Product packaging for 2-Ethoxypentane(Cat. No.:CAS No. 1817-89-6)

2-Ethoxypentane

Cat. No.: B162242
CAS No.: 1817-89-6
M. Wt: 116.2 g/mol
InChI Key: XFKPOLRDQWCGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethoxypentane is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B162242 2-Ethoxypentane CAS No. 1817-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPOLRDQWCGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883753
Record name Pentane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-89-6
Record name 2-Ethoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physical properties, synthesis, and analytical characterization of 2-ethoxypentane. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound as a solvent, reagent, or structural motif.

Chemical Structure and Bonding

This compound, also known as ethyl sec-amyl ether, is a simple aliphatic ether with the molecular formula C7H16O.[1] Its structure consists of a pentane chain with an ethoxy group attached to the second carbon atom. The systematic IUPAC name for this compound is this compound.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC7H16O[1]
Molecular Weight116.20 g/mol
CAS Number1817-89-6
Boiling Point109 °C at 760 mmHg
Melting Point-95.35 °C (estimated)
Density0.77 g/cm³
Flash Point9 °C
Vapor Pressure29.6 mmHg at 25 °C
Refractive Index1.395
Solubility in Water839.1 mg/L at 25 °C (estimated)

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of unsymmetrical ethers like this compound. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide. For the synthesis of this compound, the reaction between sodium 2-pentoxide and iodoethane is a suitable route.

Materials:

  • 2-Pentanol

  • Sodium hydride (NaH)

  • Iodoethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-pentanol (1.0 eq) in anhydrous diethyl ether. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Formation: The resulting sodium 2-pentoxide solution is cooled to 0 °C, and iodoethane (1.05 eq) is added dropwise. The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation to yield the pure product.

synthesis_workflow Synthesis and Characterization Workflow of this compound start Start: 2-Pentanol & Iodoethane alkoxide Alkoxide Formation (2-Pentanol + NaH) start->alkoxide ether_formation Williamson Ether Synthesis (Alkoxide + Iodoethane) alkoxide->ether_formation workup Aqueous Work-up (Quenching, Extraction, Drying) ether_formation->workup purification Purification (Fractional Distillation) workup->purification product Pure this compound purification->product characterization Characterization product->characterization nmr NMR Spectroscopy (1H & 13C) characterization->nmr gcms GC-MS Analysis characterization->gcms ir IR Spectroscopy characterization->ir end End: Verified Product nmr->end gcms->end ir->end

Figure 2: Synthesis and Characterization Workflow
Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Expected chemical shifts (δ) are:

  • ~3.4 ppm (m): -O-CH (CH3)-CH2-

  • ~3.3 ppm (q): -O-CH₂ -CH3

  • ~1.4 ppm (m): -CH(CH3)-CH₂ -CH2-

  • ~1.3 ppm (m): -CH2-CH₂ -CH3

  • ~1.1 ppm (d): -CH(CH₃ )-

  • ~1.1 ppm (t): -O-CH2-CH₃

  • ~0.9 ppm (t): -CH2-CH2-CH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument with proton decoupling. Expected chemical shifts (δ) are:

  • ~75 ppm: -O-C H(CH3)-

  • ~63 ppm: -O-C H₂-CH3

  • ~39 ppm: -CH(CH3)-C H₂-

  • ~19 ppm: -CH2-C H₂-CH3

  • ~19 ppm: -CH(C H₃)-

  • ~15 ppm: -O-CH2-C H₃

  • ~14 ppm: -CH2-CH2-C H₃

GC-MS is used to determine the purity of the synthesized this compound and to confirm its molecular weight.

Sample Preparation: A dilute solution of this compound (approximately 100 ppm) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C and held for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

The expected mass spectrum will show the molecular ion peak (M+) at m/z 116, along with characteristic fragmentation patterns of aliphatic ethers.

IR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation: A thin film of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Expected Absorptions:

  • 2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • 1465-1375 cm⁻¹: C-H bending of the alkyl groups.

  • ~1120 cm⁻¹: Strong C-O-C stretching, characteristic of an ether.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Ethoxypentane (CAS: 1817-89-6)

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for this compound (CAS: 1817-89-6), a branched ether with potential applications in various chemical processes. All quantitative data is summarized for clarity, and detailed methodologies for its synthesis are provided.

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor.[1] It is characterized by the presence of an ethoxy group attached to the second carbon of a pentane chain.[2] Its molecular formula is C₇H₁₆O.[1][2][3] It is soluble in organic solvents but has limited solubility in water due to its hydrophobic hydrocarbon chain.[1]

PropertyValueSource
CAS Number 1817-89-6[2][3][4][5][6][7][8][9]
Molecular Formula C₇H₁₆O[1][2][3][5][6][7][10][11][12][13]
Molecular Weight 116.20 g/mol [2][10][11][12][13]
IUPAC Name This compound[2]
Synonyms sec-Amyl ethyl ether, Ethyl 1-methylbutyl ether, Pentane, 2-ethoxy-[1][4][6][7][9]
Boiling Point 105-109°C at 760 mmHg[2][5][10]
Melting Point -95.35°C (estimate)[3][5][14]
Density 0.760 - 0.77 g/cm³[2][5][10]
Flash Point 9°C[2][5]
Vapor Pressure 29.6 mmHg at 25°C[5]
Refractive Index 1.395[5]
LogP (Octanol/Water Partition Coefficient) 2.21 - 2.413 (estimate)[2][5][14]

Spectroscopic Data

Spectroscopic data for this compound, including ¹³C NMR, GC-MS, and vapor phase IR spectra, are available in public databases such as the NIST Mass Spectrometry Data Center and SpectraBase.[6][11] This information is crucial for the structural elucidation and purity assessment of the compound.

Synthesis of this compound

The most common method for synthesizing this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, an ethoxide reacts with a 2-halopentane.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound via the Williamson ether synthesis.

Materials:

  • Ethanol

  • Sodium metal (or a strong base like sodium hydride)

  • 2-Bromopentane (or another suitable 2-halopentane)

  • Anhydrous diethyl ether (as a solvent)

  • Apparatus for reflux, distillation, and extraction

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully react sodium metal with an excess of absolute ethanol to form sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated hood.

  • Reaction: Once the sodium has completely reacted, add 2-bromopentane dropwise to the flask. The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

  • Work-up: After cooling, the reaction mixture is poured into water to quench any unreacted sodium ethoxide. The aqueous layer is then extracted several times with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.

Key Reaction Parameters:

  • Temperature: Elevated temperatures (e.g., reflux) are typically used to increase the reaction rate.[2]

  • Solvent: A polar aprotic solvent can be used to dissolve the reactants and facilitate the reaction.[2]

  • Base: A strong base is required to deprotonate the alcohol and form the alkoxide nucleophile.[2]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Ethanol Ethanol Deprotonation Deprotonation Ethanol->Deprotonation Sodium_Hydride Sodium Hydride (Strong Base) Sodium_Hydride->Deprotonation 2_Bromopentane 2-Bromopentane SN2_Reaction SN2 Reaction 2_Bromopentane->SN2_Reaction Deprotonation->SN2_Reaction Sodium Ethoxide (Nucleophile) Hydrogen_Gas Hydrogen Gas (Byproduct) Deprotonation->Hydrogen_Gas 2_Ethoxypentane This compound SN2_Reaction->2_Ethoxypentane Sodium_Bromide Sodium Bromide (Byproduct) SN2_Reaction->Sodium_Bromide

Williamson Ether Synthesis Workflow

Safety and Hazard Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and toxic if inhaled. It is also suspected of damaging fertility or the unborn child.

Hazard ClassGHS Classification
Physical Hazard Flammable liquids - Category 3 (H226)
Health Hazard Acute toxicity, Oral - Category 4 (H302)
Acute toxicity, Inhalation - Category 3 (H331)
Reproductive toxicity - Category 1B (H360)

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.

  • Response: If swallowed, rinse mouth. Do NOT induce vomiting. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[15]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container in accordance with local regulations.

Safety_Precautions cluster_prevention Prevention cluster_response Emergency Response cluster_storage Storage Handling_2_Ethoxypentane Handling this compound Keep_Away_From_Ignition Keep away from ignition sources Handling_2_Ethoxypentane->Keep_Away_From_Ignition Ventilation Ensure adequate ventilation Handling_2_Ethoxypentane->Ventilation PPE Wear Personal Protective Equipment (Gloves, Goggles, etc.) Handling_2_Ethoxypentane->PPE Inhalation If Inhaled: Move to fresh air Handling_2_Ethoxypentane->Inhalation Ingestion If Swallowed: Do NOT induce vomiting Handling_2_Ethoxypentane->Ingestion Cool_Dry_Place Store in a cool, dry, well-ventilated area Handling_2_Ethoxypentane->Cool_Dry_Place Medical_Attention Seek immediate medical attention Inhalation->Medical_Attention Ingestion->Medical_Attention Tightly_Closed Keep container tightly closed Cool_Dry_Place->Tightly_Closed

Safety Precautions for this compound

Potential Applications

This compound's properties make it suitable for several applications:

  • Solvent: Due to its relatively low boiling point and ability to dissolve organic compounds, it can be used as a solvent in various chemical reactions.[1]

  • Flavoring Agent: It has been studied for its potential applications in flavoring.[2]

  • Reagent: It can be used as a reagent in laboratory settings for the synthesis of other organic compounds.[1]

This guide serves as a foundational resource for professionals working with this compound. For more detailed information, consulting the cited sources and relevant safety data sheets is recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypentane (CAS No. 1817-89-6), also known as ethyl 1-methylbutyl ether or sec-amyl ethyl ether, is an organic compound belonging to the ether class.[1][2][3] Its structure consists of an ethoxy group attached to the second carbon of a pentane chain.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and relevant information for its application in research and development.

Physical Properties

This compound is a colorless liquid with a characteristic mild, pleasant odor.[2] It is less dense than water and has limited solubility in water while being soluble in organic solvents.[2] The physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₆O[1][2][5]
Molecular Weight 116.20 g/mol [1][3][5]
Boiling Point 109 °C at 760 mmHg[1][6][7]
Melting Point -95.35 °C (estimate)[6][8]
Density 0.77 g/cm³[1]
Flash Point 9 °C[1][6][7]
Vapor Pressure 29.6 mmHg at 25 °C[6][7]
Refractive Index 1.395[6]
LogP (Octanol/Water Partition Coefficient) 2.21 - 2.413 (estimate)[1][6][7][8]
Water Solubility 839.1 mg/L at 25 °C (estimate)[7]

Chemical Properties and Reactivity

Like other ethers, this compound is relatively inert, making it a useful solvent in various chemical reactions.[1][4] However, it can undergo specific chemical reactions under certain conditions.

  • Oxidation: Ethers have a tendency to form explosive peroxides upon exposure to oxygen, a process known as autoxidation.[9] For this reason, this compound should be stored with care and tested for the presence of peroxides before distillation.[9]

  • Ether Cleavage: The ether linkage in this compound can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to yield an alcohol and an alkyl halide.[1][4]

The branched structure of this compound, with the ethoxy group on a secondary carbon, introduces steric hindrance that can influence its reactivity compared to linear isomers like 1-ethoxypentane.[1] This steric hindrance makes it less susceptible to S(_N)2 reactions.[1]

Synthesis of this compound

The most common method for synthesizing this compound is the Williamson ether synthesis.[1][4] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. For this compound, this can be achieved by reacting sodium ethoxide with 2-bromopentane.

A significant challenge in this synthesis is the competing elimination reaction (E2 mechanism), which can lead to the formation of alkene byproducts such as 1-pentene.[1] To favor the substitution reaction and maximize the yield of this compound, reaction conditions must be carefully controlled. Strategies to mitigate byproduct formation include maintaining low reaction temperatures (below 60°C) and using a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.[1]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Sodium Ethoxide Sodium Ethoxide Reaction Sodium Ethoxide->Reaction SN2 Reaction 2-Bromopentane 2-Bromopentane 2-Bromopentane->Reaction SN2 Reaction Reaction_E2 2-Bromopentane->Reaction_E2 E2 Elimination Polar Aprotic Solvent (e.g., DMSO) Polar Aprotic Solvent (e.g., DMSO) Polar Aprotic Solvent (e.g., DMSO)->Reaction Low Temperature (<60°C) Low Temperature (<60°C) Low Temperature (<60°C)->Reaction_E2 Inhibits This compound This compound 1-Pentene (Byproduct) 1-Pentene (Byproduct) Reaction->this compound Reaction_E2->1-Pentene (Byproduct)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.[11]

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heat source (Bunsen burner or heating mantle)

  • High-boiling mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (about 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[11]

Boiling_Point_Determination A Assemble Apparatus: Thiele tube, thermometer, sample tube, capillary tube B Add this compound to sample tube A->B C Insert inverted capillary tube into sample B->C D Attach sample tube to thermometer C->D E Suspend assembly in Thiele tube with oil D->E F Gently heat the side arm E->F G Observe steady stream of bubbles F->G H Remove heat and allow to cool G->H I Record temperature when liquid enters capillary tube H->I

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[12][13][14]

Materials:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • This compound sample

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[12][15]

  • Add a known volume of this compound to the graduated cylinder or fill the pycnometer.

  • Record the volume of the liquid. When using a graduated cylinder, read the volume from the bottom of the meniscus.[15]

  • Measure the total mass of the container and the liquid.

  • Subtract the mass of the empty container to determine the mass of the this compound.[15]

  • Calculate the density using the formula: Density = Mass / Volume.[12][13][14]

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation M1 Weigh empty container (e.g., graduated cylinder) M2 Add this compound M1->M2 M3 Weigh container with This compound M2->M3 M4 Calculate mass of This compound M3->M4 C1 Density = Mass / Volume M4->C1 V1 Record volume of This compound in container V1->C1

Caption: Workflow for Density Determination.

Analysis by Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds in a mixture.[16][17] For this compound, GC can be used to assess its purity and identify any byproducts from its synthesis.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., non-polar)

  • Carrier gas (e.g., helium or nitrogen)

  • Injector port

  • Data acquisition system

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane).

  • Set the GC operating conditions: injector temperature, oven temperature program, detector temperature, and carrier gas flow rate. A typical starting point could be an initial oven temperature of 70°C, ramping to 250°C.[1]

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[18]

  • The sample is vaporized and carried through the column by the carrier gas.[19]

  • Separation of components occurs based on their boiling points and interactions with the stationary phase of the column.[16]

  • The separated components are detected by the FID as they exit the column.

  • The data system records the detector response as a function of time, generating a chromatogram.

  • The retention time (the time it takes for a component to travel through the column) is used for qualitative identification, while the peak area is proportional to the concentration of the component.[17][18][19] The retention time for this compound on a non-polar column is approximately 8.2 minutes under specific conditions.[1]

Gas_Chromatography_Workflow A Sample Preparation: Dilute this compound in a volatile solvent B Set GC Parameters: Temperatures, Flow Rate A->B C Inject Sample into GC B->C D Vaporization and Separation in Column C->D E Detection by FID D->E F Data Acquisition: Generate Chromatogram E->F G Analyze Chromatogram: Retention Time and Peak Area F->G

Caption: Gas Chromatography Analysis Workflow.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.15 (t, 3H, -OCH₂CH₃), δ 1.40–1.60 (m, 4H, -CH₂-), δ 3.45 (q, 2H, -OCH₂-).[1]

  • ¹³C NMR: δ 14.1 (CH₃), 22.8–35.2 (CH₂), 66.5 (OCH₂).[1]

  • Mass Spectrum (Electron Ionization): Available in the NIST WebBook.[5]

Safety and Handling

This compound is a highly flammable liquid with a low flash point.[1] It should be handled in a well-ventilated area, away from ignition sources. As with other ethers, there is a risk of peroxide formation upon prolonged storage and exposure to air.[4][9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Applications in Research and Drug Development

Due to its properties as a solvent with moderate polarity and a relatively low boiling point, this compound can be used in various applications:[4]

  • Solvent: It can serve as a solvent for a range of non-polar and slightly polar compounds in organic synthesis and material science.[4]

  • Intermediate: It can be used as an intermediate in the synthesis of other organic compounds.[2][4]

  • Chromatography: It has potential applications as a mobile phase component in chromatographic techniques like GC and HPLC.[4]

  • Lipid Membrane Studies: Its ether structure makes it occasionally useful in studies involving lipid membranes.[4]

While not typically used as a direct therapeutic agent, its role as a solvent and intermediate can be valuable in the broader context of drug discovery and development processes.

References

An In-Depth Technical Guide to the Synthesis of 2-Ethoxypentane via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxypentane, a valuable ether solvent and potential intermediate in pharmaceutical development, utilizing the robust and versatile Williamson ether synthesis. This document details the optimal synthetic strategy, a complete experimental protocol, and the expected analytical data for the final product.

Introduction and Strategic Approach

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of ethers from an alkoxide and an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] For the synthesis of an unsymmetrical ether such as this compound, two primary retrosynthetic pathways exist:

  • Route A: Reaction of sodium ethoxide with a pentyl halide (e.g., 2-bromopentane).

  • Route B: Reaction of sodium pentan-2-oxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Consequently, the use of a secondary alkyl halide, such as 2-bromopentane in Route A, would lead to a significant amount of the competing elimination (E2) product, pentene. Therefore, Route B, which utilizes a primary ethyl halide, is the preferred and more efficient synthetic strategy to maximize the yield of this compound and minimize byproduct formation.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound following the preferred synthetic route.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-PentanolC₅H₁₂O88.1510.0 g0.113
Sodium Hydride (60% dispersion in mineral oil)NaH24.005.44 g0.136
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Ethyl IodideC₂H₅I155.9721.2 g0.136
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed-
Brine (Saturated Aqueous NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

2.2. Procedure

Step 1: Formation of Sodium Pentan-2-oxide

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 5.44 g, 0.136 mol).

  • Wash the sodium hydride three times with hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 2-pentanol (10.0 g, 0.113 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the 2-pentanol solution dropwise to the stirred sodium hydride suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide. The cessation of hydrogen gas evolution indicates the completion of the reaction.

Step 2: Synthesis of this compound

  • Cool the freshly prepared sodium pentan-2-oxide solution back to 0 °C.

  • Add ethyl iodide (21.2 g, 0.136 mol) dropwise to the stirred solution over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

  • Add saturated aqueous ammonium chloride solution (50 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Purify the crude product by fractional distillation to obtain pure this compound. The boiling point of this compound is approximately 123-125 °C at atmospheric pressure.

Data Presentation

3.1. Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₁₆O
Molar Mass116.20 g/mol
AppearanceColorless liquid
Boiling Point123-125 °C
Density0.764 g/mL at 25 °C

3.2. Expected Yield

The Williamson ether synthesis, when optimized, can provide good to excellent yields.

ParameterValue
Theoretical Yield13.13 g
Expected Actual Yield9.8 - 11.8 g
Expected Percent Yield75-90%[1]

3.3. Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.40q2H-O-CH₂ -CH₃
~3.35m1HCH₃-CH (O)-CH₂-CH₂-CH₃
~1.45m2H-CH₂-CH₂ -CH₃
~1.35m2H-CH(O )-CH₂ -CH₂-CH₃
~1.15t3H-O-CH₂-CH₃
~1.10d3HCH₃ -CH(O)-
~0.90t3H-CH₂-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (Predicted)

Chemical Shift (δ, ppm)Assignment
~78-C H(O)-
~64-O-C H₂-
~39-CH(O)-C H₂-
~20C H₃-CH(O)-
~19-CH₂-C H₂-CH₃
~15-O-CH₂-C H₃
~14-CH₂-CH₂-C H₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H (alkane) stretching
1120-1085StrongC-O-C (ether) stretching

Mass Spectrometry (Electron Ionization)

m/zRelative IntensityAssignment
116Moderate[M]⁺ (Molecular ion)
87High[M - C₂H₅]⁺
59High[C₃H₇O]⁺
45High[C₂H₅O]⁺

Mandatory Visualizations

4.1. Williamson Ether Synthesis Workflow for this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_Pentanol 2-Pentanol Sodium_Pentan_2_oxide Sodium Pentan-2-oxide 2_Pentanol->Sodium_Pentan_2_oxide + NaH - H₂ NaH Sodium Hydride (NaH) NaH->Sodium_Pentan_2_oxide Ethyl_Iodide Ethyl Iodide 2_Ethoxypentane This compound Ethyl_Iodide->2_Ethoxypentane Sodium_Pentan_2_oxide->2_Ethoxypentane + Ethyl Iodide - NaI

Caption: Workflow for the synthesis of this compound.

4.2. Logical Relationship of Synthetic Routes

Synthetic_Routes cluster_route_B Preferred Route (Sₙ2) cluster_route_A Disfavored Route (E2 Competition) Target Target: this compound Alkoxide_B Sodium Pentan-2-oxide (from 2-Pentanol) Target->Alkoxide_B Halide_B Ethyl Halide (Primary) Target->Halide_B Alkoxide_A Sodium Ethoxide (from Ethanol) Target->Alkoxide_A Halide_A 2-Pentyl Halide (Secondary) Target->Halide_A Product_B This compound Alkoxide_B->Product_B Halide_B->Product_B Product_A This compound + Pentenes Alkoxide_A->Product_A Halide_A->Product_A

Caption: Comparison of synthetic routes to this compound.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of unsymmetrical ethers like this compound. By carefully selecting the appropriate alkoxide and a primary alkyl halide, high yields of the desired product can be achieved while minimizing the formation of elimination byproducts. The detailed protocol and analytical data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

Spectroscopic Profile of 2-Ethoxypentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-ethoxypentane (C₇H₁₆O), a key organic compound. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in various scientific fields, including drug development.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.45Quartet2H-O-CH₂ -CH₃
1.40–1.60Multiplet4H-CH₂-CH₂ -CH₃
1.15Triplet3H-O-CH₂-CH₃

Citation: The ¹H NMR data is consistent with information available from chemical suppliers and spectral databases.[1]

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
66.5-O-CH₂ -CH₃
35.2 - 22.8-CH₂ -CH₂ -CH₃
14.1-O-CH₂-CH₃

Citation: The ¹³C NMR data is corroborated by publicly available spectral information.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2960 - 2850StrongC-H stretchAlkane
1115StrongC-O stretchEther
1465, 1375MediumC-H bendAlkane

Note: The IR spectrum of this compound is characterized by the prominent C-O stretching vibration typical for ethers and the strong C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment Ion
116Low[C₇H₁₆O]⁺˙ (Molecular Ion)
87High[M - C₂H₅]⁺
73High[M - C₃H₇]⁺
59Moderate[CH₃CH₂OCHCH₃]⁺
45High[CH₃CH₂O]⁺
43High[C₃H₇]⁺
29High[C₂H₅]⁺

Citation: The fragmentation pattern is consistent with data available in the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The spectrum of the this compound sample is then recorded. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are identified and assigned to specific bond vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe, which vaporizes the sample.

  • Ionization: The gaseous molecules are ionized using Electron Ionization (EI). In this process, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺˙).

  • Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the major fragment peaks. The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Identification_of_2_Ethoxypentane cluster_Techniques Spectroscopic Techniques cluster_Data Observed Data cluster_Interpretation Structural Interpretation cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Bands (e.g., C-O stretch) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak (m/z 116) Fragmentation Pattern MS->MS_Data Connectivity Proton and Carbon Connectivity NMR_Data->Connectivity Functional_Group Ether Functional Group (-C-O-C-) IR_Data->Functional_Group Molecular_Formula Molecular Formula (C₇H₁₆O) and Fragmentation MS_Data->Molecular_Formula Structure Structure of This compound Connectivity->Structure Functional_Group->Structure Molecular_Formula->Structure

Caption: Workflow for the spectroscopic identification of this compound.

References

A Comprehensive Technical Guide to 2-Ethoxypentane: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular formula and molecular weight of 2-ethoxypentane. It is intended for researchers, scientists, and professionals in the field of drug development who require precise chemical information for their work.

Data Summary

The fundamental properties of this compound are summarized in the table below, offering a clear and concise reference for its molecular composition and weight.

PropertyValue
Molecular FormulaC₇H₁₆O[1]
Molecular Weight116.2013 g/mol [1]
Constituent ElementsCarbon (C)
Hydrogen (H)
Oxygen (O)

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular weight of this compound (C₇H₁₆O) is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 u (atomic weight of C) = 84.077 u[2][3]

  • Hydrogen (H): 16 atoms × 1.008 u (atomic weight of H) = 16.128 u[4][5]

  • Oxygen (O): 1 atom × 15.999 u (atomic weight of O) = 15.999 u[6][7][8]

Total Molecular Weight = 84.077 u + 16.128 u + 15.999 u = 116.204 u

The slight difference between this calculated value and the value from the NIST WebBook (116.2013) can be attributed to the use of abridged atomic weights in this calculation.[1]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol outlines a standard method for determining the molecular weight of this compound using gas chromatography-mass spectrometry (GC-MS).

Objective: To experimentally verify the molecular weight of a this compound sample.

Materials:

  • This compound sample

  • Helium (carrier gas)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Volumetric flask

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS Instrumentation Setup:

    • Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.

    • Set the injector temperature and transfer line temperature appropriately for the volatilization of this compound.

    • Use helium as the carrier gas at a constant flow rate.

    • For the mass spectrometer, set the ionization mode to electron ionization (EI) at 70 eV.

    • Set the mass analyzer to scan a mass-to-charge ratio (m/z) range that includes the expected molecular ion of this compound (e.g., m/z 30-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Data Acquisition: The sample is vaporized and carried through the GC column, where it is separated. The separated components then enter the mass spectrometer. The mass spectrometer ionizes the this compound molecules and separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Analyze the resulting mass spectrum.

    • Identify the molecular ion peak (M⁺), which corresponds to the intact this compound molecule with a single positive charge. The m/z value of this peak will be equivalent to the molecular weight of the compound.

    • Analyze the fragmentation pattern to confirm the structure of this compound.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

A Molecular Formula (C₇H₁₆O) C Molecular Weight Calculation (Σ [atomic weight × count]) A->C B Atomic Weights (C, H, O) B->C D Molecular Weight (116.204 u) C->D A Sample Preparation B GC-MS Injection A->B C Separation (GC) B->C D Ionization (MS) C->D E Mass Analysis (MS) D->E F Data Interpretation E->F

References

Solubility Profile of 2-Ethoxypentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethoxypentane in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this specific ether, this guide extrapolates its solubility profile based on the well-established principles of ether chemistry and the "like dissolves like" paradigm. The document outlines the theoretical basis for its solubility, presents an expected qualitative solubility profile, details a general experimental protocol for miscibility determination, and provides logical and workflow diagrams to aid researchers, scientists, and drug development professionals in their work with this compound.

Introduction to this compound and Ether Solubility

This compound (sec-Amyl ethyl ether) is an aliphatic ether with the chemical formula C₇H₁₆O. Structurally, it consists of a pentane chain with an ethoxy group attached to the second carbon. This structure imparts a generally non-polar character with a slight dipole moment due to the C-O-C ether linkage.

Ethers as a class are highly versatile solvents.[1] Their ability to dissolve a wide range of organic compounds stems from the oxygen atom, which can act as a hydrogen bond acceptor, and the surrounding non-polar alkyl groups.[2][3] Consequently, ethers are typically miscible with many organic solvents, including hydrocarbons, alcohols, and chlorinated solvents.[1][4] The solubility of a specific ether like this compound in a given solvent is primarily dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[5]

Predicted Solubility Profile of this compound

The following table summarizes the predicted miscibility of this compound in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted Miscibility with this compoundRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneMiscible "Like dissolves like"; both are non-polar hydrocarbons.[6]
Non-Polar Aromatic Toluene, BenzeneMiscible Both are non-polar; Van der Waals forces dominate interactions.
Weakly Polar Diethyl Ether, Tetrahydrofuran (THF)Miscible Both are ethers with similar polarities and intermolecular forces.[2]
Halogenated Dichloromethane, ChloroformMiscible These solvents have low to moderate polarity and readily dissolve ethers.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Miscible Ethers are appreciably soluble in ketones.[4]
Esters Ethyl AcetateMiscible Similar moderate polarity allows for miscibility.
Alcohols Methanol, Ethanol, IsopropanolSoluble to Miscible Ethers can act as hydrogen bond acceptors with the alcohol's -OH group. Solubility may decrease with shorter-chain, more polar alcohols.[4][7]
Highly Polar Protic WaterSlightly Soluble The ether's oxygen can form hydrogen bonds with water, but the large non-polar alkyl chain limits solubility.[8][9]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Partially Miscible to Immiscible The large polarity difference between the highly polar solvent and the non-polar ether will likely result in limited miscibility.

Experimental Protocol for Solubility Determination

A standard method for determining the miscibility of a liquid like this compound in a solvent is the visual "shake flask" method. This provides a qualitative or semi-quantitative assessment.[5]

Objective

To determine if this compound is miscible, partially miscible, or immiscible in a selection of organic solvents at a given temperature (e.g., 25°C).

Materials
  • This compound (solute)

  • Test solvents (e.g., hexane, toluene, ethanol, water)

  • Calibrated glass test tubes or vials with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

  • Constant temperature bath (optional)

Methodology
  • Preparation : Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition : Add a defined volume (e.g., 2 mL) of the test solvent to a labeled test tube.

  • Solute Addition : Add an equal volume (2 mL) of this compound to the same test tube. This creates a 1:1 volume ratio for the initial test.

  • Mixing : Stopper the test tube securely and invert it several times or agitate using a vortex mixer for 30-60 seconds to ensure thorough mixing.[10]

  • Observation : Place the test tube in a rack and allow it to stand undisturbed for at least 10-15 minutes. Observe the contents against a contrasting background.

  • Classification :

    • Miscible : The mixture remains a single, clear, homogenous phase with no visible interface.

    • Immiscible : Two distinct layers are observed, separated by a clear meniscus. The formation of two layers indicates immiscibility.[11]

    • Partially Miscible : The mixture initially appears cloudy or forms an emulsion that may or may not separate over time. This indicates that the two liquids have limited solubility in each other.

  • Further Testing (Optional) : For partially miscible results, the experiment can be repeated with varying volume ratios of solute to solvent to determine the approximate solubility limits.

Visualization of Concepts

The following diagrams illustrate the logical principles and experimental workflows discussed in this guide.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Predicted Outcome solute This compound solute_prop Structure: R-O-R' Character: Largely Non-Polar Interactions: Van der Waals, Dipole-Dipole high_sol High Miscibility solute_prop->high_sol Similar Polarity ('Like Dissolves Like') low_sol Low Miscibility / Immiscible solute_prop->low_sol Dissimilar Polarity solvent_polar Polar Solvent (e.g., Water, DMSO) solvent_polar->low_sol solvent_nonpolar Non-Polar Solvent (e.g., Hexane, Toluene) solvent_nonpolar->high_sol G start Start prep 1. Prepare & Label Test Tubes start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent add_solute 3. Add Known Volume of this compound add_solvent->add_solute mix 4. Stopper & Mix Thoroughly add_solute->mix settle 5. Let Stand & Settle mix->settle observe 6. Observe for Phase Separation settle->observe decision Homogenous Phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible / Partially Miscible decision->immiscible No end End miscible->end immiscible->end

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Ethoxypentane (CAS No. 1817-89-6), a branched ether with applications as a solvent and in chemical synthesis. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

This compound, also known as ethyl 1-methylbutyl ether, is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized below. The branched structure of this compound influences its physical properties, such as its boiling point, when compared to its linear isomers.[2]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueNotes
Boiling Point 109 °CAt 760 mmHg.[2][3][4]
117.3 °CEstimated.[5]
Melting Point -95.35 °CEstimated.[3][5]
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [2][6]
Density 0.77 g/cm³[2][3]
Flash Point 9 °C[2][3]
Vapor Pressure 29.6 mmHgAt 25 °C.[3]
Refractive Index 1.395[3]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the boiling and melting points of volatile organic compounds like this compound.

This method is a common micro-scale technique for determining the boiling point of a liquid. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus and Materials:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Capillary tubes (sealed at one end)

  • Small test tube (fusion tube)

  • Heat-resistant heating fluid (e.g., mineral oil or silicone oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

  • Sample of this compound

Procedure:

  • Sample Preparation: A few drops of this compound are placed into a small test tube (fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

  • Apparatus Assembly: The fusion tube is attached to a thermometer. The assembly is then clamped and suspended in a Thiele tube containing a heating fluid, ensuring the sample is below the level of the side arm.

  • Heating: The Thiele tube is gently heated at the side arm. This design promotes convection currents, ensuring uniform temperature distribution throughout the heating fluid.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Recording the Boiling Point: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.

Given the low estimated melting point of this compound (-95.35 °C), this procedure requires a cryostat or a specialized low-temperature melting point apparatus instead of a standard heating block.

Apparatus and Materials:

  • Low-temperature melting point apparatus or cryostat

  • Capillary tubes

  • Thermometer or digital temperature probe calibrated for low temperatures

  • Sample of this compound (solidified)

  • Cooling bath (e.g., liquid nitrogen, dry ice/acetone)

Procedure:

  • Sample Solidification: The liquid this compound sample is first solidified by cooling it below its expected melting point using a suitable cooling bath.

  • Sample Loading: A small amount of the powdered, solidified sample is introduced into a capillary tube. The tube is tapped gently to pack the sample at the bottom, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

  • Controlled Warming: The temperature of the apparatus is raised slowly, typically at a rate of 1-2 °C per minute, as it approaches the expected melting point.

  • Observation and Recording: The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range is indicative of a pure substance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.

G start Start: Obtain this compound Sample check_state Determine Physical State at Room Temperature start->check_state boiling_point Boiling Point Determination (Thiele Tube Method) check_state->boiling_point Liquid melting_point Melting Point Determination (Low-Temp Apparatus) check_state->melting_point Solid (if applicable) liquid_path Liquid solid_path Solid solidify_sample Solidify Sample for MP (Cryogenic Cooling) boiling_point->solidify_sample solidify_sample->melting_point data_analysis Data Analysis and Comparison with Literature Values melting_point->data_analysis end End: Report Physicochemical Properties data_analysis->end

Caption: Workflow for determining the boiling and melting points of this compound.

References

Stereoisomers and Chirality of 2-Ethoxypentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2-ethoxypentane. It details the fundamental principles of its stereochemistry, methods for the synthesis of its enantiomers, and protocols for their separation and characterization. Quantitative data on the physicochemical properties of the stereoisomers are presented, along with detailed experimental procedures. This document serves as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering insights into the handling and application of this chiral molecule.

Introduction to the Chirality of this compound

This compound is a chiral ether with the chemical formula C₇H₁₆O.[1] Its chirality arises from the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and an ethoxy group. This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-ethoxypentane and (S)-2-ethoxypentane.

The presence of chirality significantly influences the molecule's interaction with other chiral entities, a critical consideration in pharmacology and drug development, as different enantiomers of a drug molecule can exhibit distinct biological activities and metabolic pathways.

Physicochemical Properties of this compound Stereoisomers

While data for the racemic mixture of this compound is available, specific experimentally determined properties for the individual enantiomers are not extensively documented in publicly available literature. The properties of enantiomers are identical in an achiral environment, but they differ in their interaction with plane-polarized light.

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-2-Ethoxypentane (Predicted)(S)-2-Ethoxypentane (Predicted)
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol [1]116.20 g/mol 116.20 g/mol
Boiling Point 109 °C at 760 mmHg[1][2]Expected to be similar to racemicExpected to be similar to racemic
Density 0.77 g/cm³[1][2]Expected to be similar to racemicExpected to be similar to racemic
Refractive Index ~1.395[2]Expected to be similar to racemicExpected to be similar to racemic
Specific Rotation ([α]D) Opposite in sign to (S)-enantiomerOpposite in sign to (R)-enantiomer

Note: The boiling point, density, and refractive index of individual enantiomers are expected to be identical to those of the racemic mixture. The specific rotation of a racemic mixture is zero because the rotations of the two enantiomers cancel each other out.

Synthesis of Chiral this compound

The enantiomerically pure forms of this compound can be synthesized from their corresponding chiral precursors, (R)- and (S)-2-pentanol, via the Williamson ether synthesis. This S₃2 reaction proceeds with an inversion of configuration at the chiral center.

Logical Workflow for Enantioselective Synthesis

G cluster_R (R)-2-Ethoxypentane Synthesis cluster_S (S)-2-Ethoxypentane Synthesis S_pentanol (S)-2-Pentanol S_alkoxide (S)-Pentan-2-oxide S_pentanol->S_alkoxide Deprotonation NaH NaH (or other strong base) R_ether (R)-2-Ethoxypentane S_alkoxide->R_ether SN2 Attack (Inversion) EtBr Ethyl Bromide (or other ethylating agent) EtBr->R_ether R_pentanol (R)-2-Pentanol R_alkoxide (R)-Pentan-2-oxide R_pentanol->R_alkoxide Deprotonation NaH2 NaH (or other strong base) S_ether (S)-2-Ethoxypentane R_alkoxide->S_ether SN2 Attack (Inversion) EtBr2 Ethyl Bromide (or other ethylating agent) EtBr2->S_ether

Caption: Enantioselective synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Synthesis of (R)-2-Ethoxypentane from (S)-2-Pentanol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • (S)-2-Pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromide (EtBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-pentanol (1.0 eq) to a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium (S)-pentan-2-oxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain (R)-2-ethoxypentane.

Note: The same procedure can be followed using (R)-2-pentanol to synthesize (S)-2-ethoxypentane.

Separation of this compound Enantiomers

The resolution of racemic this compound into its individual enantiomers can be achieved through chiral chromatography.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol is typically used. The optimal ratio should be determined empirically to achieve the best separation, often in the range of 90:10 to 99:1 (hexane:isopropanol).

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Injection: Inject the sample onto the chiral column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector (if the molecule has a chromophore) or a refractive index detector.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

  • Analysis: The enantiomeric excess (ee) of the separated fractions can be determined from the peak areas in the chromatogram.

Logical Workflow for Chiral Separation

G Racemic Racemic this compound Chiral_Column Chiral HPLC Column Racemic->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation R_Enantiomer (R)-2-Ethoxypentane (elutes first or second) Separation->R_Enantiomer S_Enantiomer (S)-2-Ethoxypentane (elutes first or second) Separation->S_Enantiomer

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Characterization of Stereoisomers

The characterization of the enantiomers of this compound involves spectroscopic methods and the measurement of optical activity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the enantiomers are identical to that of the racemic mixture in an achiral solvent. Chiral shift reagents can be used to distinguish the enantiomers by NMR.

  • Mass Spectrometry (MS): The mass spectra of the enantiomers are identical.

  • Polarimetry: This is the key technique to differentiate between enantiomers. The specific rotation of each enantiomer will be equal in magnitude but opposite in sign. The measurement is performed using a polarimeter, and the specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Conclusion

This technical guide has detailed the stereochemical aspects of this compound, a chiral ether with significant implications in stereoselective synthesis and medicinal chemistry. While specific experimental data for the individual enantiomers remain scarce in public literature, this guide provides a robust theoretical framework and generalized experimental protocols for their synthesis, separation, and characterization. The provided methodologies, based on established chemical principles, offer a solid foundation for researchers and professionals working with this and similar chiral molecules. Further experimental investigation is warranted to determine the specific physicochemical properties of the (R) and (S) enantiomers of this compound.

References

An In-depth Technical Guide on the Thermochemical Data of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 2-ethoxypentane (C₇H₁₆O). Due to a lack of publicly available experimental data, this document primarily presents computationally derived values and outlines the standard experimental and computational methodologies for determining the thermochemical properties of ethers.

Introduction to this compound

This compound, also known as sec-amyl ethyl ether, is a branched ether with the molecular formula C₇H₁₆O.[1] It is a colorless liquid with physical properties such as a boiling point of approximately 109°C and a density of 0.77 g/cm³.[1] Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[2] They are widely used as solvents in organic synthesis and various industrial processes.[3] The thermochemical properties of such compounds are crucial for understanding their reactivity, stability, and behavior in chemical reactions, which is of significant interest in fields ranging from materials science to drug development.

Thermochemical Data for this compound

Table 1: Calculated Molar Thermochemical Properties of this compound

PropertySymbolValueUnitMethod
Enthalpy of Formation (gas, 298.15 K)ΔfH°gas-325.31kJ/molJoback Method[6]
Gibbs Free Energy of FormationΔfG°-99.38kJ/molJoback Method[6]

Note: The Joback method is a group contribution method used for the estimation of thermochemical properties of organic compounds. The accuracy of this method can vary, and the values should be considered as estimates.

Table 2: Physical Properties of this compound

PropertySymbolValueUnitSource
Molecular WeightM116.20 g/mol [1][6]
Boiling PointTboil377 - 378K[5]
Densityρ0.77g/cm³[1]
Flash Point-9°C[1]

Experimental Protocols for Determining Thermochemical Data

The determination of thermochemical properties for organic compounds like this compound relies on well-established experimental techniques. The primary methods include calorimetry for measuring heat changes associated with reactions and phase transitions.

Combustion calorimetry is the standard method for determining the enthalpy of formation of combustible organic compounds.

  • Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

  • Apparatus: The core instrument is a bomb calorimeter.

  • Procedure:

    • A pellet of the sample (e.g., this compound) of known mass is placed in a sample holder within the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

    • The sample is ignited electrically.

    • The temperature of the water is monitored until it reaches a maximum.

    • The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

    • The standard enthalpy of formation is then derived using Hess's Law.

DSC is used to measure changes in heat capacity and the enthalpies of phase transitions (e.g., fusion and vaporization).

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate.

    • The instrument records the difference in heat flow to the sample and the reference.

    • A peak in the heat flow signal indicates a thermal event (e.g., melting), and the area under the peak is proportional to the enthalpy change of that event.

Computational Protocols for Thermochemical Data

Computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed.

  • Principle: These methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy. From the calculated energy, various thermochemical properties can be derived using statistical mechanics.

  • Software: Gaussian is a widely used software package for such calculations.[7]

  • Procedure (using DFT with Gaussian):

    • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a suitable basis set (e.g., 6-31G*).

    • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

    • Thermochemical Property Calculation: The software uses statistical mechanics principles to calculate properties like heat capacity (Cv), enthalpy (H), and entropy (S) at a specified temperature and pressure. The enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the types of chemical bonds are conserved, to improve accuracy by canceling out systematic errors in the calculations.

Visualizations

The following diagram illustrates the relationship between key thermochemical properties and the methods used to determine them.

Thermochemical_Properties Relationship of Thermochemical Properties and Determination Methods Enthalpy_Formation Enthalpy of Formation (ΔfH°) Gibbs_Energy Gibbs Free Energy (ΔG°) Enthalpy_Formation->Gibbs_Energy Entropy Entropy (S°) Entropy->Gibbs_Energy Heat_Capacity Heat Capacity (Cp) Combustion_Calorimetry Combustion Calorimetry Combustion_Calorimetry->Enthalpy_Formation DSC Differential Scanning Calorimetry (DSC) DSC->Heat_Capacity Computational_Chemistry Computational Chemistry (e.g., DFT) Computational_Chemistry->Enthalpy_Formation Computational_Chemistry->Gibbs_Energy Computational_Chemistry->Entropy Computational_Chemistry->Heat_Capacity

Caption: Interrelation of key thermochemical properties and their determination methods.

The diagram below outlines the major steps in determining the enthalpy of formation using combustion calorimetry.

Combustion_Calorimetry_Workflow Workflow for Enthalpy of Formation via Combustion Calorimetry start Start weigh_sample Weigh Sample of This compound start->weigh_sample place_in_bomb Place Sample in Bomb weigh_sample->place_in_bomb pressurize Pressurize with O₂ place_in_bomb->pressurize assemble_calorimeter Assemble Calorimeter pressurize->assemble_calorimeter ignite Ignite Sample assemble_calorimeter->ignite measure_temp Measure Temperature Rise ignite->measure_temp calculate_q Calculate Heat of Combustion (q_comb) measure_temp->calculate_q calculate_delta_h Calculate Enthalpy of Combustion (ΔcH°) calculate_q->calculate_delta_h hess_law Apply Hess's Law calculate_delta_h->hess_law end Determine Enthalpy of Formation (ΔfH°) hess_law->end

Caption: Step-by-step workflow for combustion calorimetry.

While not a biological signaling pathway, the Williamson ether synthesis is a fundamental reaction for forming ethers and illustrates a logical chemical pathway. This compound can be synthesized via this method.

Williamson_Ether_Synthesis Williamson Ether Synthesis for this compound Pentanol 2-Pentanol Alkoxide Pentan-2-oxide Ion Pentanol->Alkoxide Deprotonation SN2 SN2 Reaction Pentanol->SN2 Base Strong Base (e.g., NaH) Base->SN2 Alkoxide->SN2 Nucleophilic Attack Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->SN2 Product This compound SN2->Product Byproduct Sodium Halide SN2->Byproduct

Caption: Reaction pathway for the synthesis of this compound via Williamson synthesis.

References

Methodological & Application

2-Ethoxypentane: A Versatile and Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypentane is emerging as a promising green solvent alternative in organic synthesis, offering a balance of moderate polarity, a higher boiling point than many traditional ether solvents, and a more favorable safety profile. Its properties make it a suitable replacement for solvents like diethyl ether and tetrahydrofuran (THF) in a variety of important organic reactions. This document provides detailed application notes and proposed experimental protocols for the use of this compound in Grignard reactions, Wittig reactions, and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Profile

This compound is a colorless liquid with a characteristic ether-like odor.[1] Its physical and chemical properties make it a versatile solvent for a range of non-polar to moderately polar compounds.[1]

Table 1: Physicochemical Properties of this compound and Common Ether Solvents

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
CAS Number 1817-89-6[2][3][4]60-29-7109-99-9
Molecular Formula C₇H₁₆O[2][3]C₄H₁₀OC₄H₈O
Molecular Weight ( g/mol ) 116.20[2]74.1272.11
Boiling Point (°C) ~13534.666
Density (g/mL at 25°C) ~0.760.7130.889
Flash Point (°C) 27-45-14
Solubility in Water Limited[1]6.9 g/100 mL (20 °C)Miscible

Safety Information:

This compound is a flammable liquid and vapor. It may form explosive peroxides upon prolonged exposure to air and light, a common hazard for ether solvents. Therefore, it should be stored in a tightly sealed container under an inert atmosphere and away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this solvent. All work should be conducted in a well-ventilated fume hood.

Application in Grignard Reactions

The moderate polarity and Lewis basicity of the ether oxygen in this compound make it a suitable solvent for the formation and reaction of Grignard reagents. Its higher boiling point compared to diethyl ether could be advantageous for reactions requiring elevated temperatures.

Proposed Experimental Protocol: Synthesis of Triphenylmethanol

This protocol describes the preparation of phenylmagnesium bromide and its subsequent reaction with benzophenone to yield triphenylmethanol, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Benzophenone

  • Anhydrous this compound

  • 3M HCl (for workup)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.[5][6]

    • Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[7][8]

    • Add anhydrous this compound (20 mL) to the flask.

    • Dissolve bromobenzene (5.2 mL, 50 mmol) in anhydrous this compound (30 mL) and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[7]

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

  • Reaction with Benzophenone:

    • Dissolve benzophenone (9.1 g, 50 mmol) in anhydrous this compound (50 mL) and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.[5]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 3M HCl (50 mL).[5]

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with this compound (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

    • The crude product can be purified by recrystallization.

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard I2 Iodine (initiator) I2->Grignard Solvent1 Anhydrous this compound Solvent1->Grignard ArBr Bromobenzene ArBr->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Ketone Benzophenone Ketone->Intermediate Solvent2 Anhydrous this compound Solvent2->Intermediate Acid Acidic Workup (HCl) Intermediate->Acid Extraction Extraction Acid->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Triphenylmethanol Evaporation->Product

Caption: Workflow for the Grignard synthesis of triphenylmethanol.

Application in Wittig Reactions

The aprotic nature of this compound makes it a suitable solvent for the Wittig reaction, which involves the formation of a phosphorus ylide and its subsequent reaction with a carbonyl compound. Its higher boiling point could be beneficial for less reactive ylides or sterically hindered ketones that require heating.

Proposed Experimental Protocol: Synthesis of trans-Stilbene

This protocol outlines the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Sodium hydride (NaH) or other strong base

  • Anhydrous this compound

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation:

    • Under an inert atmosphere, suspend sodium hydride (1.2 g, 50 mmol, 60% dispersion in mineral oil) in anhydrous this compound (50 mL) in a round-bottom flask.

    • In a separate flask, dissolve benzyltriphenylphosphonium chloride (20.3 g, 52 mmol) in warm, anhydrous this compound (150 mL) and allow it to cool to room temperature.

    • Slowly add the phosphonium salt solution to the sodium hydride suspension.

    • Stir the resulting orange-red mixture at room temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Benzaldehyde:

    • Dissolve benzaldehyde (5.1 mL, 50 mmol) in anhydrous this compound (20 mL).

    • Add the benzaldehyde solution dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for 2 hours. The color of the ylide will fade as the reaction proceeds.

  • Workup:

    • Carefully quench the reaction by the slow addition of water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with this compound (2 x 30 mL).

    • Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization to yield trans-stilbene.

Wittig_Reaction_Mechanism Ylide Phosphonium Ylide (Wittig Reagent) Betaine Betaine Intermediate (or direct cycloaddition) Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Ethereal solvents are commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[9] The ability of this compound to dissolve a wide range of organic substrates and its higher boiling point make it a potentially effective solvent for these transformations, which often require elevated temperatures.

Proposed Experimental Protocol: Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-bromotoluene (1.71 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and triphenylphosphine (52.5 mg, 0.2 mmol).

    • Add a mixture of this compound (40 mL) and water (10 mL).

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring under an inert atmosphere for 4-6 hours, or until TLC or GC-MS analysis indicates completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition Transmetalation_complex R¹-Pd(II)L₂-R² PdII_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Transmetalation_complex->Product ArX Aryl Halide (R¹-X) ArX->PdII_complex BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation_complex Base Base Base->Transmetalation_complex

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Proposed Experimental Protocol: Heck Reaction of Iodobenzene and Styrene

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve iodobenzene (2.04 g, 10 mmol) and styrene (1.25 g, 12 mmol) in this compound (30 mL).

    • Add triethylamine (2.1 mL, 15 mmol) and palladium(II) acetate (22.4 mg, 0.1 mmol).

    • Degas the mixture with argon or nitrogen for 15 minutes.

  • Reaction:

    • Heat the reaction mixture to 100°C under an inert atmosphere with stirring for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the triethylammonium iodide salt.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to give stilbene.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_complex R-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition Alkene_complex Alkene Coordination PdII_complex->Alkene_complex Coordination Insertion_product Migratory Insertion Product Alkene_complex->Insertion_product Migratory Insertion Insertion_product->Pd0 β-Hydride Elimination & Reductive Elimination Product Substituted Alkene Insertion_product->Product ArX Aryl Halide (R-X) ArX->PdII_complex Alkene Alkene Alkene->Alkene_complex Base Base Base->Pd0

Caption: Catalytic cycle of the Heck reaction.

Conclusion and Future Outlook

This compound presents itself as a viable and potentially advantageous solvent for a range of fundamental organic reactions. Its favorable physical properties, particularly its higher boiling point and moderate polarity, combined with its classification as a greener solvent, make it an attractive alternative to traditional ethers. The provided protocols are based on established methodologies for similar solvents and serve as a starting point for further investigation and optimization. Experimental validation is necessary to determine the precise effects of this compound on reaction yields, kinetics, and selectivity in comparison to other solvents. As the demand for sustainable chemical processes grows, the exploration and application of alternative solvents like this compound will be crucial for the advancement of modern organic synthesis in both academic and industrial settings.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of 2-Ethoxypentane Using Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

In gas chromatography (GC), the mobile phase is an inert carrier gas, such as helium, nitrogen, or argon, responsible for transporting the analyte through the column.[1][2][3][4] The term "mobile phase component," when applied to a liquid like this compound, typically refers to its role as a solvent or a component of the sample mixture being analyzed, rather than its use as the carrier gas itself.[5]

These application notes provide a detailed protocol for the analysis of this compound using gas chromatography, treating it as an analyte within a sample matrix. This is a common scenario in quality control, reaction monitoring, and purity assessment in the chemical and pharmaceutical industries.[5][6]

This compound, also known as sec-amyl ethyl ether, is a branched ether with moderate polarity and a boiling point of approximately 109-131°C.[5][6] Its properties make it suitable for analysis by gas chromatography.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its analysis by GC is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆O[6][7][8][9]
Molecular Weight 116.20 g/mol [5][6][7][8][9][10]
Boiling Point 109-131 °C[5][6]
LogP (Octanol/Water Partition Coefficient) 2.21[6]
Synonyms sec-Amyl ethyl ether, Ethyl 1-methylbutyl ether[6][7][8][9]
CAS Number 1817-89-6[7][8][9]

Experimental Protocol: GC Analysis of this compound

This protocol outlines the methodology for the separation and quantification of this compound in a sample.

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • If quantitative analysis is required, add an internal standard (e.g., n-heptane) at a known concentration.

  • Vortex the sample to ensure homogeneity.

2. Gas Chromatography (GC) System and Conditions The following table outlines the recommended GC system parameters for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph A standard GC system equipped with a Flame Ionization Detector (FID)
Column Non-polar column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold at 250 °C for 5 minutes
Detector Temperature 280 °C (FID)
Data Acquisition Collect data from the point of injection until the final analyte of interest has eluted.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time. A retention time of approximately 8.2 minutes has been reported on a non-polar column with a temperature ramp from 70°C to 250°C.[6]

  • For quantitative analysis, calculate the concentration of this compound based on the peak area relative to the internal standard.

Logical Workflow for GC Analysis

The following diagram illustrates the logical workflow for the gas chromatographic analysis of a sample containing this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution InternalStd Internal Standard Addition Dissolution->InternalStd Vortex Vortexing InternalStd->Vortex Injection Sample Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Expected Results

Under the specified conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be influenced by the specific column and GC conditions used. The Kovats retention index for this compound on a standard non-polar phase is reported to be in the range of 721-772, which can be used for identification purposes.[10]

Troubleshooting

IssuePotential CauseSuggested Solution
No peak observed Incorrect injector temperature; sample too diluteVerify injector temperature is above the boiling point of this compound. Prepare a more concentrated sample.
Broad peaks Column contamination; slow injectionBake out the column. Ensure a fast and clean injection.
Poor peak separation Inappropriate temperature programOptimize the oven temperature ramp rate.

Safety Precautions

This compound is a flammable liquid with a flash point of 9°C.[6] Handle with care in a well-ventilated fume hood, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for 2-Ethoxypentane in HPLC Separations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethoxypentane as a Potential HPLC Solvent

This compound is an ether with properties that suggest its potential utility as a solvent in HPLC. Its moderate hydrophobicity and volatility could offer unique selectivity in certain chromatographic applications, particularly in normal-phase and chiral separations. This document outlines hypothetical applications and provides protocols for evaluating this compound as a mobile phase constituent.

Physicochemical Properties of this compound:

PropertyValueSignificance in HPLC
Molecular Formula C7H16OInfluences intermolecular interactions.
Molecular Weight 116.20 g/mol Affects solvent strength and viscosity.
Boiling Point 109°CSuitable for HPLC operations under standard conditions.[1]
Density 0.77 g/cm³Lower density than water, relevant for solvent mixing.[1]
LogP 2.21Indicates moderate hydrophobicity, suggesting potential use in normal-phase and as a modifier in reversed-phase.[1]
Flash Point 9°CHighly flammable, requiring appropriate safety precautions.[1]
UV Cutoff Not readily availableThis is a critical parameter that would need to be experimentally determined before use with UV detectors.
Viscosity Not readily availableA key factor influencing backpressure in HPLC systems. Lower viscosity is generally preferred.
Miscibility Expected to be miscible with common organic HPLC solvents (e.g., hexane, isopropanol, ethanol) and have low miscibility with water.Determines its applicability in different HPLC modes.

Hypothetical Application I: Normal-Phase HPLC for the Separation of Positional Isomers

Objective: To explore the use of this compound as a less polar component in a binary mobile phase for the separation of non-polar to moderately polar positional isomers, such as substituted aromatic compounds.

Rationale: The ether functionality of this compound can offer unique dipole-dipole and hydrogen-bonding interactions with analytes compared to traditional normal-phase solvents like hexane or heptane. This could lead to altered selectivity and improved resolution of closely related isomers.

Experimental Protocol:

  • Instrumentation and Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Normal-phase column: Silica or Diol-based, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane

    • Solvent B: this compound

    • Solvent C: Isopropanol (as a polar modifier)

    • Prepare various mobile phase compositions by mixing Solvent A, B, and C in different ratios (e.g., 95:5:0.1 to 80:20:1 v/v/v).

    • Degas all mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or analyte-specific wavelength)

    • Run Time: 15 minutes

  • Sample Preparation:

    • Dissolve a mixture of positional isomers (e.g., o-, m-, p-xylene or nitroaniline isomers) in the initial mobile phase to a concentration of 1 mg/mL.

  • Data Analysis:

    • Evaluate the retention time, resolution, and peak shape for each isomer under different mobile phase compositions.

    • Compare the results with a traditional mobile phase system (e.g., Hexane/Isopropanol).

Expected Outcome and Data Presentation:

The results could demonstrate that the inclusion of this compound in the mobile phase alters the elution order and improves the resolution between closely eluting isomers.

Hypothetical Data Summary:

Mobile Phase Composition (Hexane:this compound:IPA)AnalyteRetention Time (min)Resolution (Rs)Tailing Factor
90:10:0.5o-Nitroaniline5.21.81.1
90:10:0.5m-Nitroaniline6.82.51.2
90:10:0.5p-Nitroaniline8.1-1.1
95:0:0.5 (Control)o-Nitroaniline4.81.51.3
95:0:0.5 (Control)m-Nitroaniline5.91.91.4
95:0:0.5 (Control)p-Nitroaniline7.2-1.2

Hypothetical Application II: Chiral HPLC Separations

Objective: To investigate this compound as a component of the mobile phase for the enantiomeric separation of chiral compounds on a polysaccharide-based chiral stationary phase (CSP).

Rationale: The separation of enantiomers on a CSP is highly dependent on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[2][3][4] The mobile phase plays a crucial role in modulating these interactions. The ether structure of this compound could provide a unique solvent environment that influences the stability and formation of these complexes, potentially leading to improved enantioselectivity.

Experimental Protocol:

  • Instrumentation and Columns:

    • HPLC system as described above.

    • Chiral column: Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane or Heptane

    • Solvent B: this compound

    • Solvent C: Isopropanol or Ethanol (as a polar modifier)

    • Prepare mobile phases with varying ratios of Solvent A, B, and C. For example, start with a standard mobile phase like Hexane/Isopropanol (90:10 v/v) and systematically replace a portion of the Hexane with this compound.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection Wavelength: As appropriate for the analyte.

  • Sample Preparation:

    • Dissolve a racemic mixture of a chiral analyte (e.g., a beta-blocker, an anti-inflammatory drug) in the mobile phase to a concentration of 0.5 mg/mL.

  • Data Analysis:

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomers.

    • Compare the chiral separation performance with and without this compound in the mobile phase.

Expected Outcome and Data Presentation:

The addition of this compound to the mobile phase could potentially enhance the separation factor (α) for certain enantiomeric pairs, leading to a baseline or near-baseline resolution that was not achievable with traditional solvent systems.

Hypothetical Data Summary for a Racemic Drug:

Mobile Phase Composition (Hexane:this compound:IPA)Enantiomer 1 tR (min)Enantiomer 2 tR (min)Separation Factor (α)Resolution (Rs)
80:10:108.59.81.182.1
90:0:10 (Control)7.98.71.121.6

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the evaluation of this compound as a novel mobile phase component in HPLC.

HPLC_Workflow start Start: Hypothesis Generation (this compound as a novel mobile phase) prop_eval Physicochemical Property Evaluation (UV Cutoff, Viscosity, Miscibility) start->prop_eval safety Safety Assessment (Flammability, Toxicity) start->safety method_dev Initial Method Development (Mode Selection: NP, RP, Chiral) prop_eval->method_dev safety->method_dev np_hplc Normal-Phase Screening (Isomer Separations) method_dev->np_hplc chiral_hplc Chiral Screening (Enantiomer Separations) method_dev->chiral_hplc optimization Optimization of Chromatographic Conditions (Mobile Phase Ratio, Flow Rate, Temperature) np_hplc->optimization chiral_hplc->optimization validation Method Validation (Robustness, Reproducibility) optimization->validation application Application to Target Analytes validation->application end End: Establishment of New HPLC Method application->end

Caption: Workflow for evaluating this compound in HPLC.

Conclusion and Future Directions

While there is currently a lack of published data on the use of this compound in HPLC, its physicochemical properties suggest it could be a valuable alternative solvent, particularly in normal-phase and chiral chromatography. The hypothetical applications and protocols presented here provide a framework for researchers to systematically investigate its potential. Key to its adoption will be the experimental determination of its UV cutoff and viscosity, as well as a thorough evaluation of its performance against established solvent systems. Further research in this area could lead to the development of novel and improved HPLC separation methods.

References

2-Ethoxypentane in Pharmaceutical Synthesis: A Review of its Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxypentane, a simple ether, is classified within chemical literature and supplier databases as a potential intermediate for pharmaceutical synthesis. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, documented applications in the manufacturing of active pharmaceutical ingredients (APIs). While its chemical properties suggest potential utility as a non-polar solvent or a synthetic building block, concrete examples of its incorporation into the synthesis of named pharmaceuticals remain elusive. This document outlines the known characteristics of this compound and discusses its theoretical potential in drug synthesis, while highlighting the current lack of specific application data.

Introduction

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the multi-step synthesis of APIs.[1] The selection of an appropriate intermediate is critical for the efficiency, scalability, and economic viability of a drug manufacturing process. This compound (CAS No. 1817-89-6) is a seven-carbon ether with the molecular formula C7H16O.[2][3][4][5] Its structure, featuring an ethyl group attached to the second position of a pentane chain via an ether linkage, imparts properties such as moderate volatility and low polarity. These characteristics theoretically make it a candidate for use as a solvent in organic reactions or as a reactant in ether cleavage or rearrangement reactions during complex molecular synthesis.

Physicochemical Properties and Synthetic Overview

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its evaluation in potential synthetic applications, including reaction condition planning and purification process development.

PropertyValueReference
Molecular FormulaC7H16O[2][3][4][5]
Molecular Weight116.20 g/mol [2]
CAS Number1817-89-6[2][3][4][5]
Boiling Point109 °C
IUPAC NameThis compound[2]
Synonymssec-Amyl ethyl ether, Ethyl 1-methylbutyl ether[2][3][4][5]

The synthesis of this compound itself can be achieved via Williamson ether synthesis, a common method for preparing ethers. A logical synthetic pathway is illustrated in Figure 1.

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products 2-bromopentane 2-Bromopentane reaction_node SN2 Reaction 2-bromopentane->reaction_node sodium_ethoxide Sodium Ethoxide sodium_ethoxide->reaction_node This compound This compound reaction_node->this compound sodium_bromide Sodium Bromide reaction_node->sodium_bromide

Figure 1. A potential synthetic route for this compound.

Potential Applications in Pharmaceutical Synthesis: A Theoretical Perspective

Despite the absence of concrete examples, the chemical nature of this compound allows for speculation on its potential roles in pharmaceutical synthesis:

  • As a Non-Polar Solvent: Its ether structure suggests it could be a suitable solvent for reactions involving non-polar reagents, such as Grignard reactions or certain metal-catalyzed cross-couplings, where protic solvents are incompatible.

  • As a Protecting Group Precursor: While less common than other ethers, the ethoxy group could theoretically be used to protect a hydroxyl function on a complex molecule. The ether linkage can be cleaved under specific acidic conditions.

  • As a Starting Material: The pentane backbone could be functionalized through various reactions, although more reactive and readily available starting materials are typically preferred in complex syntheses.

A hypothetical workflow illustrating how an intermediate like this compound might be integrated into a multi-step pharmaceutical synthesis is depicted in Figure 2.

G Start Starting Materials Step1 Reaction Step 1 (e.g., Grignard Reaction) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Reaction Step 2 (Involving a compound like this compound as a reactant or solvent) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Further Synthetic Steps Intermediate2->Step3 Purification Purification Step3->Purification API Active Pharmaceutical Ingredient (API) Purification->API

Figure 2. A generalized workflow for multi-step pharmaceutical synthesis.

Conclusion and Future Outlook

While this compound is categorized as a pharmaceutical intermediate, there is currently no substantial evidence in the public domain to support its use in the synthesis of any specific marketed drug. The information available is limited to its chemical identity and basic physical properties. For researchers and drug development professionals, this indicates that this compound is not a commonly utilized building block in the pharmaceutical industry at present.

Future research and patent filings may yet reveal specific applications for this compound. However, based on the current body of scientific and patent literature, the development of detailed application notes and experimental protocols for this compound as a key intermediate in pharmaceutical synthesis is not feasible. The scientific community is encouraged to publish any novel synthetic routes that successfully incorporate this and other under-documented chemical intermediates.

References

The Role of 2-Ethoxypentane in Lipid Membrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive research has revealed no specific studies or established applications of 2-ethoxypentane in the field of lipid membrane studies. Its use as a primary solvent, perturbing agent, or signaling molecule in this context is not documented in the available scientific literature.

However, based on its chemical structure as a short-chain ether, we can hypothesize its potential role and provide generalized protocols for investigating the effects of similar amphiphilic or non-polar molecules on lipid membranes. This compound's ether group provides a polar head, while the pentane chain offers a non-polar tail, suggesting it could partition into the lipid bilayer and alter its properties.

These application notes, therefore, present a framework for characterizing the hypothetical interaction of this compound or other novel small molecules with lipid membranes.

Application Notes

Potential Applications of this compound in Lipid Membrane Research
  • Membrane Fluidity and Phase Behavior: The insertion of small amphiphilic molecules like this compound into the lipid bilayer can disrupt the packing of lipid acyl chains. This may lead to an increase in membrane fluidity in the gel phase and a decrease in the liquid-crystalline phase transition temperature (Tm).

  • Ion Permeability: Alterations in membrane fluidity and packing can affect the permeability of the membrane to ions and small molecules. The introduction of this compound could potentially increase passive ion leakage across the bilayer.

  • Protein-Lipid Interactions: Changes in the physical properties of the lipid bilayer can modulate the function of membrane-embedded proteins. The presence of this compound could influence protein conformational changes, oligomerization, and activity.

  • Model for Anesthetic Action: The mechanism of action of general anesthetics is thought to involve their partitioning into lipid membranes and subsequent alteration of membrane properties. This compound could serve as a model compound to study these interactions.

  • Drug Delivery: Understanding how small molecules interact with and cross lipid membranes is crucial for drug development. Studies with this compound could provide insights into the passive diffusion of ether-containing drugs.

Summary of Potential Quantitative Effects

The following table summarizes the potential quantitative effects of a small amphiphilic molecule like this compound on lipid membrane properties. These are hypothetical values that would need to be determined experimentally.

ParameterMethodPotential Effect of this compound
Membrane Fluidity
Fluorescence Anisotropy (DPH)Fluorescence SpectroscopyDecrease in anisotropy value
Phase Transition
Main Phase Transition Temp (Tm)Differential Scanning Calorimetry (DSC)Decrease in Tm
Membrane Permeability
Carboxyfluorescein LeakageFluorescence SpectroscopyIncrease in leakage rate
Mechanical Properties
Bending RigidityMicropipette AspirationDecrease in bending rigidity

Experimental Protocols

Protocol for Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs, a common model system for studying lipid membranes.

Materials:

  • Desired lipid(s) (e.g., DOPC, DPPC) in chloroform

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Transfer the desired amount of lipid stock solution into a clean, round-bottom flask.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

  • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the mini-extruder with the desired polycarbonate membrane.

  • Extrude the lipid suspension through the membrane 11-21 times to form LUVs of a defined size.

  • Store the LUV suspension at 4°C.

Protocol for Assessing Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol measures membrane fluidity by monitoring the rotational freedom of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Materials:

  • LUV suspension (from Protocol 2.1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer solution

  • Fluorometer with polarization filters

Procedure:

  • Prepare a DPH labeling solution by diluting the DPH stock solution in buffer.

  • Add the DPH labeling solution to the LUV suspension to achieve a final lipid-to-probe ratio of approximately 200:1.

  • Incubate the mixture in the dark at room temperature for at least 30 minutes.

  • Prepare a series of samples with varying concentrations of this compound.

  • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

  • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

  • Calculate the grating correction factor (G-factor): G = IHV / IHH.

  • Calculate the fluorescence anisotropy (r): r = (IVV - G * IVH) / (IVV + 2 * G * IVH).

  • Plot the fluorescence anisotropy as a function of the this compound concentration. A decrease in anisotropy indicates an increase in membrane fluidity.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_exp Experimentation cluster_analysis Data Analysis lipid_film Lipid Film Formation hydration Hydration (MLVs) lipid_film->hydration extrusion Extrusion (LUVs) hydration->extrusion add_compound Addition of This compound extrusion->add_compound incubation Incubation add_compound->incubation measurement Biophysical Measurement incubation->measurement data_collection Data Collection measurement->data_collection quantification Quantification data_collection->quantification interpretation Interpretation quantification->interpretation

Caption: Workflow for studying small molecule-membrane interactions.

signaling_pathway cluster_effects Membrane Property Alterations ext_mol This compound (External) membrane Lipid Bilayer ext_mol->membrane Partitioning int_mol This compound (Intercalated) fluidity Fluidity ↑ int_mol->fluidity permeability Permeability ↑ int_mol->permeability thickness Thickness ↓ int_mol->thickness

Caption: Hypothetical mechanism of this compound interaction with a lipid membrane.

Application Note: 2-Ethoxypentane as an Internal Standard for the Quantification of Volatile Organic Compounds (VOCs) in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC), the use of an internal standard is crucial for achieving accurate and reproducible quantification. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and blanks. It helps to correct for variations in sample injection volume, sample preparation, and instrument response. The ideal internal standard should be chemically similar to the analyte(s) of interest, not be present in the original sample, and be well-resolved chromatographically from other components.

While specific, established protocols detailing the use of 2-ethoxypentane as a standard are not widely documented, its chemical properties suggest its potential as a suitable internal standard for the analysis of certain volatile organic compounds (VOCs). This application note presents a hypothetical protocol for the use of this compound as an internal standard for the quantification of common industrial solvents in aqueous matrices using GC-MS.

Experimental Protocols

1. Objective

To develop and validate a method for the quantitative analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples using this compound as an internal standard with GC-MS.

2. Materials and Reagents

  • Analytes: Benzene, Toluene, Ethylbenzene, m-Xylene, o-Xylene, p-Xylene (analytical grade)

  • Internal Standard: this compound (analytical grade)

  • Solvent: Purge-and-trap grade methanol

  • Water: Deionized, organic-free water

  • Sample Vials: 40 mL screw-top vials with PTFE-lined septa

3. Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Purge and Trap Concentrator

  • Autosampler

4. Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Prepare a stock solution containing all BTEX analytes at a concentration of 1000 µg/mL in methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound at a concentration of 1000 µg/mL in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard in deionized water. A typical concentration range would be 1, 5, 10, 20, 50, and 100 µg/L.

  • Fortification of Standards and Samples: Spike each calibration standard, blank, and sample with the internal standard (this compound) to a final concentration of 20 µg/L.

5. Sample Preparation

  • Collect water samples in 40 mL vials, ensuring no headspace.

  • If required, preserve the sample by adding a suitable acid (e.g., HCl to pH < 2).

  • Prior to analysis, allow the samples to come to room temperature.

  • Add 20 µL of a 100 µg/mL this compound methanolic solution to a 5 mL aliquot of the sample, blank, or calibration standard in the purge-and-trap sparging vessel. This results in a final internal standard concentration of 20 µg/L.

6. GC-MS Analysis

  • Purge and Trap Parameters:

    • Purge Gas: Helium

    • Purge Time: 11 minutes

    • Desorb Time: 2 minutes

    • Bake Time: 5 minutes

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet Temperature: 250°C

    • Oven Program: 35°C for 5 min, ramp to 150°C at 10°C/min, hold for 2 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

Data Presentation

Table 1: Hypothetical Chromatographic and Mass Spectrometry Data

CompoundRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene5.2787751
This compound (IS) 7.8 59 87 116
Toluene8.1919265
Ethylbenzene10.59110677
m,p-Xylene10.89110677
o-Xylene11.29110677

Table 2: Hypothetical Calibration Curve Data

AnalyteCalibration Range (µg/L)Response Factor (RF)Average RF%RSD of RFCorrelation Coefficient (r²)
Benzene1 - 100Varies with conc.0.854.20.9992
Toluene1 - 100Varies with conc.0.923.80.9995
Ethylbenzene1 - 100Varies with conc.0.884.50.9991
Xylenes1 - 100Varies with conc.0.894.10.9993

Response Factor (RF) = (Areaanalyte / AreaIS) * (Conc.IS / Conc.analyte)

Mandatory Visualizations

experimental_workflow start Start: Sample Collection prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Water Samples start->prep_samples add_is Add this compound (Internal Standard) to all standards, blanks, and samples prep_standards->add_is prep_samples->add_is purge_trap Purge and Trap Concentration add_is->purge_trap gc_ms GC-MS Analysis purge_trap->gc_ms data_processing Data Processing: - Peak Integration - Response Factor Calculation gc_ms->data_processing quantification Quantification of Analytes data_processing->quantification end End: Report Results quantification->end

Caption: Experimental workflow for VOC analysis using an internal standard.

logical_relationship main_goal Goal: Accurate and Precise Quantification is_concept Use of Internal Standard (IS) main_goal->is_concept is achieved by sub_goal1 Correct for Injection Volume Variation is_concept->sub_goal1 sub_goal2 Correct for Sample Preparation Losses is_concept->sub_goal2 sub_goal3 Correct for Instrument Drift is_concept->sub_goal3 is_prop1 Chemically Similar to Analyte is_concept->is_prop1 requires is_prop2 Not Present in Sample is_concept->is_prop2 requires is_prop3 Chromatographically Resolved is_concept->is_prop3 requires ethoxypentane This compound as IS for VOCs is_prop1->ethoxypentane is_prop2->ethoxypentane is_prop3->ethoxypentane

Caption: Rationale for selecting an internal standard like this compound.

Conclusion

This application note provides a framework for the utilization of this compound as an internal standard in the GC-MS analysis of BTEX in water. The presented hypothetical protocol and data illustrate the principles of method development using an internal standard. The key to a successful method is the consistent addition of the internal standard to all samples and standards and the careful selection of an appropriate standard that does not interfere with the analytes of interest. Researchers can adapt this methodology for other volatile organic compounds, ensuring proper validation for their specific application.

Green Chemistry Applications of 2-Ethoxypentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethoxypentane in Green Chemistry

In the pursuit of sustainable chemical practices, the selection of solvents is of paramount importance, as they often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. Green chemistry principles advocate for the use of solvents that are less hazardous, derived from renewable resources, and have a reduced lifecycle impact. This compound (also known as ethyl sec-amyl ether) is an aliphatic ether that presents several properties suggesting its potential as a greener alternative to conventional hazardous solvents.

This document provides an overview of the potential green chemistry applications of this compound, including its physicochemical properties, a comparative analysis with other common solvents, and detailed experimental protocols for its synthesis and proposed use in organic reactions. While specific green chemistry application data for this compound is not yet abundant in scientific literature, this guide aims to provide a foundation for its exploration and adoption in sustainable chemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective and safe application. This compound is a colorless liquid with a characteristic ether-like odor.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C7H16O[2]
Molecular Weight 116.20 g/mol [3]
CAS Number 1817-89-6[4]
Boiling Point 109 °C (at 760 mmHg)[2]
Melting Point -95.35 °C (estimate)[5]
Density 0.77 g/cm³[2]
Flash Point 9 °C[2]
Water Solubility 839.1 mg/L at 25 °C (estimate)[5]
logP (o/w) 2.21 - 2.413 (estimate)[2][5]

Comparative Analysis with Common Solvents

The selection of a "green" solvent often involves a comparative assessment against established, and often more hazardous, alternatives. The following table compares the properties of this compound with those of common laboratory and industrial solvents. A higher boiling point can reduce volatile organic compound (VOC) emissions, and a moderate polarity can make it a suitable replacement in a variety of reactions.

SolventBoiling Point (°C)Density (g/mL)Flash Point (°C)Hazards
This compound 1090.779Flammable
Tetrahydrofuran (THF) 660.89-14Flammable, Peroxide former, Suspected carcinogen
1,4-Dioxane 1011.0312Flammable, Peroxide former, Carcinogen
Dichloromethane (DCM) 401.33N/ASuspected carcinogen, Environmental hazard
2-Methyltetrahydrofuran (2-MeTHF) 800.86-11Flammable, Peroxide former (less prone than THF)
Cyclopentyl methyl ether (CPME) 1060.92-1Flammable, Peroxide former (less prone than THF)

Potential Green Chemistry Applications

Based on its physical properties, this compound can be considered as a potential greener substitute in various applications:

  • Replacement for Hazardous Solvents: With a boiling point higher than THF and DCM, this compound can help reduce solvent losses due to evaporation and minimize worker exposure to volatile organic compounds. Its moderate polarity suggests it could be a viable substitute for ethers like THF and 1,4-dioxane in a range of organic reactions, such as Grignard reactions, reductions with metal hydrides, and as a mobile phase component in chromatography.[6]

  • Intermediate in Organic Synthesis: this compound can be used as a reactant or an intermediate in the synthesis of other organic compounds.[1][7]

  • Formulations: It can be employed in the formulation of certain industrial solvents.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers.[8][9][10] This protocol describes the synthesis of this compound from 2-pentanol and ethyl bromide.

Materials:

  • 2-Pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.0 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous DMF to the flask to create a slurry.

  • Slowly add 2-pentanol (1.0 eq) dropwise to the stirred slurry at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture to 0 °C and add ethyl bromide (1.1 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water. Shake and separate the layers.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Proposed Use of this compound as a Solvent in a Grignard Reaction

This protocol is a proposed application of this compound as a solvent in a Grignard reaction, a common C-C bond-forming reaction. Its ether functionality can solvate the Grignard reagent, similar to THF or diethyl ether.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)

  • Bromobenzene

  • Benzaldehyde

  • Anhydrous this compound

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

  • Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous this compound to the magnesium turnings.

  • If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous this compound dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product (diphenylmethanol) by column chromatography or recrystallization.

Visualizations

green_solvent_advantages cluster_traditional Traditional Solvent (e.g., THF) cluster_green This compound (Potential) petro Petrochemical Feedstock synth_trad Synthesis petro->synth_trad use_trad Use in Reaction synth_trad->use_trad waste_trad Waste (Incineration/Landfill) use_trad->waste_trad use_green Use in Reaction bio Bio-based Feedstock (Potential) synth_green Greener Synthesis bio->synth_green synth_green->use_green recycle Recycling use_green->recycle biodegrade Biodegradation (Potential) recycle->biodegrade

Caption: Potential lifecycle advantages of this compound over a traditional solvent.

williamson_synthesis_workflow start Start: 2-Pentanol & Ethyl Bromide deprotonation Deprotonation of 2-Pentanol with NaH in DMF start->deprotonation alkoxide Formation of Sodium 2-pentoxide deprotonation->alkoxide sn2 SN2 Reaction with Ethyl Bromide alkoxide->sn2 product Formation of this compound sn2->product workup Aqueous Workup & Extraction product->workup purification Purification by Distillation workup->purification end End: Pure this compound purification->end

Caption: Workflow for the Williamson ether synthesis of this compound.

grignard_workflow start Start: Bromobenzene & Benzaldehyde grignard_formation Grignard Reagent Formation in this compound start->grignard_formation addition Nucleophilic Addition to Benzaldehyde grignard_formation->addition intermediate Formation of Magnesium Alkoxide Intermediate addition->intermediate quench Acidic Workup (Quench) intermediate->quench product Formation of Diphenylmethanol quench->product purification Purification product->purification end End: Pure Diphenylmethanol purification->end

Caption: Proposed workflow for a Grignard reaction using this compound as a solvent.

Safety and Environmental Considerations

While this compound shows promise as a greener solvent, it is essential to handle it with appropriate safety precautions. It is a flammable liquid and should be used in a well-ventilated area, away from ignition sources.[2] As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

The environmental fate and toxicity of this compound are not extensively documented. However, as a simple aliphatic ether, it is expected to be biodegradable. Studies on other aliphatic ethers have shown that they can be degraded by microorganisms. Further research is needed to fully characterize its environmental impact and to confirm its classification as a truly "green" solvent.

Conclusion

This compound possesses several physicochemical properties that make it an attractive candidate for exploration as a green solvent in organic synthesis and other applications. Its higher boiling point compared to some common hazardous solvents can reduce VOC emissions, and its ether functionality allows for its potential use in a wide range of chemical transformations. The provided protocols offer a starting point for the synthesis and application of this compound in a research setting. However, it is crucial to acknowledge that a comprehensive evaluation of its environmental and health impacts is still required to fully validate its credentials as a green solvent. Further studies on its toxicity, biodegradability, and performance in various chemical reactions are highly encouraged to facilitate its adoption as a sustainable alternative in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for the Use of 2-Ethoxypentane in Industrial Solvent Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethoxypentane as an Industrial Solvent

This compound (sec-amyl ethyl ether) is an ether-based solvent with potential applications in various industrial formulations. Its molecular structure, consisting of a pentane backbone with an ethoxy group, suggests it may be a versatile solvent for non-polar and slightly polar compounds.[1] With a moderate boiling point and a characteristic ether odor, it presents an alternative to traditional industrial solvents.[2] These application notes provide a framework for evaluating this compound for use in industrial solvent systems, including cleaning applications, coatings, and as a replacement for other regulated solvents.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective formulation and application. The table below summarizes the known properties of this compound.

PropertyValueReference
Molecular FormulaC₇H₁₆O[2]
Molecular Weight116.20 g/mol [2]
Boiling Point105-109 °C[3]
Density0.75 - 0.77 g/cm³[3]
Flash Point9 °C[3]
LogP (Octanol/Water Partition Coefficient)2.21[3]
Water SolubilityModerately soluble[1]

Comparative Analysis with Common Industrial Solvents

To assess the potential of this compound, its properties should be compared against well-established industrial solvents. This comparison will help identify suitable applications and potential advantages or disadvantages.

PropertyThis compound (Estimated/Literature)Methyl Ethyl Ketone (MEK)TolueneIsopropyl Alcohol (IPA)n-Butyl Acetate
Boiling Point (°C) 105-10979.6110.682.6126.1
Flash Point (°C) 9-941222
Density (g/cm³) 0.75 - 0.770.8050.8670.7860.882
Evaporation Rate (n-BuAc = 1) Not available3.8 - 5.82.01.5 - 2.11.0
Kauri-Butanol (Kb) Value Not available>100 (infinitely soluble)105>100 (infinitely soluble)Not applicable
Hansen Solubility Parameters (MPa½) Not availableδD: 16.0, δP: 9.0, δH: 5.1δD: 18.0, δP: 1.4, δH: 2.0δD: 15.8, δP: 6.1, δH: 16.4δD: 15.8, δP: 3.7, δH: 6.3

Experimental Protocols for Solvent Evaluation

The following protocols are essential for characterizing the performance of this compound as an industrial solvent.

Determination of Solvency Power (Kauri-Butanol Value)

The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's power.[4][5] A higher Kb value indicates stronger solvency.[4][5]

Methodology (Based on ASTM D1133):

  • Prepare a standard Kauri resin solution: Dissolve a specified amount of Kauri resin in n-butanol.

  • Titration: Titrate a known weight of the standard Kauri resin solution with this compound at a constant temperature (25°C).

  • Endpoint determination: The endpoint is reached when the solution becomes cloudy or turbid to a defined degree.

  • Calculation: The volume of this compound required to reach the endpoint is used to calculate the Kb value, often with a correction factor based on a standard solvent like toluene.

G cluster_0 Kauri-Butanol Value Determination (ASTM D1133) A Prepare Standard Kauri Resin Solution B Titrate with this compound at 25°C A->B C Observe for Turbidity (Endpoint) B->C D Record Volume of this compound C->D E Calculate Kauri-Butanol Value D->E

Caption: Workflow for Kauri-Butanol Value Determination.

Measurement of Evaporation Rate

The evaporation rate is a critical parameter for applications such as coatings and cleaning, where drying time is important.

Methodology (Based on ASTM D3539):

  • Apparatus: Use a thin-film evaporometer.

  • Sample Preparation: Condition the this compound sample to a standard temperature (e.g., 25°C).

  • Application: Apply a precise volume of the solvent onto a filter paper disc within the evaporometer.

  • Measurement: Record the time it takes for a certain percentage (e.g., 90%) of the solvent to evaporate under controlled airflow and temperature.

  • Comparison: The evaporation rate is typically expressed relative to a standard solvent, n-butyl acetate (n-BuAc = 1.0).

G cluster_1 Evaporation Rate Measurement (ASTM D3539) F Condition this compound to 25°C G Apply Sample to Filter Paper in Evaporometer F->G H Record Time for 90% Evaporation G->H I Calculate Relative Evaporation Rate (vs. n-BuAc) H->I

Caption: Workflow for Evaporation Rate Measurement.

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material in a given solvent. They are based on three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Methodology:

  • Solvent Testing: Test the solubility of a range of well-characterized polymers or solutes in this compound. The solubility is often rated on a simple scale (e.g., soluble, partially soluble, insoluble).

  • Data Analysis: Use software or a graphical method to find the set of HSP values (δD, δP, δH) for this compound that best describes the observed solubility behavior. This involves finding the center of a "solubility sphere" in the three-dimensional Hansen space.

G cluster_2 Hansen Solubility Parameter Determination J Select a Range of Solutes with Known HSPs K Test Solubility of Each Solute in this compound J->K L Assign Solubility Scores (e.g., 1 for soluble, 0 for insoluble) K->L M Input Data into HSP Software L->M N Calculate HSP (δD, δP, δH) for this compound M->N

Caption: Workflow for Hansen Solubility Parameter Determination.

Application Notes

Based on its chemical structure and general properties, this compound can be evaluated for the following industrial applications:

Industrial Cleaning and Degreasing

The ether linkage and alkyl chain in this compound suggest it may be effective in dissolving oils, greases, and other non-polar contaminants. Its moderate evaporation rate could allow for sufficient contact time with the substrate without being excessively slow to dry.

Suggested Evaluation:

  • Cleaning Efficiency: Test its ability to remove common industrial soils (e.g., cutting fluids, lubricating oils, waxes) from various substrates (e.g., metals, plastics). This can be done through gravimetric analysis (measuring weight loss of the soil) or visual inspection.

  • Material Compatibility: Assess its compatibility with a range of plastics and elastomers commonly found in industrial settings to ensure it does not cause swelling, cracking, or degradation.

Coatings and Inks

As a solvent in coatings and inks, this compound's solvency for various resins and its evaporation profile are key. Its moderate boiling point may be beneficial for achieving good flow and leveling of the coating film.

Suggested Evaluation:

  • Resin Solubility: Determine the solubility of common industrial resins (e.g., acrylics, epoxies, alkyds) in this compound. This can be done by preparing solutions at various concentrations and observing for clarity and stability.

  • Film Properties: Formulate a simple coating with this compound as the primary solvent and evaluate the resulting film for properties such as gloss, hardness, and adhesion.

Potential as a Replacement Solvent

With increasing environmental and safety regulations on many traditional solvents, this compound could be investigated as a potential replacement. Its performance should be benchmarked against the solvent it is intended to replace.

G cluster_3 Solvent Selection and Evaluation Process O Define Application Requirements (e.g., Solvency, Evaporation Rate, Safety) P Identify Potential Solvents (e.g., this compound) O->P Q Perform Experimental Evaluation (Kb Value, Evaporation Rate, HSP) P->Q R Formulation and Performance Testing (e.g., Cleaning, Coating) Q->R S Safety and Environmental Assessment R->S T Final Solvent Selection S->T

References

Application Notes and Protocols for Reactions Involving 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and key reactions of 2-ethoxypentane. It is intended to serve as a comprehensive resource for laboratory professionals, offering structured data, step-by-step methodologies, and visual representations of experimental workflows and reaction mechanisms.

Introduction

This compound (also known as ethyl sec-amyl ether) is an ether with the molecular formula C7H16O.[1] It is a colorless liquid with a characteristic ether-like odor.[2] Due to its properties as a solvent and its potential as a reactant or intermediate in organic synthesis, understanding its preparation and reactivity is crucial for various research and development applications, including in the pharmaceutical and chemical industries.[1][3] This document outlines the experimental setup for its synthesis via the Williamson ether synthesis and its subsequent reactions, such as oxidation and acid-catalyzed cleavage.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, experimental design, and purification procedures.

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular FormulaC7H16O[1][3]
Molecular Weight116.20 g/mol [4]
CAS Number1817-89-6[5]
Boiling Point109 °C at 760 mmHg[6]
Density0.77 g/cm³[6]
Flash Point9 °C[6]
SolubilityLimited in water, soluble in organic solvents.[1]
AppearanceColorless liquid[2]
OdorMild, pleasant, ether-like[2]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, this can be achieved by reacting sodium 2-pentoxide with an ethyl halide or sodium ethoxide with a 2-halopentane. The former is generally preferred to minimize the competing elimination reaction (E2), as secondary halides are more prone to elimination.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-Pentanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ethyl bromide (CH3CH2Br)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place 2-pentanol (1 equivalent) dissolved in an anhydrous solvent (e.g., THF).

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C. If using sodium metal, it should be cut into small pieces and added cautiously.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-pentoxide.

  • Ether Formation: Cool the reaction mixture to 0 °C and add ethyl bromide (1.2 equivalents) dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Expected Yield: The yield can vary depending on the specific conditions, but yields in the range of 60-80% are typically reported for similar Williamson ether syntheses.

Workflow for Williamson Ether Synthesis of this compound:

Williamson_Ether_Synthesis_Workflow start Start alkoxide_formation Alkoxide Formation: React 2-pentanol with NaH in THF start->alkoxide_formation ether_formation Ether Formation: Add ethyl bromide and reflux alkoxide_formation->ether_formation workup Aqueous Work-up: Quench, extract, and wash ether_formation->workup purification Purification: Dry and perform fractional distillation workup->purification end End: Pure this compound purification->end

Caption: Workflow for the synthesis of this compound.

Mechanism of Williamson Ether Synthesis:

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH 2-Pentanol RO- 2-Pentoxide ROH->RO- NaH NaH H2 H₂ NaH->H2 Product This compound RO-->Product attacks Et-Br EtBr Ethyl Bromide Br- Br⁻ EtBr->Br- leaves

Caption: Mechanism of the Williamson ether synthesis.

Oxidation of this compound

Ethers are generally resistant to oxidation but can be forced to react under strong oxidizing conditions. The oxidation of this compound can potentially lead to the formation of hydroperoxides, which can be unstable. A controlled oxidation could potentially cleave the ether. The following is a general protocol for the oxidation of ethers, which can be adapted for this compound.

Experimental Protocol (Adapted from general ether oxidation):

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Dilute sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3) solution

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like acetone or water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (2 equivalents) in dilute sulfuric acid. The purple color of the permanganate will disappear as it is consumed.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Analyze the product mixture using GC-MS and NMR to identify the oxidation products.

Expected Products: The oxidation of ethers can be complex. Possible products include cleavage to form 2-pentanone and acetaldehyde, or further oxidation products.

Acid-Catalyzed Cleavage of this compound

Ethers can be cleaved by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via an SN1 or SN2 mechanism depending on the structure of the ether. For this compound, the cleavage will likely produce an alcohol and an alkyl halide.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Concentrated hydrobromic acid (48% HBr)

  • Sodium bicarbonate (NaHCO3) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of concentrated hydrobromic acid (2-3 equivalents).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

  • The products, 2-pentanol and ethyl bromide, can be separated by fractional distillation.

Quantitative Data Summary:

The following table summarizes expected outcomes for the described reactions. Note that specific yields are highly dependent on the precise reaction conditions and optimization.

Table 2: Summary of Reactions and Expected Products

ReactionReactantsKey ConditionsMajor ProductsExpected Yield Range
Williamson Ether Synthesis2-Pentanol, NaH, Ethyl BromideAnhydrous THF, RefluxThis compound60-80%
OxidationThis compound, KMnO4, H2SO40 °C2-Pentanone, Acetaldehyde (and others)Variable
Acid CleavageThis compound, HBrReflux2-Pentanol, Ethyl Bromide70-90%

Safety Precautions

  • This compound is flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Sodium hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Strong acids and oxidizing agents are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

These protocols provide a foundational framework for the synthesis and subsequent reactions of this compound. Researchers are encouraged to optimize these procedures for their specific applications and to use appropriate analytical techniques to monitor reaction progress and characterize the products. The provided diagrams and tables offer a clear and concise overview of the experimental processes and expected outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 2-ethoxypentane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yield in the Williamson ether synthesis of this compound is typically due to competing side reactions or suboptimal reaction conditions. The most common culprit is the E2 elimination reaction, which is favored when using a secondary alkyl halide. Other factors include incomplete reaction, impure reagents, or loss of product during workup and purification.

Q2: I am observing the formation of pentene isomers as byproducts. How can I minimize this?

A2: The formation of pentenes is a strong indicator that the E2 elimination pathway is competing with the desired SN2 reaction. This is particularly problematic if you are using a secondary alkyl halide like 2-bromopentane. To minimize this, consider the following:

  • Use a primary alkyl halide : The preferred method is to use sodium ethoxide as the nucleophile and a primary alkyl halide. However, to form this compound, the pentyl group must be the electrophile, which is a secondary system.

  • Use a less sterically hindered base : If the alkoxide is too bulky, it will favor acting as a base rather than a nucleophile.

  • Control the temperature : Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[1]

Q3: What is the optimal choice of reagents for synthesizing this compound via the Williamson ether synthesis?

A3: The Williamson ether synthesis involves an alkoxide and an alkyl halide. For this compound, there are two theoretical routes:

  • Sodium ethoxide with 2-halopentane (e.g., 2-bromopentane).

  • Sodium 2-pentoxide with a haloethane (e.g., bromoethane).

The second route is strongly preferred. Using a primary alkyl halide (bromoethane) with the secondary alkoxide (sodium 2-pentoxide) will significantly minimize the competing E2 elimination reaction, leading to a higher yield of the desired ether.[2][3][4]

Q4: How can I confirm the purity of my this compound product?

A4: Product purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC) : This can separate this compound from starting materials, solvents, and byproducts like pentenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can confirm the structure of the product and identify impurities.

  • Mass Spectrometry (MS) : This can confirm the molecular weight of the product.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Competing E2 elimination reaction.Use a primary alkyl halide (e.g., bromoethane) and a secondary alkoxide (sodium 2-pentoxide). Lower the reaction temperature.
Incomplete deprotonation of the alcohol.Ensure a strong, fresh base (like sodium hydride) is used in an appropriate solvent to fully form the alkoxide.
Impure or wet reagents/solvents.Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried.
Presence of Alkene Byproducts E2 elimination is favored.As mentioned, the best approach is to use a primary alkyl halide. If you must use a secondary halide, use a less hindered base and lower the temperature.
Product is Contaminated with Starting Alcohol Incomplete reaction or excess alcohol used.Ensure the alkyl halide is the limiting reagent if the alcohol is used to make the alkoxide in situ. Optimize reaction time. Purify via distillation.
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocol: Optimized Synthesis of this compound

This protocol follows the preferred Williamson ether synthesis route using a primary alkyl halide to minimize elimination byproducts.

Materials:

  • 2-Pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Bromoethane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Alkoxide Formation :

    • To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pentanol (1.0 eq) and anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of sodium 2-pentoxide.

  • Ether Synthesis :

    • Cool the alkoxide solution back down to 0 °C.

    • Add bromoethane (1.2 eq) dropwise via a syringe.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification :

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound (boiling point ~121-123 °C).

Data on Reaction Conditions

The following table summarizes expected outcomes based on different reaction parameters for the synthesis of this compound.

Route Alkyl Halide Alkoxide Temperature Expected Yield of this compound Major Byproduct
A (Preferred) Bromoethane (Primary)Sodium 2-pentoxide50-60 °CHigh (~80-90%)Minimal
B (Not Recommended) 2-Bromopentane (Secondary)Sodium ethoxide50-60 °CLow (~20-30%)Pentenes
B (Modified) 2-Bromopentane (Secondary)Sodium ethoxide25 °CModerate (~40-50%)Pentenes

Visual Guides

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_synthesis Ether Synthesis cluster_purification Workup & Purification a 1. Add 2-Pentanol and Anhydrous THF b 2. Cool to 0°C a->b c 3. Add NaH Portion-wise b->c d 4. Stir to Form Sodium 2-Pentoxide c->d e 5. Cool to 0°C d->e Transfer Alkoxide Solution f 6. Add Bromoethane Dropwise e->f g 7. Reflux for 4-6h f->g h 8. Quench with Aqueous NH4Cl g->h Cool Reaction Mixture i 9. Extract with Ether h->i j 10. Dry and Concentrate i->j k 11. Fractional Distillation j->k l l k->l Pure this compound troubleshooting_yield start Low Yield of This compound check_byproducts GC/NMR Analysis: Are Pentene Byproducts Present? start->check_byproducts elimination_issue Cause: E2 Elimination Pathway is Dominant check_byproducts->elimination_issue yes_path check_reagents Check Reagents: 1. Is Base fresh? 2. Are Solvents Anhydrous? check_byproducts->check_reagents no_path yes_path Yes solution_elimination Solution: 1. Use Primary Alkyl Halide (Bromoethane). 2. Lower Reaction Temperature. elimination_issue->solution_elimination no_path No reagent_problem Cause: Incomplete Alkoxide Formation or Side Reactions check_reagents->reagent_problem reagent_issue_yes other_issues Consider Other Issues: - Reaction Time Too Short? - Loss During Workup? check_reagents->other_issues reagent_issue_no reagent_issue_yes Yes (Reagents are old/wet) solution_reagents Solution: 1. Use Fresh NaH. 2. Use Dry, Distilled Solvents. reagent_problem->solution_reagents reagent_issue_no No (Reagents are good) competing_pathways cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) reagents Sodium Ethoxide + 2-Bromopentane sn2_product This compound reagents->sn2_product Nucleophilic Attack (Favored by low temp) e2_product Pentene Isomers reagents->e2_product Proton Abstraction (Favored by high temp)

References

Preventing elimination byproducts in 2-Ethoxypentane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination byproducts during the synthesis of 2-Ethoxypentane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the common byproducts?

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For this compound, there are two primary routes:

  • Route A: Sodium ethoxide reacting with a 2-halopentane (e.g., 2-bromopentane).

  • Route B: Sodium 2-pentoxide reacting with an ethyl halide (e.g., ethyl bromide).

The primary competing reaction is the base-induced elimination (E2) reaction, which leads to the formation of alkene byproducts. In the case of this compound synthesis, the main elimination byproducts are pentene isomers (e.g., 1-pentene and 2-pentene).

Q2: Which of the two Williamson ether synthesis routes is preferred for this compound and why?

Route B, which uses sodium 2-pentoxide and an ethyl halide, is generally the preferred method.[1][2][3][4][5] The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance.[1][2][3]

  • In Route A , the ethoxide ion (a strong base) attacks a secondary alkyl halide (2-halopentane). Secondary alkyl halides are more sterically hindered and more prone to elimination reactions than primary alkyl halides.[1]

  • In Route B , the 2-pentoxide ion attacks a primary alkyl halide (ethyl halide). Primary alkyl halides are less sterically hindered and therefore favor the SN2 pathway over the E2 pathway.[1][5]

Therefore, Route B will generally provide a higher yield of the desired this compound and fewer pentene byproducts.

Q3: What are the key factors that influence the formation of elimination byproducts?

Several factors can influence the ratio of substitution (desired ether product) to elimination (alkene byproducts):

  • Structure of the Alkyl Halide: As mentioned, primary alkyl halides favor substitution, while secondary and tertiary alkyl halides are more prone to elimination.[1][2][3]

  • Strength and Steric Hindrance of the Base/Nucleophile: Strong, bulky bases favor elimination. While alkoxides are necessarily strong bases, a more sterically hindered alkoxide may favor elimination.

  • Temperature: Higher reaction temperatures tend to favor elimination over substitution.[6]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound High proportion of elimination byproducts (pentenes).- Ensure you are using the preferred synthetic route (sodium 2-pentoxide and an ethyl halide).- Lower the reaction temperature.- Use a less sterically hindered base if possible, although for 2-pentoxide this is fixed.- Ensure your solvent is a polar aprotic solvent like DMSO or DMF.
Presence of significant amounts of pentene in the final product Reaction conditions favor elimination.- See above solutions for minimizing elimination.- Consider purification methods such as fractional distillation to separate the lower-boiling pentenes from the this compound.
Reaction is slow or does not proceed to completion - Insufficiently strong base to fully deprotonate the alcohol.- Low reaction temperature.- Ensure the alcohol is fully converted to the alkoxide before adding the alkyl halide. Use a strong base like sodium hydride (NaH).- While high temperatures favor elimination, the reaction may require gentle heating. Monitor the reaction progress by TLC or GC to find the optimal temperature.

Data Presentation

The following table summarizes hypothetical yield data for the two synthetic routes for this compound under different reaction temperatures. This data illustrates the principles discussed above.

Route Alkyl Halide Alkoxide Temperature (°C) Yield of this compound (%) Yield of Pentenes (%)
A2-BromopentaneSodium Ethoxide256040
A2-BromopentaneSodium Ethoxide504555
BEthyl BromideSodium 2-Pentoxide258515
BEthyl BromideSodium 2-Pentoxide507525

Experimental Protocols

Protocol 1: Synthesis of this compound via Route B (Preferred Method)

Materials:

  • 2-Pentanol

  • Sodium Hydride (NaH) in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-pentanol (1.0 eq) and anhydrous DMF.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased, indicating the complete formation of the sodium 2-pentoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl bromide (1.05 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Pentanol 2-Pentanol Sodium 2-Pentoxide Sodium 2-Pentoxide 2-Pentanol->Sodium 2-Pentoxide + Base (NaH) Ethyl Bromide Ethyl Bromide Base (NaH) Base (NaH) This compound This compound Sodium 2-Pentoxide->this compound + Ethyl Bromide (SN2) Pentenes Pentenes Sodium 2-Pentoxide->Pentenes + Ethyl Bromide (E2)

Caption: Reaction pathway for the preferred synthesis of this compound (Route B).

G start Low Yield of this compound issue High Proportion of Elimination Byproducts? start->issue yes Yes issue->yes Likely no No issue->no Unlikely solution1 Use Primary Alkyl Halide (e.g., Ethyl Bromide) yes->solution1 solution2 Lower Reaction Temperature yes->solution2 solution3 Use Polar Aprotic Solvent (e.g., DMF) yes->solution3 other_issue Check for other issues: - Incomplete reaction - Purification losses no->other_issue

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of 2-Ethoxypentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: Crude this compound synthesized from 2-bromopentane and sodium ethoxide typically contains the following impurities:

  • Unreacted starting materials: 2-bromopentane and ethanol.

  • Elimination byproduct: 1-Pentene is a common byproduct due to the basic conditions of the reaction favoring E2 elimination, which competes with the desired SN2 substitution.[1]

  • Peroxides: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time.

Q2: What is the boiling point of this compound and its common impurities?

A2: The boiling points are crucial for planning purification by distillation.

CompoundBoiling Point (°C)
1-Pentene30
2-Bromopentane117-118
Ethanol78.37
This compound 109

Note: Boiling points are at atmospheric pressure.

Q3: How can I test for the presence of peroxides in my this compound sample?

A3: It is critical to test for peroxides before any heating or distillation. A common qualitative test involves adding a freshly prepared solution of potassium iodide. The formation of a yellow to brown color indicates the presence of peroxides. Commercially available peroxide test strips offer a semi-quantitative measurement.

Troubleshooting Guides

Problem 1: Low yield of this compound after synthesis and initial workup.
  • Possible Cause 1: Competing Elimination Reaction. The use of a strong, bulky base or high reaction temperatures can favor the E2 elimination reaction, leading to the formation of 1-pentene instead of the desired ether.

    • Solution: Use a less sterically hindered base if possible, and maintain a controlled, moderate reaction temperature.

  • Possible Cause 2: Incomplete Reaction. Insufficient reaction time or temperature may lead to a significant amount of unreacted starting materials.

    • Solution: Monitor the reaction progress using a suitable technique like gas chromatography (GC) to ensure completion.

Problem 2: Difficulty in separating this compound from impurities by distillation.
  • Possible Cause 1: Inefficient Fractional Distillation Setup. A simple distillation may not be sufficient to separate compounds with close boiling points.

    • Solution: Employ fractional distillation with a column of adequate length and packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates. Maintain a steady and appropriate reflux ratio.

  • Possible Cause 2: Azeotrope Formation. Although not commonly reported for this specific mixture, azeotropes can complicate separation by distillation.

    • Solution: If an azeotrope is suspected, alternative purification methods like extractive distillation or chromatography should be considered.

Problem 3: Presence of water in the purified this compound.
  • Possible Cause 1: Incomplete drying after aqueous workup.

    • Solution: After liquid-liquid extraction, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before the final distillation.

  • Possible Cause 2: Use of wet solvents or reagents.

    • Solution: Ensure all solvents and reagents are anhydrous, especially for the synthesis step.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to remove water-soluble impurities such as unreacted ethanol and salts from the crude reaction mixture.

Methodology:

  • After the synthesis reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The upper organic layer contains this compound, while the lower aqueous layer contains water-soluble impurities.

  • Drain the lower aqueous layer.

  • Wash the organic layer again with a saturated sodium chloride solution (brine) to further remove dissolved water.

  • Separate the layers and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate for at least 30 minutes, then filter to remove the drying agent.

Logical Workflow for Liquid-Liquid Extraction

G A Crude Reaction Mixture B Add Deionized Water A->B C Shake and Vent B->C D Separate Layers C->D E Aqueous Layer (Waste) D->E F Organic Layer D->F G Wash with Brine F->G H Separate Layers G->H I Aqueous Layer (Waste) H->I J Organic Layer H->J K Dry over Anhydrous MgSO4 J->K L Filter K->L M Dried Organic Layer (Ready for Distillation) L->M

Caption: Workflow for the liquid-liquid extraction of this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is for the final purification of this compound from non-polar impurities like unreacted 2-bromopentane and the byproduct 1-pentene.

Methodology:

  • CRITICAL: Before heating, test a small sample of the dried organic layer for the presence of peroxides. If peroxides are present, they must be removed before proceeding. (See Troubleshooting Guide for Peroxide Removal).

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed with Raschig rings) of at least 30 cm in length.

  • Place the dried and peroxide-free organic layer in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Collect the fractions based on their boiling points. The first fraction will likely be the low-boiling 1-pentene (if present).

  • The main fraction containing this compound should be collected at approximately 109°C.

  • Monitor the temperature closely. A sharp increase in temperature after collecting the main fraction may indicate the presence of the higher-boiling 2-bromopentane.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Decision Tree for Fractional Distillation

G A Start Distillation B Temperature < 109°C? A->B C Collect Low-Boiling Fraction (e.g., 1-Pentene) B->C Yes D Temperature ≈ 109°C? B->D No C->D E Collect Main Fraction (this compound) D->E Yes F Temperature > 109°C? D->F No E->F G Collect High-Boiling Fraction (e.g., 2-Bromopentane) F->G Yes H Stop Distillation F->H No G->H

Caption: Decision process for collecting fractions during distillation.

Protocol 3: Purification by Flash Chromatography

Flash chromatography can be used for small-scale purification or for separating compounds with very close boiling points.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system. For the relatively non-polar this compound, a non-polar eluent like hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether (e.g., 99:1 hexane:diethyl ether) is a good starting point.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Flash Chromatography Workflow

G A Prepare Silica Gel Slurry B Pack Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions (TLC/GC) F->G H Combine Pure Fractions G->H I Remove Solvent H->I J Pure this compound I->J

References

Technical Support Center: Overcoming Solubility Challenges with 2-Ethoxypentane and Similar Hydrophobic Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of 2-ethoxypentane and other hydrophobic, non-polar compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is an organic compound classified as an ether. Its molecular structure consists of a five-carbon pentyl group and an ethyl group linked by an oxygen atom. This structure is predominantly non-polar, with a large hydrocarbon content, which leads to its hydrophobic ("water-fearing") nature. Water, being a highly polar solvent, preferentially interacts with other polar molecules. The lack of significant polar functional groups in this compound that can form hydrogen bonds with water results in its very low solubility in aqueous media.

Q2: What are the initial signs of solubility problems in my experiment?

Common indicators of poor solubility include:

  • Cloudiness or turbidity: The solution appears hazy or milky, indicating the presence of undissolved compound.

  • Precipitation: Solid particles of the compound are visible in the solution, either suspended or settled at the bottom.

  • Phase separation: The compound forms a separate liquid layer, either floating on top or at the bottom of the aqueous medium.

  • Inconsistent results: Poor solubility can lead to variability in experimental outcomes due to an inaccurate concentration of the dissolved compound.

Q3: Can I use DMSO to dissolve this compound for my cell-based assay?

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent for dissolving many non-polar compounds for in vitro studies. While it is likely to dissolve this compound, it is crucial to consider the final concentration of DMSO in your cell culture medium. High concentrations of DMSO can be toxic to cells. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v), although the tolerance can vary depending on the cell line. Always run a vehicle control (medium with the same concentration of DMSO but without your compound) to assess any potential solvent-induced effects.

Q4: How does temperature affect the solubility of this compound?

For most solids, solubility increases with temperature. However, for liquids like this compound in water, the effect of temperature can be less predictable. In some cases, increasing the temperature can slightly improve solubility. It is advisable to determine the solubility at the specific temperature of your experiment.

Troubleshooting Guides

Initial Assessment of Solubility Issues

If you are encountering problems with dissolving this compound or a similar hydrophobic compound, follow this initial assessment workflow:

cluster_start Start cluster_assessment Initial Assessment cluster_solution Potential Solutions start Solubility Issue Observed (e.g., precipitation, cloudiness) check_conc Is the concentration too high? start->check_conc check_purity Is the compound pure? check_conc->check_purity No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_mixing Is the mixing method adequate? (e.g., vortexing, sonication) check_purity->check_mixing Yes purify Purify Compound check_purity->purify No improve_mixing Improve Mixing Technique check_mixing->improve_mixing No proceed Proceed to Advanced Solubilization Techniques check_mixing->proceed Yes

Caption: Initial workflow for troubleshooting solubility issues.

Advanced Solubilization Techniques

If basic troubleshooting does not resolve the issue, consider the following advanced techniques. The choice of method will depend on the specific requirements of your experiment.

The use of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.

  • Common Co-solvents: DMSO, ethanol, methanol, isopropanol, polyethylene glycol (PEG), propylene glycol (PG).

  • Mechanism: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the non-polar solute to dissolve.

  • Considerations: The co-solvent must be compatible with your experimental system (e.g., not toxic to cells at the final concentration).

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate non-polar molecules like this compound, allowing them to be dispersed in the aqueous medium.

  • Types of Surfactants:

    • Non-ionic: Tween® 20, Tween® 80, Triton™ X-100

    • Ionic: Sodium dodecyl sulfate (SDS) - generally harsher and may not be suitable for biological assays.

  • Considerations: Surfactants can interfere with certain assays or affect cell membranes. It is important to choose a biocompatible surfactant and use it at the lowest effective concentration.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, forming an inclusion complex that is soluble in water.

  • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin (and its more soluble derivatives like hydroxypropyl-β-cyclodextrin, HP-β-CD, and sulfobutylether-β-cyclodextrin, SBE-β-CD).

  • Mechanism: The non-polar this compound molecule can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the complex soluble.

cluster_cyclodextrin Cyclodextrin Encapsulation hydrophobic_compound Hydrophobic Compound (e.g., this compound) soluble_complex Water-Soluble Inclusion Complex hydrophobic_compound->p1 cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->p2 p1->soluble_complex p2->soluble_complex label_process +

Caption: Mechanism of cyclodextrin-mediated solubilization.

Quantitative Data and Experimental Protocols

Table 1: Comparison of Solubilization Methods for a Model Hydrophobic Compound
Solubilization MethodVehicleMax Achievable Concentration (mM)Observations
NoneDeionized Water< 0.1Phase separation observed
Co-solvent10% DMSO (v/v) in PBS5Clear solution
Co-solvent5% Ethanol (v/v) in PBS2Clear solution
Surfactant1% Tween® 80 (w/v) in PBS8Clear solution, may foam upon vortexing
Cyclodextrin50 mM HP-β-CD in Water10Clear solution

Note: This is illustrative data for a model hydrophobic compound and should be adapted for this compound through experimental determination.

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 100 mM solution. The molecular weight of this compound (C7H16O) is 116.20 g/mol .

    • For 1 mL of 100 mM solution: 0.1 mol/L * 0.001 L * 116.20 g/mol = 0.01162 g = 11.62 mg.

  • Weigh the compound: Accurately weigh 11.62 mg of this compound and place it in a clean microcentrifuge tube.

  • Add the solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 10 mM aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Glass vials with magnetic stir bars

  • Magnetic stir plate

Procedure:

  • Prepare the cyclodextrin solution: Prepare a 50 mM solution of HP-β-CD in deionized water. For example, to make 10 mL, dissolve the required mass of HP-β-CD in 10 mL of water.

  • Add the compound: While stirring the HP-β-CD solution, slowly add the required amount of this compound to achieve a final concentration of 10 mM.

  • Complexation: Seal the vial and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Verification (Optional): The concentration of the solubilized compound can be confirmed using an appropriate analytical method, such as gas chromatography (GC).

Technical Support Center: Stabilization of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 2-ethoxypentane. It provides detailed information on the prevention, detection, and management of peroxide formation to ensure laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to peroxide formation?

A1: this compound, like many other ethers, can undergo autoxidation in the presence of oxygen, light, and heat.[1][2][3] The structure of this compound contains hydrogen atoms on the carbon atom adjacent to the ether oxygen (alpha-hydrogens). These hydrogens can be abstracted to form a free radical, which then reacts with molecular oxygen to initiate a chain reaction that produces explosive peroxide compounds.[1][4]

Q2: What are the primary hazards associated with peroxide formation in this compound?

A2: The primary hazard is the risk of explosion.[5] Organic peroxides can be sensitive to shock, heat, or friction.[6] As this compound evaporates, the less volatile peroxides can become concentrated, significantly increasing the risk of a violent decomposition.[3][6] Peroxide contamination can also interfere with chemical reactions, leading to unpredictable outcomes and failed experiments.

Q3: How can I prevent peroxide formation in my this compound?

A3: The most effective method is to add a stabilizer, such as Butylated Hydroxytoluene (BHT).[5][7][8][9] BHT is a free-radical scavenger that interrupts the autoxidation chain reaction, thus inhibiting peroxide formation.[5][7][10] Proper storage is also crucial: keep this compound in a tightly sealed, opaque container, away from light and heat, and preferably under an inert atmosphere (e.g., nitrogen or argon).[2][11]

Q4: What is the recommended concentration of BHT for stabilizing this compound?

Q5: How often should I test my this compound for peroxides?

A5: Unopened containers should be discarded by the manufacturer's expiration date. Once opened, it is recommended to test for peroxides every 3-6 months.[6] If the solvent is uninhibited, testing should be performed more frequently, ideally before each use, especially if the container has been open for an extended period.

Q6: Can I distill this compound that contains peroxides?

A6: Never distill or evaporate a solvent that contains peroxides.[3][5] This will concentrate the peroxides and can lead to a violent explosion. The solvent must be tested for peroxides before any distillation or evaporation process. If peroxides are present above the acceptable limit, they must be removed first.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Peroxide test is positive for a freshly opened bottle of stabilized this compound. Improper storage conditions (exposure to heat/light) during shipping or in the facility.Contact the supplier for a replacement. Review your internal storage procedures to ensure they align with best practices (cool, dark, and tightly sealed).
Rapid peroxide formation in opened, stabilized this compound. The stabilizer (BHT) has been depleted. This can be accelerated by frequent opening of the container and exposure to air.If peroxide levels are below 100 ppm, add fresh BHT to a concentration of 50-100 ppm. If levels are above 100 ppm, the solvent should be decontaminated or disposed of according to your institution's EHS guidelines.
Inconsistent or unexpected experimental results. Peroxide contamination may be interfering with your reaction chemistry.Test the this compound for peroxides. If present, use a fresh, peroxide-free batch of solvent for your experiment.
Visible crystals or a viscous oily layer in the this compound container. High and dangerous levels of peroxide concentration.[3]DO NOT MOVE OR OPEN THE CONTAINER. Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.

Data Presentation

Table 1: Common Inhibitors for Ethers

InhibitorChemical NameTypical ConcentrationMechanism of Action
BHT Butylated Hydroxytoluene5 - 100 ppmFree-radical scavenger[5][7][9]
Ethanol Ethyl Alcohol1 - 2%May act as a free-radical scavenger[8][13]

Table 2: Peroxide Concentration and Associated Risk Levels

Peroxide Concentration (ppm)Risk LevelRecommended Action
< 10 ppmLowSafe for general use. Continue to monitor on a regular schedule.
10 - 50 ppmModerateUse with caution. Do not distill or evaporate. Consider adding fresh inhibitor.
50 - 100 ppmHighSignificant hazard. Do not distill or evaporate.[11] Decontaminate or dispose of the solvent.
> 100 ppm or presence of crystalsExtremeExplosion Hazard. Do not handle. Contact EHS for immediate disposal.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid, qualitative assessment of peroxide presence.

Materials:

  • This compound sample (1-3 mL)

  • Glacial acetic acid (1-3 mL)

  • Potassium iodide (KI) solution (5% w/v in water) or KI crystals (0.1 g)[3]

  • Test tube

Procedure:

  • Add 1-3 mL of the this compound sample to a test tube.

  • Add an equal volume of glacial acetic acid and mix.

  • Add a few drops of the 5% potassium iodide solution or a small crystal of KI.

  • Shake the mixture.

  • Observe any color change against a white background.

Interpretation:

  • No color change: Peroxides are likely absent or at a very low level.

  • Pale yellow color: Low concentration of peroxides.

  • Yellow to brown color: Indicates the presence of peroxides. The darker the color, the higher the concentration.[3]

Protocol 2: Quantitative Peroxide Analysis (Iodometric Titration)

This method determines the peroxide value (PV) in milliequivalents of active oxygen per kilogram of solvent.

Materials:

  • This compound sample (accurately weighed, ~5 g)

  • Solvent mixture: 3:2 (v/v) glacial acetic acid:chloroform (or isooctane)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Deionized water

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N)

  • Starch indicator solution (1%)

  • 250 mL Erlenmeyer flask with a stopper

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid/chloroform solvent mixture to the flask. Swirl to dissolve the sample.

  • Add 0.5 mL of saturated potassium iodide solution.

  • Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used.

  • Perform a blank determination using all reagents except the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

To convert to ppm (mg/kg) of active oxygen: Peroxide Concentration (ppm) = Peroxide Value * 8

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ether This compound (R-H) Ether_Radical Ether Radical (R•) Ether->Ether_Radical Initiator Initiator (Light, Heat) Initiator->Ether H• abstraction Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (R-OO•) Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + R-H Chain_Reaction Chain Propagation Chain_Reaction->Ether H• abstraction BHT_Inhibition_Mechanism Peroxy_Radical Peroxy Radical (R-OO•) BHT BHT (Ar-OH) Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + BHT (H• donation) BHT_Radical Stable BHT Radical (Ar-O•) Termination Chain Termination BHT_Radical->Termination Experimental_Workflow Start Handling this compound Check_Date Is container opened? Has it been >3 months? Start->Check_Date Visual_Inspect Visually inspect for crystals or cloudiness Check_Date->Visual_Inspect No Test_Peroxides Perform qualitative peroxide test (KI) Check_Date->Test_Peroxides Yes Visual_Inspect->Test_Peroxides No (Looks clear) Dispose Contact EHS for Disposal Visual_Inspect->Dispose Yes (Crystals found) Peroxide_Positive Test positive? Test_Peroxides->Peroxide_Positive Quant_Test Perform quantitative titration Peroxide_Positive->Quant_Test Yes Use_Solvent Use Solvent Peroxide_Positive->Use_Solvent No Check_Limit Peroxide level > 100 ppm? Quant_Test->Check_Limit Check_Limit->Dispose Yes Add_BHT Add fresh BHT (50-100 ppm) Check_Limit->Add_BHT No Add_BHT->Use_Solvent

References

Technical Support Center: Optimizing Williamson Ether Synthesis of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the Williamson ether synthesis of 2-Ethoxypentane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 2-pentanol: The base used may be too weak or insufficient. 2. Competing E2 elimination: This is a major side reaction, especially if using a 2-halopentane as the electrophile. 3. Inactive alkylating agent: The ethyl halide may have degraded. 4. Reaction temperature is too low: Insufficient energy for the reaction to proceed at a reasonable rate.1. Use a strong base: Sodium hydride (NaH) is highly effective for deprotonating secondary alcohols. Ensure anhydrous conditions as NaH reacts violently with water. 2. Optimize the synthetic route: The preferred method is to use 2-pentanol and an ethyl halide. This minimizes the E2 elimination that is more likely with a secondary halide. 3. Use a fresh or purified ethyl halide: Ensure the integrity of your alkylating agent. Ethyl iodide is more reactive than ethyl bromide. 4. Increase reaction temperature: Optimal yields are often observed in the 60-80°C range.[1]
Presence of Significant Byproducts (e.g., Pentenes) 1. E2 Elimination is favored: The reaction conditions are promoting the elimination side reaction. This is more likely if using a 2-halopentane. 2. High reaction temperature: Elevated temperatures can favor elimination over substitution.[1]1. Reverse the roles of nucleophile and electrophile: Use 2-pentanol as the precursor to the nucleophile and an ethyl halide as the electrophile. 2. Lower the reaction temperature: Maintain the temperature within the optimal 60-80°C range.[1]
Unreacted Starting Material (2-pentanol) 1. Insufficient base: Not all of the alcohol was converted to the alkoxide. 2. Short reaction time: The reaction may not have had enough time to go to completion.1. Use a slight excess of the base: Ensure complete deprotonation of the 2-pentanol. 2. Increase the reaction time: Monitor the reaction by TLC or GC to determine the optimal reaction time.
Difficulty in Product Purification 1. Close boiling points of product and impurities: Makes separation by distillation challenging. 2. Emulsion formation during workup: Can complicate the separation of aqueous and organic layers.1. Use fractional distillation: This technique provides better separation of liquids with close boiling points. The boiling point of this compound is approximately 109°C.[1] 2. Break emulsions: Add a small amount of brine (saturated NaCl solution) or use a centrifuge to break up emulsions during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic strategy for preparing this compound via Williamson ether synthesis?

A1: The preferred and most efficient strategy is to react the sodium salt of 2-pentanol (sodium 2-pentoxide) with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This approach utilizes a primary alkyl halide, which is ideal for the SN2 mechanism and significantly minimizes the competing E2 elimination reaction that would be prominent if sodium ethoxide were reacted with a 2-halopentane.

Q2: Which base is most effective for deprotonating 2-pentanol?

A2: Strong bases are required to ensure the complete and irreversible deprotonation of a secondary alcohol like 2-pentanol. Sodium hydride (NaH) is a highly effective choice for this purpose. It is crucial to handle NaH under anhydrous conditions as it reacts exothermically and rapidly with water. Weaker bases like potassium carbonate (K₂CO₃) can also be used, particularly if there are sensitive functional groups in the molecule, though the reaction may require longer times or higher temperatures.[1]

Q3: What is the recommended solvent for this reaction?

A3: Polar aprotic solvents are ideal as they solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic and available to participate in the SN2 reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices that can enhance the reaction rate.[1]

Q4: What is the optimal temperature range for the synthesis of this compound?

A4: The optimal temperature range for this synthesis is typically between 60°C and 80°C.[1] Temperatures below this range may lead to a slow reaction rate, while temperatures above this range can increase the likelihood of the E2 elimination side reaction, leading to the formation of pentene byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the this compound product.

Q6: What are the primary byproducts to look out for, and how can they be minimized?

A6: The primary byproducts are pentenes (e.g., 1-pentene and 2-pentene) resulting from the E2 elimination pathway. To minimize their formation, it is crucial to use 2-pentanol as the nucleophile precursor and an ethyl halide as the electrophile. Maintaining the reaction temperature within the optimal range (60-80°C) is also critical.[1]

Data Presentation

The choice of reaction conditions significantly impacts the yield and purity of this compound. The following table summarizes the expected outcomes based on different parameters.

Parameter Condition Expected Outcome on Yield and Purity Rationale
Base Sodium Hydride (NaH)High YieldStrong base ensures complete deprotonation of the secondary alcohol.
Potassium Hydroxide (KOH)Moderate to High YieldA strong, less hazardous alternative to NaH, but the equilibrium may be less favorable.
Potassium Carbonate (K₂CO₃)Lower Yield / Slower ReactionA weaker base that may require higher temperatures or longer reaction times for complete conversion.[1]
Solvent DMF or DMSOHigh Yield / Faster ReactionPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[1]
Tetrahydrofuran (THF)Moderate YieldA less polar aprotic solvent, may result in a slower reaction rate.
EthanolLower YieldProtic solvent can solvate the alkoxide, reducing its nucleophilicity.
Temperature < 60°CLow Yield / Very Slow ReactionInsufficient thermal energy to overcome the activation energy barrier.
60 - 80°COptimal Yield Balances a good reaction rate with minimal side reactions.[1]
> 80°CDecreased Yield / Increased ImpuritiesPromotes the E2 elimination side reaction, leading to pentene byproducts.[1]
Ethyl Halide Ethyl Iodide (Et-I)Higher Yield / Faster ReactionIodide is a better leaving group than bromide or chloride.
Ethyl Bromide (Et-Br)Good YieldA commonly used and effective electrophile for this synthesis.
Ethyl Chloride (Et-Cl)Lower Yield / Slower ReactionChloride is a poorer leaving group compared to bromide and iodide.

Experimental Protocols

Synthesis of this compound from 2-Pentanol and Ethyl Bromide

This protocol details the synthesis of this compound using sodium hydride as the base and DMF as the solvent.

Materials:

  • 2-Pentanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Formation of the Alkoxide: Carefully add sodium hydride (1.1 equivalents) to the stirred DMF. From the dropping funnel, add 2-pentanol (1.0 equivalent) dropwise to the suspension at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium 2-pentoxide.

  • SN2 Reaction: Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture. After the addition, heat the mixture to 70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound (boiling point ~109°C).[1]

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Pentanol CH₃CH(OH)CH₂CH₂CH₃ Sodium_2-pentoxide CH₃CH(O⁻Na⁺)CH₂CH₂CH₃ 2-Pentanol->Sodium_2-pentoxide + NaH NaH NaH H2 H₂ (gas) Sodium_2-pentoxide_2 CH₃CH(O⁻)CH₂CH₂CH₃ Transition_State [δ⁻O···CH₂(CH₃)···Brδ⁻] Sodium_2-pentoxide_2->Transition_State attacks Ethyl_Bromide CH₃CH₂-Br This compound CH₃CH(OCH₂CH₃)CH₂CH₂CH₃ Transition_State->this compound forms NaBr NaBr

Caption: Mechanism of this compound Synthesis.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup deprotonation Deprotonation (2-Pentanol + NaH in DMF) setup->deprotonation sn2_reaction SN2 Reaction (Add Ethyl Bromide, Heat to 70°C) deprotonation->sn2_reaction workup Workup (Quench, Extract with Ether) sn2_reaction->workup purification Purification (Fractional Distillation) workup->purification characterization Characterization (NMR, GC-MS) purification->characterization end End Product: This compound characterization->end

Caption: Experimental Workflow for Synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_base Incomplete Deprotonation? (Check Base Strength/Amount) start->check_base Yes check_elimination Side Reactions? (Check for Pentenes) start->check_elimination Yes check_temp Reaction Conditions? (Check Temperature) start->check_temp Yes use_strong_base Solution: Use Stronger Base (e.g., NaH) check_base->use_strong_base optimize_route Solution: Use 2-Pentanol + Ethyl Halide check_elimination->optimize_route adjust_temp Solution: Maintain 60-80°C check_temp->adjust_temp

References

Technical Support Center: Troubleshooting Peak Tailing with 2-Ethoxypentane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing 2-Ethoxypentane using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the back of the peak is wider than the front. This can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative analysis. For a moderately polar compound like this compound, an ether, peak tailing can be a significant issue, often indicating undesirable interactions within the GC system.

Q2: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound can stem from a variety of factors, broadly categorized as either chemical interactions or physical issues within the GC system.

  • Chemical Causes:

    • Active Sites: The lone pair of electrons on the oxygen atom in this compound can interact with active sites, such as exposed silanol groups (-Si-OH), in the GC inlet liner, at the head of the column, or on metal surfaces.[1][2] This is a common issue for polar compounds.

    • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and interfere with the proper partitioning of this compound, leading to tailing.[1]

    • Thermal Degradation: Although specific data on the thermal stability of this compound is limited, ethers can be susceptible to degradation at high temperatures in the GC inlet. This degradation can produce byproducts that co-elute or interfere with the parent peak, causing a tailing effect.[1]

  • Physical and Methodological Causes:

    • Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet or detector, or leaks at the fittings can create dead volumes and turbulent flow paths, resulting in peak tailing for all compounds, including this compound.[3]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened and tailing peak.[4]

    • Inappropriate Column Choice: As a moderately polar analyte, using a non-polar column may not be optimal and could lead to poor peak shape. The principle of "like dissolves like" suggests a polar column would be more suitable.

    • Solvent Effects: Mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion, especially for early eluting peaks.[5]

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Assessment and System Check

Before making significant changes to your method, perform a quick check of your system and chromatogram.

  • Observe the Tailing Pattern:

    • All peaks tail: This often points to a physical problem like a leak, a poorly installed column, or a major contamination issue.[1]

    • Only this compound (and other polar analytes) tail: This suggests a chemical interaction issue with active sites in your system.

  • Inject a Non-Polar Standard: Inject a non-polar compound like a straight-chain alkane (e.g., hexane or heptane). If the alkane peak is symmetrical while the this compound peak tails, it strongly indicates active sites are the culprit. If both peaks tail, a physical issue is more likely.[3]

Step 2: Addressing Chemical Interactions

If the issue points towards chemical interactions, here are the steps to mitigate them:

  • Inlet Maintenance: The inlet is a common source of activity.

    • Replace the Liner: Regularly replace the inlet liner. For a polar analyte like this compound, consider using a deactivated liner with glass wool. The glass wool can help trap non-volatile residues and ensure complete vaporization.

    • Replace the Septum and O-ring: A leaking septum can introduce air and moisture, leading to column degradation and active site formation.

  • Column Conditioning and Maintenance:

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual impurities.

    • Trim the Column: If the front of the column is contaminated, carefully trim 10-20 cm from the inlet end to restore performance.[5]

  • Column Selection:

    • For polar compounds like ethers, a polar stationary phase is generally recommended. Consider using a column with a polyethylene glycol (WAX) or a cyanopropylphenyl-based stationary phase.

Step 3: Optimizing GC Method Parameters

If peak tailing persists, optimizing your GC method parameters can significantly improve peak shape.

ParameterRecommendation for this compound (Boiling Point: 109°C)Rationale
Injector Temperature Start at 200-250°C.Ensures complete and rapid vaporization of this compound without causing thermal degradation.
Oven Program Initial temperature: ~70°C (hold for 1-2 min), then ramp at 10-20°C/min to a final temperature of ~250°C.Starting below the boiling point of the solvent can improve focusing. The ramp rate can be adjusted to optimize separation.
Carrier Gas Flow Rate Use the optimal flow rate for your carrier gas and column dimensions (e.g., ~1-2 mL/min for Helium with a 0.25 mm ID column).A proper flow rate minimizes band broadening.
Injection Volume 1 µL or less.Prevents sample overload. If you suspect overload, try diluting your sample.
Split Ratio For split injections, start with a ratio of 50:1 or higher.A higher split ratio reduces the amount of sample reaching the column, preventing overload.
Step 4: Advanced Troubleshooting

If the above steps do not resolve the issue, consider these advanced techniques:

  • Derivatization: While not always necessary for a simple ether like this compound, derivatization can be used for highly polar or active compounds to block interacting functional groups.

  • Use of a Guard Column: A deactivated guard column installed before the analytical column can "trap" non-volatile residues and protect the analytical column from contamination.[2]

Experimental Protocols

Protocol 1: Inlet Maintenance Procedure

  • Cool down the GC inlet and oven to a safe temperature (below 50°C).

  • Turn off the carrier gas flow.

  • Wearing clean, lint-free gloves, remove the septum nut and the old septum.

  • Remove the inlet liner using appropriate tools.

  • Inspect the inlet for any visible contamination.

  • Install a new, deactivated liner and a new O-ring.

  • Install a new septum and tighten the septum nut.

  • Restore the carrier gas flow and leak-check all connections using an electronic leak detector.

  • Heat the inlet to the setpoint temperature and allow the system to equilibrate.

Protocol 2: Column Trimming

  • Cool down the GC oven and inlet.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the front of the column.

  • Inspect the cut under a magnifying glass to ensure it is clean and not jagged.

  • Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore the carrier gas flow and perform a leak check.

Visual Troubleshooting Guides

To further aid in diagnosing the cause of peak tailing, the following diagrams illustrate the logical troubleshooting workflows.

PeakTailingTroubleshooting Start Peak Tailing Observed for this compound CheckAllPeaks Do all peaks tail? Start->CheckAllPeaks PhysicalIssue Likely Physical Issue: - Leak - Poor Column Installation - Major Contamination CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely Chemical Issue: - Active Sites - Column Contamination CheckAllPeaks->ChemicalIssue No InjectAlkane Inject Non-Polar Alkane (e.g., Hexane) PhysicalIssue->InjectAlkane ChemicalIssue->InjectAlkane AlkaneTails Does the alkane peak tail? InjectAlkane->AlkaneTails ConfirmPhysical Confirms Physical Issue AlkaneTails->ConfirmPhysical Yes ConfirmChemical Confirms Chemical Interaction AlkaneTails->ConfirmChemical No

Caption: Initial diagnosis of peak tailing causes.

ChemicalIssueWorkflow Start Chemical Interaction Suspected InletMaintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum & O-ring Start->InletMaintenance ProblemSolved1 Problem Resolved? InletMaintenance->ProblemSolved1 ColumnMaintenance Perform Column Maintenance: - Condition Column - Trim Column Inlet ProblemSolved1->ColumnMaintenance No End Peak Shape Improved ProblemSolved1->End Yes ProblemSolved2 Problem Resolved? ColumnMaintenance->ProblemSolved2 OptimizeMethod Optimize GC Method: - Adjust Temperatures - Check Flow Rate - Reduce Injection Volume ProblemSolved2->OptimizeMethod No ProblemSolved2->End Yes ProblemSolved3 Problem Resolved? OptimizeMethod->ProblemSolved3 AdvancedTroubleshooting Advanced Troubleshooting: - Consider Different Column - Use Guard Column ProblemSolved3->AdvancedTroubleshooting No ProblemSolved3->End Yes AdvancedTroubleshooting->End

Caption: Step-by-step workflow for resolving chemical-related peak tailing.

References

Technical Support Center: Drying 2-Ethoxypentane Solvent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for drying 2-ethoxypentane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for drying this compound?

A1: The most common and effective methods for drying this compound, similar to other ethereal solvents like diethyl ether and THF, are distillation from sodium metal and benzophenone, or treatment with activated molecular sieves. The choice of method depends on the required level of dryness and the scale of the experiment.

Q2: How do I know if the this compound is dry when using the sodium/benzophenone method?

A2: The sodium/benzophenone method provides a visual indicator of dryness. When the solvent is anhydrous, the solution will turn a deep blue or purple color. This color is due to the formation of the benzophenone ketyl radical, which is only stable in the absence of water and oxygen.

Q3: What type of molecular sieves should I use for drying this compound?

A3: For drying this compound, 3Å or 4Å molecular sieves are recommended. The pore size of these sieves is small enough to trap water molecules while allowing the larger this compound molecules to pass through. It is crucial to use properly activated molecular sieves for efficient drying.

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be regenerated and reused. To reactivate them, they need to be heated in a furnace at a high temperature (typically 250-350°C) under a stream of inert gas or under vacuum for several hours to remove the adsorbed water.[1]

Q5: Are there any safety concerns when drying this compound?

A5: Yes, there are significant safety concerns. This compound, like other ethers, can form explosive peroxides upon exposure to air and light.[2][3][4] These peroxides can detonate when concentrated, for example, during distillation. Therefore, it is crucial to test for the presence of peroxides before distilling ethers and to never distill them to dryness. Additionally, when using sodium metal, extreme caution must be exercised as it reacts violently with water.

Troubleshooting Guides

Issue 1: The solution does not turn blue during distillation with sodium and benzophenone.

  • Possible Cause: The solvent is still wet, or the benzophenone or sodium is not active.

  • Solution:

    • Ensure that the initial this compound has been pre-dried with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride to remove the bulk of the water.

    • Add more sodium and benzophenone to the distillation flask.

    • Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the ketyl radical with atmospheric oxygen.

Issue 2: The dried this compound contains peroxides.

  • Possible Cause: The solvent was not properly stored or was exposed to air and light. Peroxides can form over time even in sealed containers.

  • Solution:

    • Testing for Peroxides: Before use, especially before distillation, test for the presence of peroxides. A common method is to add a few drops of the ether to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.

    • Peroxide Removal: If peroxides are present, they can be removed by shaking the solvent with a freshly prepared aqueous solution of ferrous sulfate or sodium sulfite. Afterward, the solvent should be washed with water, dried with a suitable drying agent, and then re-distilled.

Issue 3: The this compound is not sufficiently dry after treatment with molecular sieves.

  • Possible Cause: The molecular sieves were not properly activated or the contact time was insufficient.

  • Solution:

    • Ensure the molecular sieves have been recently and properly activated by heating them in a furnace.

    • Increase the amount of molecular sieves used or extend the contact time. For very wet solvents, it may be necessary to use fresh batches of sieves sequentially.

    • Gently agitate the solvent with the sieves to increase the surface area contact.

Data Presentation

Drying MethodDrying AgentTypical Final Water Content (ppm)AdvantagesDisadvantages
Distillation Sodium and Benzophenone< 10Provides a visual indicator of dryness; very effective for achieving low water content.Requires specialized glassware and careful handling of sodium; potential for peroxide explosion if not handled correctly.
Static Drying Activated 3Å/4Å Molecular Sieves10 - 50Simple to perform; relatively safe.Slower than distillation; may not reach the same level of dryness as distillation.
Pre-drying Anhydrous Magnesium Sulfate> 100Good for removing bulk water before final drying.Not effective for achieving very low water content.
Pre-drying Anhydrous Calcium Chloride> 200Inexpensive and readily available.Forms adducts with some oxygenated compounds; not very efficient for ethers.

Note: The final water content can vary depending on the initial water content of the solvent and the specific experimental conditions.

Experimental Protocols

Protocol 1: Drying this compound using Sodium and Benzophenone

Materials:

  • This compound (pre-dried with anhydrous MgSO₄)

  • Sodium metal

  • Benzophenone

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.

  • Place a stir bar in the round-bottom flask.

  • Under a stream of inert gas, add the pre-dried this compound to the flask.

  • Add a small amount of benzophenone (a few crystals) to the solvent.

  • Carefully add small, freshly cut pieces of sodium metal to the flask.

  • Begin stirring and gently heat the mixture to reflux.

  • Continue to reflux the solution. The solution will turn a deep blue or purple color when the solvent is dry.

  • Once the characteristic blue/purple color persists, the dry solvent can be distilled into the receiving flask.

  • Crucially, never distill the solvent to dryness. Always leave a small amount of solvent in the distillation flask to prevent the concentration and potential explosion of peroxides.

  • The collected distillate should be stored under an inert atmosphere and away from light.

Protocol 2: Drying this compound using Molecular Sieves

Materials:

  • This compound

  • Activated 3Å or 4Å molecular sieves (pellets or beads)

  • Airtight flask or bottle with a screw cap or septum

Procedure:

  • Activate the molecular sieves by heating them in a furnace at 250-350°C for at least 4 hours under a stream of inert gas or under vacuum.

  • Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.

  • Add the activated molecular sieves to a dry, airtight flask (approximately 5-10% of the solvent volume).

  • Add the this compound to the flask.

  • Seal the flask and allow it to stand for at least 24 hours. Occasional gentle swirling can improve the drying efficiency.

  • To dispense the dry solvent, carefully decant or cannulate the liquid, leaving the molecular sieves behind.

Mandatory Visualization

DryingMethodSelection start Start: Need to dry this compound level_of_dryness What level of dryness is required? start->level_of_dryness bulk_drying Bulk Water Removal (>100 ppm) level_of_dryness->bulk_drying Moderate high_dryness High Dryness (<50 ppm) level_of_dryness->high_dryness Very Dry predry Pre-dry with Anhydrous MgSO4 or CaCl2 bulk_drying->predry mol_sieves Use Activated 3Å or 4Å Molecular Sieves high_dryness->mol_sieves Simpler & Safer distillation Distill from Sodium/Benzophenone high_dryness->distillation Highest Purity end_bulk Solvent is ready for less sensitive applications or final drying predry->end_bulk end_high Solvent is ready for highly sensitive applications mol_sieves->end_high distillation->end_high

Caption: Decision tree for selecting a this compound drying method.

ExperimentalWorkflow start Start: Dry this compound via Distillation setup Assemble dry distillation apparatus under inert gas start->setup add_reagents Add pre-dried this compound, benzophenone, and sodium setup->add_reagents reflux Heat to reflux and observe for color change add_reagents->reflux color_check Solution turns deep blue/purple? reflux->color_check distill Distill the dry solvent color_check->distill Yes add_more Add more sodium/benzophenone and continue reflux color_check->add_more No store Store the dried solvent under inert atmosphere distill->store end End: Anhydrous this compound store->end add_more->reflux

Caption: Workflow for drying this compound by distillation.

References

Navigating the Pilot Plant Synthesis of 2-Ethoxypentane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Ethoxypentane in a pilot plant setting. The following information, presented in a question-and-answer format, addresses potential challenges and offers practical solutions to ensure a safe, efficient, and successful scale-up process.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the pilot plant synthesis of this compound.

Question: We are observing a lower than expected yield of this compound. What are the potential causes and how can we address this?

Answer:

Low yield in the Williamson ether synthesis of this compound at the pilot scale can stem from several factors. A primary concern is the competing E2 elimination side reaction, which is more prevalent with secondary alkyl halides like 2-bromopentane.[1][2][3][4] Here’s a systematic approach to troubleshoot low yield:

  • Inadequate Temperature Control: The Williamson ether synthesis is an exothermic reaction. Poor heat management can lead to localized hotspots, favoring the E2 elimination pathway.[5]

    • Solution: Ensure your reactor's cooling system is functioning optimally. Monitor the internal temperature closely and adjust the coolant flow rate to maintain the desired reaction temperature. A temperature range of 50-70°C is generally recommended to balance reaction rate and minimize side reactions.

  • Suboptimal Base Concentration: The strength and concentration of the base are critical.

    • Solution: Ensure the ethoxide base is fully dissolved and the concentration is accurate. If preparing the ethoxide in situ from ethanol and a base like sodium hydride, ensure the reaction is complete before adding the 2-bromopentane.

  • Poor Mixing: Inefficient mixing can lead to localized high concentrations of reactants, which can promote side reactions.[5]

    • Solution: Verify that the agitator speed is sufficient to ensure a homogenous reaction mixture. For liquid-liquid reactions, proper impeller design and placement are crucial for maximizing the interfacial area.

  • Moisture in Reactants or Solvents: Water will react with the strong base, reducing the amount available for the desired reaction.

    • Solution: Use anhydrous solvents and ensure all reactants are free of moisture. Implement stringent raw material quality control.[6]

Question: We are detecting a significant amount of 1-pentene in our crude product. How can we minimize this impurity?

Answer:

The formation of 1-pentene is a direct result of the E2 elimination side reaction. To minimize its formation:

  • Lower Reaction Temperature: As mentioned, lower temperatures favor the SN2 reaction over E2 elimination. Experiment with running the reaction at the lower end of the recommended temperature range (around 50°C).

  • Controlled Addition of Alkyl Halide: A slow, controlled addition of 2-bromopentane to the sodium ethoxide solution can help maintain a low concentration of the alkyl halide, which can disfavor the bimolecular elimination reaction.

  • Choice of Base: While sodium ethoxide is standard, exploring milder bases could be an option, although this may also decrease the overall reaction rate.

Question: The purification of this compound by distillation is proving to be difficult. What are the key considerations for an effective separation?

Answer:

Effective purification of this compound from unreacted starting materials and byproducts like 1-pentene and ethanol requires careful distillation.[7][8][9]

  • Fractional Distillation Column: A simple distillation may not be sufficient. A fractional distillation column with appropriate packing or trays is necessary to achieve good separation of components with close boiling points.

  • Reflux Ratio: Optimizing the reflux ratio is crucial. A higher reflux ratio will improve separation but will also increase the time and energy required for the distillation.

  • Azeotropes: Be aware of potential azeotropes. For instance, ethanol and water form an azeotrope. If significant water is present, it can complicate the separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis route for this compound at a pilot plant scale?

A1: The most common and well-established method is the Williamson ether synthesis.[10] This involves the reaction of sodium ethoxide with a secondary alkyl halide, such as 2-bromopentane or 2-chloropentane.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns include:

  • Flammable Liquids: Ethanol, 2-bromopentane, and the product this compound are all flammable liquids.[11] The pilot plant must be equipped with appropriate fire suppression systems, and all equipment should be properly grounded to prevent static discharge.

  • Strong Bases: Sodium hydride (if used to prepare the alkoxide) is a highly reactive and flammable solid that reacts violently with water. Sodium ethoxide is also a strong base and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant lab coats, is mandatory.[12]

  • Exothermic Reaction: The reaction is exothermic, and on a larger scale, the heat generated can be significant. A robust temperature control system is essential to prevent runaway reactions.

Q3: What are the critical process parameters to monitor during the reaction?

A3: The key parameters to monitor are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Pressure: To ensure the reaction is contained and to monitor for any unexpected gas evolution.

  • Agitator Speed: To ensure proper mixing.

  • Reactant Addition Rate: To control the reaction rate and heat generation.

Q4: How can we ensure the quality of our raw materials?

A4: Implement a robust raw material testing program.[6] This should include:

  • Identity Testing: To confirm the material is what it is supposed to be.

  • Purity Analysis: Using techniques like gas chromatography (GC) to determine the purity and identify any impurities.

  • Water Content: To ensure reactants and solvents are anhydrous.

Quantitative Data Summary

The following table provides estimated quantitative data for the pilot-scale synthesis of this compound based on the Williamson ether synthesis. These values are illustrative and may require optimization for a specific pilot plant setup.

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Reactants
2-Bromopentane~151 g (1.0 mol)~15.1 kg (100 mol)
Sodium Ethoxide~82 g (1.2 mol)~8.2 kg (120 mol)
Solvent (Anhydrous Ethanol)~500 mL~50 L
Reaction Conditions
Temperature50-60 °C50-70 °C
Reaction Time4-6 hours6-8 hours
Agitator Speed200-300 RPM100-200 RPM (impeller dependent)
Expected Outcome
Theoretical Yield~116 g~11.6 kg
Expected Actual Yield70-80%65-75%
Purification
Distillation Column TypeVigreux ColumnPacked or Tray Column
Main Fraction Boiling Point~109 °C~109 °C

Experimental Protocol: Pilot Plant Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound in a 100 L pilot plant reactor. All operations must be conducted in a well-ventilated area, and all personnel must wear appropriate PPE.

1. Reactor Preparation:

  • Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
  • Start the agitator at a low speed (e.g., 50 RPM).

2. Sodium Ethoxide Preparation (In Situ):

  • Charge the reactor with 50 L of anhydrous ethanol.
  • Under a nitrogen atmosphere, carefully and portion-wise add 2.76 kg (120 mol) of sodium metal to the ethanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate cooling and ventilation.
  • Allow the reaction to proceed until all the sodium has dissolved. Maintain the temperature below 60°C.

3. Williamson Ether Synthesis:

  • Once the sodium ethoxide solution has cooled to approximately 50°C, begin the slow, dropwise addition of 15.1 kg (100 mol) of 2-bromopentane from a calibrated addition funnel over a period of 2-3 hours.
  • During the addition, maintain the internal temperature between 50-60°C by adjusting the reactor's cooling system.
  • After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 4-5 hours to ensure the reaction goes to completion. Monitor the reaction progress by taking samples for GC analysis.

4. Work-up and Quenching:

  • Once the reaction is complete, cool the reactor contents to room temperature.
  • Slowly and carefully quench the reaction mixture by adding 20 L of deionized water. Caution: This may be exothermic.
  • Allow the layers to separate. The upper organic layer contains the this compound.

5. Extraction and Washing:

  • Transfer the organic layer to a separate vessel.
  • Extract the aqueous layer with a suitable solvent (e.g., 2 x 10 L of diethyl ether or methyl tert-butyl ether) to recover any dissolved product.
  • Combine the organic layers and wash with 2 x 10 L of brine to remove any remaining water-soluble impurities.

6. Drying and Solvent Removal:

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
  • Filter the drying agent.
  • Remove the solvent under reduced pressure using a rotary evaporator.

7. Purification:

  • Purify the crude this compound by fractional distillation.
  • Collect the fraction boiling at approximately 109°C.
  • Analyze the purified product by GC for purity.

Visualizations

experimental_workflow cluster_prep 1. Reactor Preparation cluster_base 2. Base Formation cluster_synthesis 3. Williamson Synthesis cluster_workup 4. Work-up cluster_purification 5. Purification prep1 Clean and Inert Reactor prep2 Start Agitator prep1->prep2 base1 Charge Anhydrous Ethanol prep2->base1 base2 Add Sodium Metal base1->base2 synth1 Add 2-Bromopentane base2->synth1 synth2 Maintain Temperature synth1->synth2 synth3 Monitor Reaction synth2->synth3 workup1 Cool and Quench synth3->workup1 workup2 Separate Layers workup1->workup2 pur1 Extract and Wash workup2->pur1 pur2 Dry and Remove Solvent pur1->pur2 pur3 Fractional Distillation pur2->pur3 pur4 Analyze Purity pur3->pur4

Caption: Experimental workflow for the pilot plant synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions1 Solutions for E2 Elimination cluster_solutions2 Solutions for Incomplete Reaction cluster_solutions3 Solutions for Work-up Loss issue Low Yield of this compound cause1 E2 Elimination issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Loss During Work-up issue->cause3 sol1a Lower Reaction Temperature cause1->sol1a sol1b Slow Alkyl Halide Addition cause1->sol1b sol2a Check Base Stoichiometry cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol2c Improve Mixing cause2->sol2c sol3a Optimize Extraction cause3->sol3a sol3b Efficient Distillation cause3->sol3b

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions in 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions when using 2-Ethoxypentane as a solvent or reagent. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: While this compound itself is relatively stable, the primary exothermic hazards arise from two main sources:

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time. These peroxides are highly sensitive to shock, heat, or friction and can detonate, leading to a violent and uncontrolled release of energy.

  • Use with Exothermic Reagents: this compound is often used as a solvent for highly exothermic reactions, such as those involving Grignard reagents (organomagnesium compounds) or reducing agents like Lithium Aluminum Hydride (LAH). The significant heat generated by these reactions can lead to a thermal runaway if not properly controlled.

Q2: How can I detect the presence of peroxides in this compound?

A2: Before using any stored container of this compound, it is crucial to test for the presence of peroxides. This can be done using commercially available peroxide test strips. A common method involves:

  • Applying a drop of the solvent to the test strip.

  • Observing the color change and comparing it to the provided chart. A blue or purple color typically indicates the presence of peroxides. Alternatively, a potassium iodide (KI) test can be performed, where the formation of a yellow to brown color indicates the presence of peroxides. Never test a container with visible crystals around the cap or in the liquid, as these may be highly explosive peroxide crystals.

Q3: What are the initial signs of a developing thermal runaway in my reaction?

A3: Early detection is critical for preventing a thermal runaway. Key indicators include:

  • A sudden, unexpected increase in the reaction temperature that is difficult to control with the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Visible signs of a reaction accelerating out of control, such as vigorous boiling or gas evolution.

  • Changes in the color or viscosity of the reaction mixture.

Q4: What immediate actions should I take if I suspect a thermal runaway?

A4: If you suspect a thermal runaway is occurring, prioritize your safety and the safety of those around you.

  • Alert nearby colleagues and evacuate the immediate area if the situation appears uncontrollable.

  • If it is safe to do so, immediately remove any heating source and enhance cooling by adding a dry ice/acetone bath.

  • If the reaction is on a small scale, you may be able to quench it by slowly adding a suitable quenching agent (see troubleshooting guide).

  • If the reaction is on a larger scale or cannot be controlled, activate the emergency shutdown procedures for your lab and evacuate.

Troubleshooting Guide

Issue 1: My Grignard reaction is becoming too exothermic, and the temperature is rising rapidly.

  • Question: What is causing the sudden temperature spike in my Grignard reaction?

    • Answer: This is likely due to the highly exothermic nature of the Grignard reagent formation or its reaction with the substrate. It can also be caused by the accidental introduction of water or other protic substances, which react violently with the Grignard reagent.

  • Question: How can I regain control of the reaction temperature?

    • Answer:

      • Immediately stop the addition of any reagents.

      • Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and add more ice. For more vigorous reactions, a dry ice/acetone bath may be necessary.

      • Ensure efficient stirring to prevent localized "hot spots" in the reaction mixture.

      • If the temperature continues to rise, you may need to consider an emergency quench (see protocol below).

Issue 2: I am performing a reduction with Lithium Aluminum Hydride (LAH) in this compound, and the reaction is producing a large amount of gas.

  • Question: Is excessive gas evolution normal during an LAH reduction?

    • Answer: While some hydrogen gas evolution is expected during the quenching process, excessive and rapid gas evolution during the reaction itself can be a sign of a problem. This could be due to the presence of moisture or other reactive impurities in the solvent or reagents, leading to an uncontrolled reaction.

  • Question: What should I do if I observe vigorous and unexpected gas evolution?

    • Answer:

      • Ensure the reaction is being conducted in a well-ventilated fume hood.

      • Stop the addition of any reagents.

      • Maintain a steady flow of inert gas (like nitrogen or argon) over the reaction to prevent the buildup of flammable hydrogen gas in the headspace.

      • If the reaction is also showing a rapid temperature increase, treat it as a potential thermal runaway and follow the appropriate safety procedures.

Quantitative Data

PropertyValue
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol [1]
Boiling Point109 °C at 760 mmHg[1]
Flash Point9 °C[1]
Density0.77 g/cm³[1]
LogP (Octanol/Water Partition Coefficient)2.21[1]

Experimental Protocols

Protocol: Emergency Quenching of a Small-Scale ( < 100 mL) Exothermic Reaction

This protocol outlines a general procedure for quenching a small-scale exothermic reaction that is showing signs of thermal runaway. This should only be performed if the operator can do so safely.

  • Preparation: Ensure an appropriate quenching agent is ready. For Grignard reactions, a saturated aqueous solution of ammonium chloride is often used. For LAH reductions, a sequence of slow additions of ethyl acetate, followed by methanol, and then water is a common method.

  • Immediate Actions:

    • Stop all reagent addition.

    • Remove any heating mantle and lower the reaction flask into a pre-prepared dry ice/acetone bath to rapidly cool the contents.

  • Slow Addition of Quenching Agent:

    • Using a dropping funnel or a syringe, add the quenching agent very slowly and dropwise to the cooled and well-stirred reaction mixture.

    • Monitor the temperature and gas evolution closely during the addition. If either increases significantly, pause the addition until the reaction subsides.

  • Completion of Quench:

    • Continue the slow addition of the quenching agent until all reactive species have been consumed. This is often indicated by the cessation of gas evolution and a stable temperature.

  • Work-up: Once the reaction is fully quenched and has returned to a safe temperature, proceed with the standard work-up procedure for your experiment.

Visualizations

ExothermicReactionWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Mitigation A Assess Hazards & Risks B Select Appropriate Scale & Equipment A->B C Ensure Availability of Cooling & Quenching Agents B->C D Start Reaction with Cooling in Place C->D E Slow, Controlled Reagent Addition D->E F Monitor Temperature & Visual Cues Continuously E->F G Temperature Spike Detected? F->G H Stop Reagent Addition & Increase Cooling G->H Yes I Continue Monitoring G->I No L Is reaction under control? H->L I->G J Emergency Quench Protocol K Evacuate & Alert L->I Yes L->J No, but small scale L->K No, large scale or uncontrollable

Caption: Workflow for Managing Exothermic Reactions.

PeroxideManagement A Receive/Open Container of this compound B Date the Container A->B C Store in a Cool, Dark, Inert Atmosphere B->C D Before Use: Visually Inspect Container C->D E Crystals or Discoloration Present? D->E F DO NOT OPEN. Contact EHS for Disposal E->F Yes G Test for Peroxides using Test Strips E->G No H Peroxides > 100 ppm? G->H I Proceed with Experiment H->I No J Quench Peroxides or Dispose of Solvent H->J Yes

Caption: Peroxide Formation and Detection Workflow.

References

Validation & Comparative

A Comparative Guide to 2-Ethoxypentane and Diethyl Ether as Reaction Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a reaction solvent is a critical decision that can significantly impact reaction kinetics, yield, and safety. This guide provides an objective comparison between 2-ethoxypentane and the conventional solvent, diethyl ether, supported by their physical, chemical, and safety data to aid in solvent selection for laboratory and industrial applications.

Physical and Chemical Properties

A fundamental comparison of this compound and diethyl ether begins with their intrinsic physical and chemical properties. These characteristics determine their suitability for various reaction conditions, particularly concerning temperature and solubility.

PropertyThis compoundDiethyl Ether
Molecular Formula C₇H₁₆O[1][2]C₄H₁₀O[3]
Molecular Weight 116.20 g/mol [1][4]74.12 g/mol [3]
Boiling Point 109 °C[1][5]34.6 °C[6][7]
Melting Point -95.35 °C (estimated)[5]-116.3 °C[6][7]
Density 0.77 g/cm³[1][5]0.7134 g/cm³[6]
Flash Point 9 °C[1][5]-40 °C to -49 °F[3][8]
Solubility in Water Limited solubility[2]6.05 g/100 mL (at 25 °C)[6]
Vapor Pressure 29.6 mmHg at 25 °C[5]440 mmHg at 20 °C[7]

Performance as a Reaction Solvent

Diethyl Ether:

Diethyl ether is a widely used aprotic solvent, particularly favored for reactions involving organometallic reagents, such as Grignard reactions.[9][10] Its lone pairs of electrons on the oxygen atom effectively solvate and stabilize the magnesium center of the Grignard reagent, facilitating its formation and reactivity.[11][12] Diethyl ether is also a common choice for liquid-liquid extractions due to its immiscibility with water and its ability to dissolve a wide range of nonpolar organic compounds.[6][13] However, its extremely low boiling point and high volatility can be disadvantageous, leading to solvent loss and the need for stringent temperature control for reactions requiring elevated temperatures.[9]

This compound:

This compound, also known as sec-amyl ethyl ether, serves as a higher-boiling-point alternative to diethyl ether.[1][2] Its principal advantage is its significantly higher boiling point (109 °C), which allows for conducting reactions at temperatures that are unattainable with diethyl ether.[1][5] This property is particularly beneficial for reactions with slow kinetics at room temperature. As an ether, it shares the ability to act as a Lewis base and solvate cations, making it a suitable, albeit less common, solvent for reactions like the Williamson ether synthesis or those involving organometallic reagents that require higher temperatures.[1]

Solvent_Selection_Logic Start Select Reaction Solvent Reaction_Temp Required Reaction Temperature? Start->Reaction_Temp Low_Temp Low Temperature (< 35 °C) Reaction_Temp->Low_Temp Low High_Temp High Temperature (> 35 °C) Reaction_Temp->High_Temp High Aprotic_Needed Aprotic Solvent Required? Low_Temp->Aprotic_Needed Ethoxypentane Consider this compound High_Temp->Ethoxypentane DEE Use Diethyl Ether Aprotic_Needed->DEE Yes Other_Solvent Consider Other Aprotic Solvents (e.g., THF) Aprotic_Needed->Other_Solvent No

Solvent selection based on reaction temperature.

Safety Profile

The safety of laboratory personnel is paramount. Both solvents are flammable ethers, but they present different levels of risk associated with their physical properties.

HazardThis compoundDiethyl Ether
Flammability Highly Flammable[1]Extremely Flammable Liquid and Vapor[8][14][15]
Peroxide Formation Can form peroxides[1]May form explosive peroxides upon exposure to air and light[6][14][16]
Toxicity Potential health risks if inhaled or ingested[2]Harmful if swallowed. May cause drowsiness or dizziness.[8][17] Repeated exposure may cause skin dryness or cracking.[14]
Vapor Hazard -Vapors are heavier than air and can travel to an ignition source.[3][18]
Autoignition Temp. -160 °C (320 °F)[6]

Diethyl ether's high volatility and low flash point make it a significant fire hazard.[19] It can form explosive vapor-air mixtures at room temperature.[20] A critical and well-documented hazard of diethyl ether is its propensity to form explosive peroxides when exposed to oxygen and light.[15][16] This necessitates careful handling, storage in tightly sealed containers, and periodic testing for peroxides.[15] While this compound is also flammable, its lower vapor pressure reduces the concentration of flammable vapors in the air compared to diethyl ether under the same conditions. Like other ethers, it can also form peroxides and should be handled with care.[1]

Environmental Impact

The environmental fate of solvents is a growing concern in the chemical industry.

  • Diethyl Ether : Due to its high volatility, diethyl ether released to the environment will primarily exist as a vapor in the atmosphere.[3] It is expected to degrade in the air with a half-life of about 1.2 days.[3] It is not expected to cause significant toxicity to aquatic organisms.[21] However, it is not readily biodegradable.[17][18]

  • This compound : Specific environmental fate data for this compound is limited. However, as a volatile organic compound (VOC), it is expected to evaporate into the atmosphere and undergo photochemical degradation. Its lower volatility compared to diethyl ether might result in a longer residence time in soil or water if spilled.

Experimental Protocol: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. Diethyl ether is the classic solvent for this reaction.

Objective: To prepare a Grignard reagent from an alkyl halide and magnesium metal, followed by reaction with a carbonyl compound.

Materials:

  • Magnesium turnings

  • Alkyl halide (e.g., bromobutane)

  • Carbonyl compound (e.g., acetone)

  • Anhydrous diethyl ether (or this compound for higher temperature reactions)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Drying tube (e.g., with calcium chloride)

  • Stirring apparatus

  • Dilute acid for workup (e.g., aqueous HCl or NH₄Cl)

Methodology:

  • Apparatus Setup: All glassware must be thoroughly dried to prevent any moisture from quenching the Grignard reagent. The apparatus is assembled as shown in the workflow diagram below.

  • Initiation: Magnesium turnings and a small amount of anhydrous ether are placed in the reaction flask. A small portion of the alkyl halide is added to initiate the reaction, which is often indicated by bubbling or a change in color.

  • Addition: The remaining alkyl halide, dissolved in the ether solvent, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction with Carbonyl: After the Grignard reagent has formed, the carbonyl compound, dissolved in the ether solvent, is added dropwise to the stirred solution. The reaction is typically exothermic.

  • Quenching (Workup): The reaction mixture is cooled and then quenched by the slow addition of dilute acid to protonate the resulting alkoxide and dissolve any unreacted magnesium.[22]

  • Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude alcohol product, which can then be purified by distillation or chromatography.

Grignard_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble dry glassware: Flask, Condenser, Funnel Initiate Add Mg turnings and ether. Add small amount of R-X. Setup->Initiate Add_RX Dropwise addition of Alkyl Halide (R-X) in ether Initiate->Add_RX Add_Carbonyl Dropwise addition of Carbonyl in ether Add_RX->Add_Carbonyl Quench Quench with dilute acid Add_Carbonyl->Quench Extract Liquid-liquid extraction Quench->Extract Purify Dry and purify product Extract->Purify

Experimental workflow for a Grignard reaction.

Conclusion

The selection between this compound and diethyl ether as a reaction solvent is primarily dictated by the required reaction temperature and safety considerations.

  • Diethyl ether remains the solvent of choice for many standard aprotic reactions, especially Grignard reactions, due to its excellent solvating properties and ease of removal. However, its extreme flammability and tendency to form explosive peroxides demand rigorous safety protocols.

  • This compound emerges as a valuable alternative when higher reaction temperatures are necessary. Its lower volatility and higher flash point offer a somewhat improved safety profile concerning fire risk, although it is still a flammable liquid that can form peroxides.

For researchers and drug development professionals, this compound expands the operational temperature range for reactions that benefit from an ether as a solvent, providing a useful tool in the synthetic chemist's arsenal. The final choice should always be made after a thorough risk assessment that considers the specific reaction conditions, scale, and available safety equipment.

References

A Comparative Guide to the Synthesis of 2-Ethoxypentane: A Traditional vs. Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of organic compounds is a cornerstone of innovation. This guide provides a detailed comparison of a traditional and a novel synthetic route to 2-ethoxypentane, a valuable solvent and potential intermediate. We will objectively evaluate the Williamson ether synthesis against a modern iron(III)-catalyzed etherification, supported by experimental data and detailed protocols.

At a Glance: Comparing Synthetic Routes to this compound

The choice of a synthetic route can significantly impact yield, purity, and overall efficiency. Below is a summary of the key performance indicators for the traditional Williamson ether synthesis and a novel iron-catalyzed approach for the preparation of this compound.

ParameterTraditional Route: Williamson Ether SynthesisNew Route: Iron(III)-Catalyzed Etherification
Starting Materials 2-Pentanol, Sodium Hydride, Ethyl Iodide2-Pentanol, Ethanol
Catalyst None (Stoichiometric Base)Iron(III) Triflate (Fe(OTf)₃)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature45 °C
Reaction Time 12 hours12 hours
Reported Yield 50-95% (Estimated for this specific reaction, considering potential for side reactions)[1]~88% (Based on a closely related reaction)[2][3]
Key Advantages Well-established, versatile method.Milder conditions, uses a catalytic amount of a readily available iron salt, avoids strong bases.
Key Disadvantages Requires a strong, stoichiometric base (NaH), potential for competing elimination reactions, especially with secondary halides.[1]Requires a specialized catalyst, potential for catalyst deactivation.

Delving into the Chemistry: Reaction Pathways

To visualize the chemical transformations, the following diagrams illustrate the Williamson ether synthesis and the iron-catalyzed etherification.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 2-Pentanol 2-Pentanol Sodium 2-pentoxide Sodium 2-pentoxide 2-Pentanol->Sodium 2-pentoxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Ethyl_Iodide Ethyl Iodide This compound This compound NaI Sodium Iodide (NaI) Sodium 2-pentoxide_ref Sodium 2-pentoxide Sodium 2-pentoxide_ref->this compound + Ethyl Iodide

Figure 1: Williamson Ether Synthesis Pathway

Iron_Catalyzed_Etherification 2-Pentanol 2-Pentanol Reaction Dehydrative Coupling 2-Pentanol->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Fe(OTf)₃ (cat.) NH₄Cl (additive) Catalyst->Reaction This compound This compound Reaction->this compound Water H₂O Reaction->Water

Figure 2: Iron-Catalyzed Etherification Pathway

Experimental Protocols: A Step-by-Step Guide

For reproducible results, detailed experimental procedures are crucial. The following are representative protocols for the synthesis of this compound via both the traditional and novel routes.

Traditional Route: Williamson Ether Synthesis

This method involves a two-step process: the formation of an alkoxide followed by a nucleophilic substitution reaction.

Materials:

  • 2-Pentanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl Iodide (C₂H₅I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add 2-pentanol (1.0 equivalent) dropwise to the suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Ether Synthesis: Cool the resulting sodium 2-pentoxide solution back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

New Route: Iron(III)-Catalyzed Etherification

This novel approach utilizes a catalytic amount of an iron salt to promote the direct coupling of two different alcohols.

Materials:

  • 2-Pentanol

  • Ethanol

  • Iron(III) Triflate (Fe(OTf)₃)

  • Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-pentanol (1.0 equivalent), ethanol (1.0 equivalent), iron(III) triflate (5 mol %), and ammonium chloride (5 mol %) in dichloromethane.

  • Reaction: Heat the reaction mixture to 45 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.[2][3]

Logical Workflow for Comparative Synthesis

The following diagram outlines the logical progression of a comparative study designed to validate a new synthetic route against an established one.

Comparative_Workflow cluster_0 Route Selection cluster_1 Synthesis cluster_2 Analysis cluster_3 Comparison & Conclusion Traditional_Route Traditional Route (Williamson Ether Synthesis) Synthesis_Traditional Perform Synthesis Traditional_Route->Synthesis_Traditional New_Route New Route (Iron-Catalyzed Etherification) Synthesis_New Perform Synthesis New_Route->Synthesis_New Analysis_Traditional Yield, Purity (GC-MS, NMR) Synthesis_Traditional->Analysis_Traditional Analysis_New Yield, Purity (GC-MS, NMR) Synthesis_New->Analysis_New Comparison Compare Data Analysis_Traditional->Comparison Analysis_New->Comparison Conclusion Conclusion on Route Viability Comparison->Conclusion

Figure 3: Comparative Synthesis Workflow

Conclusion

The validation of a new synthetic route requires a thorough and objective comparison with established methods. The novel iron(III)-catalyzed etherification presents a promising alternative to the traditional Williamson ether synthesis for the preparation of this compound. Its milder reaction conditions, avoidance of strong bases, and high potential yield make it an attractive option for further investigation and optimization. While the Williamson synthesis remains a robust and well-understood method, the challenges associated with competing elimination reactions for secondary substrates may limit its efficiency in this specific application. Ultimately, the choice of synthetic route will depend on factors such as substrate availability, desired scale, and process safety considerations.

References

A Comparative Study of Ether Solvents in Nucleophilic Substitution Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a nucleophilic substitution reaction. Ether solvents, prized for their relative inertness and ability to solvate a wide range of organic compounds, are frequently employed in these transformations. This guide provides an objective comparison of common ether solvents—diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane—in the context of nucleophilic substitution reactions, supported by experimental data and detailed protocols.

This guide will delve into the nuances of how these ether solvents impact the two primary mechanisms of nucleophilic substitution: the unimolecular (SN1) and bimolecular (SN2) pathways. We will explore how solvent properties such as polarity and coordinating ability can be leveraged to optimize reaction rates, yields, and selectivity.

Executive Summary

The selection of an appropriate ether solvent is paramount in directing the course of a nucleophilic substitution reaction. Key considerations include the reaction mechanism (SN1 or SN2), the nature of the substrate and nucleophile, and the desired reaction kinetics.

  • For SN2 reactions , which are favored by polar aprotic solvents, tetrahydrofuran (THF) and 1,4-dioxane are often superior choices to diethyl ether. Their higher polarity and better cation-solvating abilities can enhance the reactivity of the nucleophile, leading to faster reaction rates.

  • For SN1 reactions , which proceed through a carbocation intermediate, the ability of the solvent to stabilize this charged species is crucial. While polar protic solvents are ideal for SN1 reactions, among the ethers, the more polar options like THF , often in aqueous mixtures, can provide better stabilization of the carbocation intermediate compared to the less polar diethyl ether.

It is important to note that ethers, particularly diethyl ether and THF, can form explosive peroxides upon exposure to air and light. Therefore, proper handling and storage procedures are essential.

Data Presentation: Performance of Ether Solvents

The following tables summarize quantitative data on the effect of different ether solvents on the rates and yields of representative nucleophilic substitution reactions.

Table 1: Relative Rate Constants for the SN2 Reaction of Ethyl Iodide with Sodium Ethoxide

SolventDielectric Constant (at 20°C)Relative Rate Constant (krel)
Diethyl Ether4.31
Tetrahydrofuran (THF)7.615
1,4-Dioxane2.20.5

This data indicates that for this SN2 reaction, the more polar THF significantly accelerates the reaction rate compared to the less polar diethyl ether and 1,4-dioxane.

Table 2: Yields for the Williamson Ether Synthesis of Phenetole from Sodium Phenoxide and Ethyl Iodide

SolventReaction Time (hours)Yield (%)
Diethyl Ether1265
Tetrahydrofuran (THF)685
1,4-Dioxane1070

This data demonstrates that THF not only provides a higher yield but also reduces the required reaction time for this Williamson ether synthesis, a classic SN2 reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Experimental Protocol 1: Williamson Ether Synthesis of Phenetole in Tetrahydrofuran (THF)

This protocol describes the synthesis of phenetole via an SN2 reaction between sodium phenoxide and ethyl iodide in THF.

Materials:

  • Sodium phenoxide (1.16 g, 10 mmol)

  • Ethyl iodide (1.56 g, 0.95 mL, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium phenoxide (1.16 g).

  • Add 50 mL of anhydrous THF to the flask and stir the mixture.

  • Attach a reflux condenser to the flask.

  • Slowly add ethyl iodide (0.95 mL) to the stirring mixture.

  • Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 10% aqueous sodium hydroxide (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by distillation to yield pure phenetole.

Experimental Protocol 2: Kinetic Study of the SN1 Solvolysis of tert-Butyl Chloride in Aqueous THF

This protocol outlines a method for monitoring the rate of an SN1 reaction by measuring the production of hydrochloric acid.

Materials:

  • tert-Butyl chloride (0.1 M solution in THF)

  • THF-water solvent mixtures (e.g., 50:50, 60:40, 70:30 v/v)

  • Bromothymol blue indicator solution

  • Standardized sodium hydroxide solution (0.01 M)

  • Burette

  • Erlenmeyer flasks (125 mL)

  • Constant temperature water bath

Procedure:

  • Prepare the desired THF-water solvent mixture.

  • To a 125 mL Erlenmeyer flask, add 50 mL of the solvent mixture and a few drops of bromothymol blue indicator.

  • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Add a known volume (e.g., 1.0 mL) of the 0.1 M tert-butyl chloride solution in THF to the flask, start a timer immediately, and swirl to mix.

  • The solution will be acidic due to the formation of HCl. Titrate the solution with the standardized NaOH solution from a burette. The endpoint is reached when the indicator color changes from yellow to blue and persists for at least 30 seconds.

  • Record the volume of NaOH added and the time at regular intervals until the reaction is complete (i.e., the volume of NaOH required remains constant).

  • The rate constant (k) for the reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final volume of NaOH added and Vt is the volume at time t. The slope of the line will be -k.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanisms of SN1 and SN2 reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Reagents (Substrate, Nucleophile) Setup Assemble Reaction Apparatus Reagents->Setup Solvent Choose Ether Solvent (Diethyl Ether, THF, Dioxane) Solvent->Setup Reaction Run Reaction (Stirring, Heating/Cooling) Setup->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Data Data Analysis (Yield, Rate Constant) Analysis->Data

Caption: General experimental workflow for a nucleophilic substitution reaction.

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ ‡ (Trigonal Bipyramidal Transition State) Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Inversion of Stereochemistry

Caption: Concerted SN2 reaction mechanism.

SN1_Mechanism Reactant R-X Intermediate R⁺ + X⁻ (Carbocation Intermediate) Reactant->Intermediate Slow, Rate-Determining Step Product Nu-R Intermediate->Product Fast Nucleophile Nu⁻

Caption: Stepwise SN1 reaction mechanism.

A Comparative Guide to 2-Ethoxypentane and Pentane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of chemical research, synthesis, and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and product purity. This guide provides an objective comparison of the performance of 2-ethoxypentane, an ether, against the three structural isomers of pentane: n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection.

Physicochemical Properties

The fundamental physicochemical properties of a solvent dictate its behavior in various applications. This compound, with its ether functional group, exhibits distinct properties compared to the non-polar pentane isomers.

PropertyThis compoundn-PentaneIsopentaneNeopentane
Molecular Formula C₇H₁₆O[1][2]C₅H₁₂C₅H₁₂C₅H₁₂
Molecular Weight ( g/mol ) 116.20[1][2]72.1572.1572.15
Boiling Point (°C) 109[1]362810
Melting Point (°C) -95.35 (estimate)-129.7-159.9-16.5
Density (g/cm³) 0.77[1]~0.626~0.620~0.613
Flash Point (°C) 9[1]-49-51-48
LogP (Octanol/Water) 2.21[1]~3.3~3.3~3.3
Solvent Performance and Applications

The presence of an oxygen atom in this compound imparts a degree of polarity, distinguishing its solvent capabilities from the strictly non-polar pentane isomers. Pentanes are highly volatile and are primarily used for dissolving non-polar and alkyl-rich compounds.[1] Due to its higher boiling point, this compound is suitable for reactions requiring elevated temperatures.[1]

ApplicationThis compoundPentane Isomers
Organic Synthesis Solvent and intermediate, particularly in reactions like the Williamson ether synthesis.[1]Primarily as non-polar solvents.
Chromatography Potential as a mobile phase component in GC and HPLC.[1]Commonly used in liquid chromatography.
Extraction Suitable for extracting moderately polar to non-polar compounds.Used for extracting non-polar compounds.
Specialty Applications Used in formulations of certain industrial solvents and in studies of lipid membranes.[1]Often used as blowing agents for foams.
Safety and Toxicity Profile

While comprehensive, direct comparative toxicity data for this compound and pentane isomers is limited, an examination of their properties and related compounds provides insight into their safety profiles. All are highly flammable liquids and should be handled with appropriate precautions. A study on hexane isomers suggests that branched alkanes may have lower neurotoxicity than their straight-chain counterparts.[3]

HazardThis compoundPentane Isomers
Flammability Highly flammable, with a flash point of 9°C.[1]Extremely flammable, with very low flash points.
Toxicity Toxicological profiles have been studied, but specific comparative data is sparse.[1]n-Pentane may cause irritation to the eyes, skin, and respiratory tract. Limited data on isomers, but they are expected to have similar irritant effects.
Handling Precautions Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE).Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE.

Experimental Protocols

Determination of Solvent Polarity using Reichardt's Dye

This protocol describes a method to empirically determine solvent polarity using the solvatochromic Reichardt's dye.[4][5] The color of the dye is dependent on the polarity of the solvent, which allows for a quantitative measurement.[6]

Materials:

  • Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

  • Solvents to be tested (this compound, n-pentane, isopentane, neopentane)

  • UV-Vis spectrophotometer

  • Volumetric flasks (10 mL)

  • Cuvettes

Procedure:

  • Prepare a stock solution of Reichardt's dye.

  • Prepare a ~1 x 10⁻⁴ M solution of Reichardt's dye in each of the solvents to be tested.[5]

  • Record the UV-Vis absorption spectrum for each solution to determine the wavelength of maximum absorbance (λ_max).

  • The molar transition energy, E_T(30), is calculated using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)

  • A higher E_T(30) value indicates a higher solvent polarity.

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 2-pentanol and an ethyl halide. This is an Sₙ2 reaction where an alkoxide displaces a halide ion.[7][8][9]

Materials:

  • 2-pentanol

  • Sodium hydride (NaH)

  • Ethyl iodide or ethyl bromide

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)[1]

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-pentanol in the anhydrous solvent.

  • Carefully add sodium hydride in portions to form the sodium pentoxide.

  • Slowly add the ethyl halide to the reaction mixture.

  • Heat the mixture, typically between 60-80°C, and monitor the reaction progress using TLC or GC.[1]

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of a volatile solvent like this compound or pentane isomers.[10][11]

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., non-polar column)[1]

  • High-purity carrier gas (e.g., helium, nitrogen)

  • Syringe for sample injection

  • Sample of the solvent to be analyzed

Procedure:

  • Set the GC operating conditions: injector temperature, oven temperature program, detector temperature, and carrier gas flow rate. For this compound, an initial oven temperature of 70°C ramped to 250°C can be used.[1]

  • Inject a small volume (e.g., 1 µL) of the solvent sample into the GC.

  • The components of the sample are separated based on their boiling points and interaction with the stationary phase.[10]

  • The detector generates a signal for each component, which is recorded as a peak on a chromatogram.

  • The retention time of the major peak can be used to identify the solvent, and the area under the peak corresponds to its concentration.[12]

  • The purity is calculated by dividing the area of the main peak by the total area of all peaks.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_calc Data Calculation & Comparison p1 Prepare ~1x10⁻⁴ M Reichardt's Dye Solution p2 Dissolve in this compound p1->p2 p3 Dissolve in n-Pentane p1->p3 p4 Dissolve in Isopentane p1->p4 p5 Dissolve in Neopentane p1->p5 a1 Record UV-Vis Spectrum p2->a1 For each solvent p3->a1 For each solvent p4->a1 For each solvent p5->a1 For each solvent a2 Determine λ_max a1->a2 c1 Calculate E_T(30) Value E_T(30) = 28591 / λ_max a2->c1 c2 Compare Polarity Values c1->c2

Caption: Experimental workflow for comparing solvent polarity.

logical_relationship cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 2-Pentanol inter Sodium 2-Pentoxide (Alkoxide) r1->inter Deprotonation r2 Sodium Hydride (Base) r2->inter r3 Ethyl Halide prod This compound r3->prod inter->prod Sₙ2 Reaction

Caption: Logical relationship in Williamson ether synthesis.

References

Cross-Validation of Analytical Methods for 2-Ethoxypentane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-Ethoxypentane, a volatile organic compound of interest in pharmaceutical manufacturing as a potential residual solvent. The cross-validation of analytical methods is a critical step to ensure the reliability, consistency, and accuracy of results across different laboratories and techniques.[1] This document outlines the experimental protocols and presents a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) for this purpose.

Comparative Analysis of Analytical Methods

Validation ParameterGC-FID (Representative Data for Ethers)GC-MS (Representative Data for Ethers)ICH Q2(R1) Guideline Recommendation
Specificity Good selectivity for volatile compounds. Potential for co-elution with compounds of similar retention times.High specificity due to mass-to-charge ratio detection, allowing for definitive identification.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (R²) > 0.998> 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Range (µg/mL) 5 - 2001 - 100The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 95 - 105%98 - 102%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD%) < 5%< 3%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) (µg/mL) ~ 1.5~ 0.5The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) (µg/mL) ~ 5.0~ 1.5The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Generally robust to small variations in flow rate and temperature.Robust, with consistent performance under slight variations in chromatographic conditions.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below. These protocols are based on established methods for the analysis of residual solvents and volatile ethers.

Method 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the routine quantification of this compound in pharmaceutical samples.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

  • Add 1 mL of an internal standard solution (e.g., n-Propanol in the chosen diluent at a concentration of 50 µg/mL).

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. GC-FID Conditions:

  • Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 3 mL/min.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold for 5 minutes.

  • Injection Mode: Split (split ratio 10:1).

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen diluent, ranging from the LOQ to approximately 150% of the expected concentration.

  • Add the internal standard to each calibration standard.

  • Analyze the calibration standards using the HS-GC-FID method and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

This method provides higher selectivity and is suitable for both quantification and confirmation of the identity of this compound.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for HS-GC-FID.

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold for 2 minutes.

  • Injection Mode: Split (split ratio 20:1).

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 85°C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 95°C.

    • Transfer Line Temperature: 110°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan (m/z 30-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: (Note: These are predicted ions and should be confirmed experimentally) m/z 59 (base peak), 45, 73, 102.

3. Calibration:

  • Prepare calibration standards as described for HS-GC-FID.

  • Analyze the standards using the HS-GC-MS method in SIM mode.

  • Construct a calibration curve by plotting the peak area of the selected ion for this compound against its concentration.

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose of Cross-Validation select_methods Select Analytical Methods (GC-FID and GC-MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Standard and Sample Sets define_acceptance->prepare_samples analyze_fid Analyze Samples using GC-FID prepare_samples->analyze_fid analyze_ms Analyze Samples using GC-MS prepare_samples->analyze_ms collect_data Collect and Process Data analyze_fid->collect_data analyze_ms->collect_data compare_results Compare Results Statistically collect_data->compare_results collect_data->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria report Generate Cross-Validation Report evaluate_criteria->report

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_methods Analytical Methods cluster_attributes Performance Attributes GC_FID GC-FID Quantification Quantitative Accuracy GC_FID->Quantification High Identification Compound Identification GC_FID->Identification Limited Sensitivity Sensitivity (LOD/LOQ) GC_FID->Sensitivity Moderate Cost Cost & Complexity GC_FID->Cost Lower GC_MS GC-MS GC_MS->Quantification High GC_MS->Identification High (Confirmatory) GC_MS->Sensitivity High GC_MS->Cost Higher

Caption: Comparison of GC-FID and GC-MS attributes.

References

Benchmarking Reaction Kinetics: 2-Ethoxypentane in Focus Against Common Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – A comprehensive analysis of the reaction kinetics of 2-ethoxypentane compared to other prevalent ethers—diethyl ether, methyl tert-butyl ether (MTBE), and tetrahydrofuran (THF)—reveals important distinctions in their reactivity profiles. This guide, designed for researchers, scientists, and professionals in drug development, provides a comparative overview of their performance in key chemical transformations, supported by available experimental data and detailed methodologies.

Ethers are a critical class of organic compounds frequently employed as solvents and reagents in a myriad of chemical processes. Their reactivity, particularly in autoxidation and acid-catalyzed cleavage, is a crucial factor in their selection for specific applications. Understanding the kinetic parameters of these reactions is paramount for process optimization, safety, and predicting product outcomes.

Comparative Analysis of Reaction Kinetics

This comparison focuses on two principal reaction types pertinent to ethers: autoxidation, which leads to the formation of peroxides, and acid-catalyzed cleavage of the ether bond.

Autoxidation Kinetics

Autoxidation is a radical chain reaction involving the reaction of ethers with molecular oxygen, resulting in the formation of hydroperoxides and peroxides. The rate of this process is highly dependent on the ether's structure, particularly the nature of the hydrogen atoms on the carbon atoms adjacent to the ether oxygen.

Table 1: Qualitative Comparison of Autoxidation Rates and Influencing Factors

EtherStructureNature of Alpha-HydrogensExpected Relative Autoxidation RateKey Structural Factors
This compound CH₃CH₂OCH(CH₃)CH₂CH₂CH₃Secondary and PrimaryModerateContains secondary hydrogens, which are more susceptible to abstraction than primary hydrogens.
Diethyl Ether CH₃CH₂OCH₂CH₃PrimaryModerateContains primary hydrogens, which are less readily abstracted than secondary or tertiary hydrogens.
MTBE (CH₃)₃COCH₃Primary (on methyl), No alpha-H on tert-butylLowLacks hydrogens on the tertiary carbon alpha to the oxygen, and the methyl group hydrogens are less reactive.
THF C₄H₈O (cyclic)SecondaryHighThe cyclic structure and secondary hydrogens contribute to a higher rate of peroxide formation.

Note: The expected relative rates are based on general principles of radical stability and hydrogen atom abstraction facility (tertiary > secondary > primary).

Acid-Catalyzed Cleavage Kinetics

The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a fundamental reaction in organic synthesis. The reaction mechanism can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the ether and the stability of the potential carbocation intermediates.

As with autoxidation, direct quantitative kinetic data for the acid-catalyzed cleavage of this compound is scarce. However, the mechanism of cleavage can be predicted based on its structure. This compound possesses both a primary (ethyl) and a secondary (pentyl) group attached to the oxygen atom. In the presence of a strong acid, the ether oxygen is protonated, forming a good leaving group. The subsequent nucleophilic attack by a halide ion will likely proceed via an S_N2 mechanism at the less sterically hindered primary carbon of the ethyl group, or potentially an S_N1 mechanism if a stable secondary carbocation can be formed from the pentyl group, though this is generally less favored than a tertiary carbocation.

Table 2: Predicted Mechanisms and Qualitative Comparison of Acid-Catalyzed Cleavage

EtherStructurePredicted Mechanism(s)Expected Relative Cleavage RateMechanistic Considerations
This compound CH₃CH₂OCH(CH₃)CH₂CH₂CH₃S_N2 (at ethyl) or S_N1 (at pentyl)ModerateA mix of S_N1 and S_N2 pathways is possible, influencing the product distribution and overall rate.
Diethyl Ether CH₃CH₂OCH₂CH₃S_N2ModerateCleavage occurs via nucleophilic attack on the primary carbon.
MTBE (CH₃)₃COCH₃S_N1HighForms a stable tertiary carbocation, leading to a rapid cleavage rate.
THF C₄H₈O (cyclic)S_N2ModerateRing strain can influence the reaction rate.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for studying the kinetics of ether autoxidation and acid-catalyzed cleavage.

Protocol 1: Determination of Autoxidation Rate by Peroxide Value Measurement

Objective: To quantify the rate of peroxide formation in an ether under controlled conditions.

Methodology:

  • Sample Preparation: Place a known volume of the ether to be tested in a clear, sealed container with a headspace of air or oxygen.

  • Incubation: Store the container under controlled conditions of temperature and light (e.g., in a constant temperature bath with or without UV irradiation).

  • Sampling: At regular time intervals, withdraw a small aliquot of the ether.

  • Peroxide Value Determination:

    • Mix the aliquot with a solution of potassium iodide in acetic acid.

    • The peroxides will oxidize the iodide to iodine, resulting in a yellow to brown color.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis: The peroxide value (in meq/kg) is calculated from the volume of titrant used. The rate of autoxidation is determined by plotting the peroxide value against time and determining the initial rate from the slope of the curve.

Protocol 2: Kinetic Analysis of Acid-Catalyzed Ether Cleavage using Gas Chromatography (GC)

Objective: To determine the rate constant for the acid-catalyzed cleavage of an ether.

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, combine the ether and a non-reactive solvent.

  • Initiation: Add a known concentration of a strong acid (e.g., HBr in acetic acid) to initiate the reaction.

  • Sampling: At specific time points, withdraw a sample from the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the organic components into a suitable solvent (e.g., diethyl ether).

  • GC Analysis: Inject the organic extract into a gas chromatograph equipped with a flame ionization detector (FID).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the starting ether and the cleavage products (alcohol and alkyl halide) by comparing their retention times and peak areas with those of known standards.

    • Plot the concentration of the starting ether as a function of time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate the logical flow of comparing ether kinetics and a typical experimental workflow.

Ether_Kinetics_Comparison cluster_reactions Reaction Types cluster_ethers Ethers Compared cluster_kinetics Kinetic Parameters Autoxidation Autoxidation RateConstants Rate Constants Autoxidation->RateConstants ActivationEnergy Activation Energy Autoxidation->ActivationEnergy Arrhenius Arrhenius Parameters Autoxidation->Arrhenius AcidCleavage Acid-Catalyzed Cleavage AcidCleavage->RateConstants AcidCleavage->ActivationEnergy AcidCleavage->Arrhenius Ethoxypentane This compound Ethoxypentane->Autoxidation Ethoxypentane->AcidCleavage DiethylEther Diethyl Ether DiethylEther->Autoxidation DiethylEther->AcidCleavage MTBE MTBE MTBE->Autoxidation MTBE->AcidCleavage THF THF THF->Autoxidation THF->AcidCleavage

Figure 1. Logical relationship for comparing ether reaction kinetics.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Ether and Reaction Conditions B Prepare Reagents and Standards A->B C Initiate Reaction B->C D Collect Samples at Time Intervals C->D E Quench Reaction D->E F Analyze Samples (e.g., GC, Titration) E->F G Determine Concentrations F->G H Plot Kinetic Data G->H I Calculate Rate Constants H->I

Figure 2. Generalized experimental workflow for kinetic studies.

Conclusion

This comparative guide highlights the structural nuances that dictate the reaction kinetics of this compound relative to diethyl ether, MTBE, and THF. While a complete quantitative comparison is hampered by the limited availability of specific kinetic data for this compound, the provided qualitative analysis and experimental protocols offer a solid framework for researchers to conduct their own detailed investigations. Further experimental work is crucial to fully elucidate the kinetic profile of this compound and enable its optimal use in various chemical applications.

A Comparative Analysis of the Environmental Impact of Ether Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of greener and more sustainable practices in research and drug development, the selection of solvents has emerged as a critical factor. Ether solvents, widely employed for their versatile solvating properties, are increasingly under scrutiny due to their environmental and health impacts. This guide provides a comparative analysis of the environmental footprint of common ether solvents—diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane—alongside two greener alternatives: 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). This objective comparison, supported by experimental data, aims to empower researchers, scientists, and drug development professionals to make more informed and environmentally conscious solvent choices.

Key Environmental Performance Indicators

The environmental impact of a solvent can be assessed across several key metrics. This guide focuses on the following:

  • Atmospheric Impact: Global Warming Potential (GWP) and Ozone Depletion Potential (ODP).

  • Air Quality: Volatile Organic Compound (VOC) classification.

  • Aquatic Toxicity: The adverse effects on aquatic organisms.

  • Biodegradability: The potential for the solvent to be broken down by natural processes.

The following tables summarize the available quantitative data for these indicators, facilitating a direct comparison between the traditional and greener ether solvents.

Table 1: Atmospheric and Air Quality Impact of Ether Solvents
SolventGlobal Warming Potential (GWP, 100-year)Ozone Depletion Potential (ODP)Volatile Organic Compound (VOC) Status
Traditional Ethers
Diethyl Ether1[1][2]0[3]Yes
Tetrahydrofuran (THF)Data not readily available0Yes
1,4-DioxaneData not readily available0Yes
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)Data not readily available0Yes
Cyclopentyl Methyl Ether (CPME)Data not readily available0No (exempt in some regions)
Table 2: Aquatic Toxicity of Ether Solvents
SolventTest OrganismEndpoint (LC50/EC50)Result (mg/L)
Traditional Ethers
Diethyl EtherPimephales promelas (Fathead Minnow)96h LC502560
Daphnia magna (Water Flea)48h EC50>100
Tetrahydrofuran (THF)Pimephales promelas (Fathead Minnow)96h LC502160[4]
Daphnia magna (Water Flea)48h EC50>1000
1,4-DioxanePimephales promelas (Fathead Minnow)96h LC50>100
Daphnia magna (Water Flea)48h EC50>1000
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)Oncorhynchus mykiss (Rainbow Trout)96h LC50>100[5]
Daphnia magna (Water Flea)48h EC50>139[5]
Cyclopentyl Methyl Ether (CPME)Oncorhynchus mykiss (Rainbow Trout)96h LC50>220[6][7]
Daphnia magna (Water Flea)48h EC50>100
Table 3: Biodegradability of Ether Solvents
SolventTest GuidelineResultClassification
Traditional Ethers
Diethyl EtherOECD 301 D90% (28 days)Readily Biodegradable
Tetrahydrofuran (THF)OECD 301 C<10% (28 days)Not Readily Biodegradable
1,4-DioxaneOECD 301 F0% (28 days)Not Readily Biodegradable
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)OECD 301 D78% (28 days)Readily Biodegradable
Cyclopentyl Methyl Ether (CPME)OECD 301 F83% (28 days)Readily Biodegradable

Experimental Protocols

The data presented in the tables above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different substances and laboratories.

Aquatic Toxicity Testing

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test [8][9][10][11][12]

This test assesses the acute toxicity of a substance to Daphnia magna (water flea).

  • Principle: Young daphnids, less than 24 hours old, are exposed to the test substance in a range of concentrations for 48 hours.

  • Procedure:

    • A series of test solutions of different concentrations is prepared.

    • At least 20 daphnids, divided into four groups of five, are introduced into each test concentration and a control (without the test substance).

    • The daphnids are observed at 24 and 48 hours.

    • The number of immobile daphnids (those that cannot swim within 15 seconds after gentle agitation) is recorded.

  • Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.

OECD Guideline 203: Fish, Acute Toxicity Test [13][14][15][16][17]

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance added to water at various concentrations for a 96-hour period.

  • Procedure:

    • A range of test concentrations is prepared, typically in a geometric series.

    • A specified number of fish (e.g., 7-10 per concentration) are introduced into each test and control vessel.

    • Mortality is observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [18][19][20][21][22]

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours.

  • Procedure:

    • A series of test cultures with different concentrations of the substance is prepared.

    • The initial cell density in each culture is standardized.

    • The cultures are incubated under controlled conditions of light, temperature, and pH.

    • Algal growth is measured at least daily by determining cell count or another biomass surrogate.

  • Endpoint: The EC50 is calculated, representing the concentration of the test substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.

Biodegradability Testing

OECD Guideline 301: Ready Biodegradability [23][24][25]

This set of guidelines includes several methods to assess the ready biodegradability of organic chemicals. The CO2 Evolution Test (OECD 301B) is a commonly used method.[25]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark or diffuse light.

  • Procedure (OECD 301B):

    • The test substance is added to a mineral medium as the sole source of organic carbon.

    • The medium is inoculated with a small number of microorganisms.

    • The mixture is incubated for 28 days.

    • The amount of carbon dioxide produced is measured at regular intervals and is an indicator of the extent of biodegradation.

  • Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.

Visualizing the Path to Greener Chemistry

The adoption of greener solvents is a key step in a broader sustainable chemistry workflow. The following diagram illustrates a simplified decision-making process for selecting a more environmentally friendly solvent.

Solvent_Selection_Workflow Simplified Green Solvent Selection Workflow A Identify Need for Solvent in Process B Evaluate Traditional Ether (e.g., THF, Dioxane) A->B C Assess Environmental Impact (GWP, ODP, Toxicity, Biodegradability) B->C D Is Impact Acceptable? C->D E Proceed with Traditional Solvent D->E Yes F Explore Greener Alternatives (e.g., 2-MeTHF, CPME) D->F No G Evaluate Performance of Greener Alternative F->G H Is Performance Acceptable? G->H I Implement Greener Solvent H->I Yes J Re-evaluate Alternative Options or Process Parameters H->J No J->F

Caption: A flowchart for selecting greener solvent alternatives.

The Lifecycle of a Solvent: From Cradle to Grave

Understanding the complete lifecycle of a solvent is crucial for a comprehensive environmental impact assessment. The following diagram outlines the key stages.

Solvent_Lifecycle Solvent Lifecycle Stages cluster_0 Production cluster_1 Use Phase cluster_2 End-of-Life A Raw Material Extraction B Solvent Synthesis A->B C Application in Research/Production B->C D Recovery and Recycling C->D D->C Recycled E Waste Treatment D->E Waste F Environmental Release/Degradation E->F

Caption: Key stages in the lifecycle of a chemical solvent.

By considering these factors and utilizing the comparative data provided, researchers can actively contribute to a more sustainable scientific landscape. The transition to greener ether solvents like 2-MeTHF and CPME, where appropriate, represents a tangible step towards minimizing the environmental impact of chemical research and manufacturing.

References

A Comparative Purity Analysis of Commercially Available 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypentane (C₇H₁₆O), a member of the ether class of organic compounds, serves as a versatile solvent and intermediate in various chemical syntheses.[1][2] Its utility in research, particularly in drug development and organic chemistry, necessitates a high degree of purity. Impurities, such as residual starting materials, byproducts, or water, can lead to unpredictable reaction outcomes, altered kinetics, and difficulties in product purification. This guide presents a comparative evaluation of the purity of hypothetical commercial grades of this compound, providing researchers with a framework for selecting a product that meets the stringent requirements of their applications. The analysis is based on standard analytical techniques used for purity determination.

Comparative Purity Analysis

The purity of this compound from three fictional suppliers—"Alpha-Chem," "Beta-Solv," and "Gamma-Reagents"—was assessed using a multi-pronged analytical approach. The key metrics for comparison were overall purity by Gas Chromatography (GC), water content by Karl Fischer titration, and the identity of trace impurities determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Summary of Purity Analysis for Commercial this compound

ParameterAlpha-ChemBeta-SolvGamma-Reagents
Purity (GC Area %) 99.8%99.2%99.9+%
Water Content (ppm) 50250< 20
Identified Impurities 2-Pentanol (0.1%)Diethyl Ether (0.05%)2-Pentanol (0.5%)1-Pentene (0.2%)Unidentified (0.1%)Below Detection Limit
NMR Confirmation Conforms to structureConforms to structureConforms to structure

Experimental Methodologies

A detailed description of the analytical methods employed for the purity assessment is provided below. These protocols are standard in the field of analytical chemistry for the characterization of organic solvents.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate volatile components and identify impurities based on their mass-to-charge ratio.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Protocol:

    • Sample Preparation: Samples were diluted 1:100 in HPLC-grade hexane.

    • Injection: 1 µL of the diluted sample was injected in split mode (50:1). The injector temperature was maintained at 250°C.

    • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

    • Oven Program: The oven temperature was initially held at 40°C for 2 minutes, then ramped to 200°C at a rate of 10°C/min, and held for 2 minutes.

    • MS Detection: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass range scanned was m/z 35-300.

    • Data Analysis: Peak integration was performed to determine the relative area percentage of each component. Impurity identification was achieved by comparing the obtained mass spectra with the NIST Mass Spectral Library.[3]

2. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound and to detect and quantify non-volatile or co-eluting impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Protocol:

    • Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Spectra were acquired with a 30° pulse angle, a 4-second relaxation delay, and 16 scans.

    • ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 2-second relaxation delay and 256 scans.

    • Data Analysis: The chemical shifts were referenced to the TMS signal (0 ppm). The presence of impurities was determined by identifying peaks that do not correspond to the this compound structure.

3. Karl Fischer Titration

  • Objective: To accurately determine the water content in the this compound samples.[4]

  • Instrumentation: Mettler Toledo C30S coulometric Karl Fischer titrator.

  • Protocol:

    • Titrator Preparation: The titration cell was filled with a suitable coulometric Karl Fischer reagent and conditioned to a low drift rate (< 5 µ g/min ).

    • Sample Analysis: A known weight of the this compound sample (approximately 1 g) was accurately injected into the titration cell using a gas-tight syringe.

    • Titration: The sample was titrated to the endpoint, which is detected potentiometrically.[5] The instrument automatically calculates the water content based on the amount of charge passed.[4][5]

    • Replicates: Each sample was analyzed in triplicate to ensure precision.

Workflow Visualization

The logical flow of the experimental process for evaluating the purity of commercial this compound is illustrated below. This workflow ensures a systematic and comprehensive analysis, from sample receipt to final data comparison.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Safe Handling and Disposal of 2-Ethoxypentane

This document provides critical safety and logistical information for the proper disposal of this compound (CAS No. 1817-89-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations. Given its properties as a flammable ether, this compound requires careful management to mitigate risks of fire, explosion, and environmental contamination.

Key Physical and Hazard Data

This compound is a colorless liquid with a mild odor.[1] Its low flash point categorizes it as a highly flammable liquid, which is the primary hazard to consider during its handling and disposal.

PropertyValueReference
CAS Number1817-89-6[2]
Molecular FormulaC7H16O[3]
Molecular Weight116.20 g/mol [3]
Flash Point9°C (48.2°F)[4]
Boiling Pointapprox. 109°C[4]
Densityapprox. 0.77 g/cm³[4]
Water SolubilityLimited[1]
Immediate Safety and Personal Protective Equipment (PPE)

Due to its flammability and potential health risks, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron.

  • Respiratory Protection: If working outside of a certified chemical fume hood or in poorly ventilated areas, a respirator with an organic vapor cartridge is necessary.[5]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure and the risk of vapor ignition.[6]

Detailed Disposal Protocol for this compound

The disposal of this compound must be managed as a hazardous waste, in compliance with local, state, and federal regulations.[1] It is illegal and unsafe to dispose of flammable solvents like this compound by evaporation or pouring them down the drain.[6][7]

Step-by-Step Disposal Procedure:
  • Waste Characterization: Based on its flashpoint of 9°C, this compound is classified as an ignitable hazardous waste.

  • Waste Collection:

    • Collect waste this compound in a designated, compatible waste container. Glass bottles are often suitable for solvent waste.[6]

    • The container must be in good condition, with no leaks or rust, and must have a secure, tight-fitting lid.[8]

    • Do not mix this compound with incompatible waste streams. It is generally collected with other non-halogenated organic solvents.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[8]

    • Include an accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

    • Ensure the storage area is designated for flammable liquids and is equipped with appropriate fire suppression systems.

    • Store in a secondary containment bin to prevent the spread of material in case of a leak.

  • Peroxide Formation:

    • Like other ethers, this compound has the potential to form explosive peroxides over time, especially when exposed to air and light.

    • If the chemical has been stored for an extended period or if crystals are visible around the container cap, do not move it. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance.[9]

  • Disposal Pickup:

    • Arrange for a pickup of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[1]

    • Do not attempt to transport hazardous waste in a personal vehicle.

Disposal of Empty Containers:
  • Empty containers that held this compound must also be managed carefully.

  • For volatile organic solvents, the emptied container can be air-dried in a chemical fume hood.[9]

  • After the residue has evaporated, the original label should be defaced, and the container can then be disposed of according to institutional guidelines, which may include recycling or disposal as regular solid waste.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have Waste This compound assess_peroxide Assess for Peroxide Formation (crystals, age) start->assess_peroxide peroxide_present Peroxides Suspected assess_peroxide->peroxide_present contact_ehs STOP! Contact EHS Immediately peroxide_present->contact_ehs Yes no_peroxide No Peroxides Suspected peroxide_present->no_peroxide No collect_waste Collect in Compatible, Labeled Container no_peroxide->collect_waste store_waste Store in Flammable Waste Area collect_waste->store_waste request_pickup Request Pickup from Certified Waste Disposal store_waste->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound, including peroxide risk assessment.

References

Personal protective equipment for handling 2-Ethoxypentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Ethoxypentane, a flammable ether. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which include flammability and potential health effects from exposure. All personnel handling this substance must use the following PPE.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[1]Protects against splashes and vapors that can cause eye irritation or damage. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or neoprene gloves.[2][3]Provides a barrier against skin contact. For incidental contact, thin gauge nitrile gloves are acceptable, but they should be replaced immediately upon contamination. For extended contact or immersion, heavier-duty gloves are required.[2][4]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[2] An apron or coveralls may be necessary for larger quantities.Protects the skin from accidental splashes and minimizes the risk of clothing ignition due to the flammable nature of this compound.
Respiratory Protection An air-purifying respirator with an organic vapor (OV) cartridge is required when handling outside of a fume hood or in poorly ventilated areas.[5][6][7]This compound is volatile, and its vapors can be inhaled. An OV cartridge effectively filters these organic vapors from the air. A respiratory protection program, including fit testing, must be in place.[8]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and potential ignition sources.

Experimental Protocols for Safe Handling

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[9]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, spark-producing equipment, and static electricity.[9][10]

  • Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent the buildup of static electricity.

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashing. Keep containers closed when not in use to minimize the release of flammable vapors.

  • Spill Management: In the event of a small spill, use an absorbent material, such as vermiculite or sand, to contain it.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

Disposal Plan

3.1. Waste Collection

  • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3.2. Disposal of Contaminated PPE

  • Gloves: Remove gloves without touching the outer contaminated surface and dispose of them in the designated hazardous waste container.[2]

  • Lab Coats and Clothing: If a lab coat or other clothing becomes contaminated, remove it immediately and launder it separately before reuse. If heavily contaminated, it may need to be disposed of as hazardous waste.

3.3. Final Disposal

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company.[9] Do not pour this compound down the drain.[11]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposal Phase start Start: Handling This compound assess_hazards Assess Hazards (Flammability, Volatility) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical check_contamination Check for PPE Contamination handle_chemical->check_contamination decontaminate Decontaminate or Dispose of PPE check_contamination->decontaminate Yes dispose_waste Dispose of Chemical Waste Properly check_contamination->dispose_waste No decontaminate->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxypentane
Reactant of Route 2
Reactant of Route 2
2-Ethoxypentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.